molecular formula C13H30ClN B158654 Decyltrimethylammonium chloride CAS No. 10108-87-9

Decyltrimethylammonium chloride

Cat. No.: B158654
CAS No.: 10108-87-9
M. Wt: 235.84 g/mol
InChI Key: HXWGXXDEYMNGCT-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Decyltrimethylammonium chloride, also known as this compound, is a useful research compound. Its molecular formula is C13H30ClN and its molecular weight is 235.84 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Quaternary Ammonium Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

decyl(trimethyl)azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H30N.ClH/c1-5-6-7-8-9-10-11-12-13-14(2,3)4;/h5-13H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXWGXXDEYMNGCT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC[N+](C)(C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H30ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

15053-09-5 (Parent)
Record name Capryltrimethylammonium chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010108879
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID00905940
Record name N,N,N-Trimethyldecan-1-aminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00905940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Crystals; [TCI America MSDS]
Record name Capryltrimethylammonium chloride
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20532
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

10108-87-9
Record name Decyltrimethylammonium chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10108-87-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Capryltrimethylammonium chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010108879
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N,N-Trimethyldecan-1-aminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00905940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Decyltrimethylammonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.259
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CAPRYLTRIMETHYLAMMONIUM CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0WO96AHN3G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Decyltrimethylammonium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decyltrimethylammonium chloride (DTAC), a quaternary ammonium (B1175870) compound, is a cationic surfactant of significant interest across various scientific and industrial domains. Its amphiphilic nature, characterized by a ten-carbon hydrophobic alkyl chain and a hydrophilic quaternary ammonium head group, imparts valuable physicochemical properties.[1] This technical guide provides a comprehensive overview of the core chemical properties of DTAC, with a focus on quantitative data, detailed experimental methodologies, and its interactions with biological systems. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development and other fields where the behavior of surfactants is of paramount importance.

Core Chemical and Physical Properties

This compound, with the chemical formula C₁₃H₃₀ClN, possesses a unique set of properties that dictate its behavior in various environments.[1] A summary of its key physical and chemical characteristics is presented below.

PropertyValueReference
Molecular Formula C₁₃H₃₀ClN[1]
Molecular Weight 235.84 g/mol [1]
CAS Number 10108-87-9[1]
Appearance White to off-white crystalline powder or waxy solid.
Solubility Highly soluble in water.
Critical Micelle Concentration (CMC) in water at 298.15 K 65.3 mmol/kg[2]

Micellization and Thermodynamic Properties

A defining characteristic of surfactants like DTAC is their ability to self-assemble into micelles in aqueous solutions above a certain concentration known as the Critical Micelle Concentration (CMC). This process is governed by thermodynamic principles, primarily the hydrophobic effect. The thermodynamics of micellization for DTAC have been investigated, revealing that the process is entropically driven.[2][3]

Thermodynamic ParameterDescriptionValue/ObservationReference
ΔG⁰mic Standard Gibbs Free Energy of MicellizationAlways negative, indicating a spontaneous process. Slightly dependent on temperature.[2][3]
ΔH⁰mic Standard Enthalpy of MicellizationTemperature-dependent, can be endothermic or exothermic.[2][3]
ΔS⁰mic Standard Entropy of MicellizationPositive, indicating that the process is entropically driven.[2][3]

The temperature dependence of the CMC for alkyltrimethylammonium chlorides, including DTAC, often exhibits a U-shaped curve with a minimum, at which point the enthalpy of micellization is zero.[2]

Experimental Protocols

Accurate determination of the physicochemical properties of DTAC is crucial for its application. Below are detailed methodologies for key experiments.

Determination of Critical Micelle Concentration (CMC) by Conductivity Measurement

Principle: The conductivity of an ionic surfactant solution changes with concentration. Below the CMC, the conductivity increases linearly with concentration as individual surfactant ions contribute to the conductivity. Above the CMC, the rate of increase in conductivity with concentration decreases because the newly added surfactant molecules form micelles, which have a lower mobility than the individual ions. The CMC is determined as the point of intersection of the two linear portions of the conductivity versus concentration plot.[4][5]

Methodology:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of DTAC in deionized water.

  • Serial Dilutions: Prepare a series of dilutions of the stock solution with deionized water to cover a range of concentrations both below and above the expected CMC.

  • Conductivity Measurement:

    • Calibrate a conductivity meter using standard potassium chloride solutions.

    • Measure the conductivity of each DTAC solution at a constant temperature.

    • Ensure the conductivity probe is thoroughly rinsed with deionized water and the respective solution before each measurement.

  • Data Analysis:

    • Plot the measured conductivity (κ) as a function of the DTAC concentration.

    • Identify the two linear regions in the plot.

    • Perform a linear regression for each region to obtain two equations.

    • The concentration at the intersection of these two lines is the CMC.

G cluster_prep Solution Preparation cluster_measurement Conductivity Measurement cluster_analysis Data Analysis stock Prepare Stock DTAC Solution dilutions Perform Serial Dilutions stock->dilutions measure Measure Conductivity of each dilution dilutions->measure calibrate Calibrate Conductivity Meter calibrate->measure plot Plot Conductivity vs. Concentration measure->plot intersect Determine Intersection of Linear Regions plot->intersect CMC CMC intersect->CMC G cluster_prep Solution Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis dtac_probe Prepare DTAC solutions with fluorescent probe add_quencher Add varying amounts of quencher dtac_probe->add_quencher measure_intensity Measure Fluorescence Intensity add_quencher->measure_intensity plot Plot ln(I₀/I) vs. [Quencher] measure_intensity->plot calculate Calculate Aggregation Number (N) plot->calculate N N calculate->N G cluster_cell_prep Cell Preparation cluster_assay MTT Assay cluster_measurement Measurement & Analysis seed_cells Seed cells in 96-well plate treat_cells Treat with DTAC seed_cells->treat_cells add_mtt Add MTT solution treat_cells->add_mtt solubilize Solubilize formazan add_mtt->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate Cell Viability (%) read_absorbance->calculate_viability Viability Cell Viability calculate_viability->Viability G DTAC Decyltrimethylammonium Chloride (DTAC) Membrane Cell Membrane (Negatively Charged) DTAC->Membrane Electrostatic Interaction & Hydrophobic Insertion Disruption Membrane Disruption & Permeabilization Membrane->Disruption IonFlux Uncontrolled Ion Flux Disruption->IonFlux CellDeath Cell Death (Lysis) Disruption->CellDeath MembranePotential Alteration of Membrane Potential IonFlux->MembranePotential MembranePotential->CellDeath G cluster_prep Solution Preparation cluster_measurement Conductivity Measurement cluster_analysis Data Analysis stock Prepare Stock DTAC Solution dilutions Perform Serial Dilutions stock->dilutions measure Measure Conductivity of each dilution dilutions->measure calibrate Calibrate Conductivity Meter calibrate->measure plot Plot Conductivity vs. Concentration measure->plot intersect Determine Intersection of Linear Regions plot->intersect CMC CMC intersect->CMC G cluster_prep Solution Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis dtac_probe Prepare DTAC solutions with fluorescent probe add_quencher Add varying amounts of quencher dtac_probe->add_quencher measure_intensity Measure Fluorescence Intensity add_quencher->measure_intensity plot Plot ln(I₀/I) vs. [Quencher] measure_intensity->plot calculate Calculate Aggregation Number (N) plot->calculate N N calculate->N G cluster_cell_prep Cell Preparation cluster_assay MTT Assay cluster_measurement Measurement & Analysis seed_cells Seed cells in 96-well plate treat_cells Treat with DTAC seed_cells->treat_cells add_mtt Add MTT solution treat_cells->add_mtt solubilize Solubilize formazan add_mtt->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate Cell Viability (%) read_absorbance->calculate_viability Viability Cell Viability calculate_viability->Viability G DTAC Decyltrimethylammonium Chloride (DTAC) Membrane Cell Membrane (Negatively Charged) DTAC->Membrane Electrostatic Interaction & Hydrophobic Insertion Disruption Membrane Disruption & Permeabilization Membrane->Disruption IonFlux Uncontrolled Ion Flux Disruption->IonFlux CellDeath Cell Death (Lysis) Disruption->CellDeath MembranePotential Alteration of Membrane Potential IonFlux->MembranePotential MembranePotential->CellDeath

References

Decyltrimethylammonium Chloride: A Technical Guide to its Physical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Decyltrimethylammonium (B84703) chloride (DTAC) is a cationic surfactant belonging to the quaternary ammonium (B1175870) salt family. Its amphiphilic nature, characterized by a ten-carbon hydrophobic tail and a hydrophilic quaternary ammonium head group, makes it a subject of interest in various scientific and industrial applications, including as a disinfectant, emulsifier, and in drug delivery systems. This technical guide provides a comprehensive overview of the core physical properties of DTAC, detailed experimental protocols for their determination, and a visualization of the fundamental process of micellization.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of decyltrimethylammonium chloride is presented below. It is important to note that while DTAC is a distinct chemical entity, some publicly available data is for the closely related dodecyltrimethylammonium (B156365) chloride (DTAC-12), which has a twelve-carbon tail. Care has been taken to distinguish between these compounds in the data presented.

PropertyValueSource
Chemical Name Decyl(trimethyl)azanium;chloride[1]
CAS Number 10108-87-9[2]
Molecular Formula C₁₃H₃₀ClN[2]
Molecular Weight 235.84 g/mol [2]
Appearance White to off-white crystalline powder, or clear to pale yellow liquid/waxy solid.[3][3]
Melting Point Data for this compound is not consistently available. For the related dothis compound, melting points are reported as 37 °C and 246 °C (with decomposition).[4][4]
Boiling Point A specific boiling point for this compound is not readily available. An estimated boiling point for dothis compound is 412.12°C.[5][5]
Solubility Highly soluble in water. Soluble in organic solvents.
Density A specific density for solid this compound is not readily available. For the related dothis compound, a density of approximately 1 g/cm³ at 20°C is reported.
Specific Gravity 0.85 – 0.95 at 25°C (for an aqueous solution)
pH 6 – 8 (in aqueous solution)
Critical Micelle Concentration (CMC) A definitive experimental value for this compound is not readily available in the searched literature. For the closely related decyltrimethylammonium bromide, the CMC in water at 25°C is approximately 0.065 M. For a cationic surfactant product containing a decyltrimethylammonium salt, a CMC of 6.38 mmol/L has been reported.[6][6]

Micelle Formation

A key characteristic of surfactants like this compound is their ability to self-assemble into micelles in solution above a certain concentration known as the Critical Micelle Concentration (CMC). Below the CMC, the surfactant molecules exist predominantly as monomers. As the concentration increases to the CMC, the monomers aggregate to form spherical structures where the hydrophobic tails are sequestered in the core, and the hydrophilic head groups are exposed to the aqueous environment. This process is driven by the hydrophobic effect, which seeks to minimize the unfavorable interactions between the hydrocarbon tails and water.

MicelleFormation cluster_below_cmc Below CMC cluster_above_cmc Above CMC cluster_micelle Micelle m1 m2 m3 m3->center [Surfactant] > CMC m4 m5 m6 n1 center->n1 n2 center->n2 n3 center->n3 n4 center->n4 n5 center->n5 n6 center->n6 n7 center->n7 n8 center->n8 n1->n2 n2->n3 n3->n4 n4->n5 n5->n6 n6->n7 n7->n8 n8->n1 m7 m8

Caption: Self-assembly of this compound monomers into a micelle above the CMC.

Experimental Protocols for Critical Micelle Concentration (CMC) Determination

The CMC is a fundamental parameter for any surfactant and can be determined by monitoring a physical property of the solution as a function of surfactant concentration. At the CMC, there is an abrupt change in the slope of the plot of this property versus concentration.

Determination of CMC by Electrical Conductivity

This method is suitable for ionic surfactants like this compound.

Principle: Below the CMC, the conductivity of the solution increases linearly with the concentration of the surfactant, as it exists as individual ions. Above the CMC, the formation of micelles leads to a decrease in the mobility of the surfactant ions and their associated counter-ions, resulting in a change in the slope of the conductivity versus concentration plot. The intersection of the two linear portions of the plot gives the CMC.[7][8]

Methodology:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in deionized water (e.g., 100 mM).

  • Serial Dilutions: Prepare a series of dilutions of the stock solution to cover a concentration range both below and above the expected CMC.

  • Conductivity Measurement:

    • Calibrate a conductivity meter using standard potassium chloride solutions.

    • Measure the conductivity of each diluted solution at a constant temperature (e.g., 25°C).

    • Ensure the conductivity probe is clean and properly immersed in the solution for each measurement.

  • Data Analysis:

    • Plot the measured conductivity (in S/m or similar units) as a function of the this compound concentration.

    • Identify the two linear regions in the plot and perform a linear regression on each.

    • The concentration at which the two regression lines intersect is the Critical Micelle Concentration.

Determination of CMC by Surface Tensiometry

This is a classic method for determining the CMC of surfactants.

Principle: Surfactant molecules adsorb at the air-water interface, leading to a decrease in the surface tension of the solution. As the surfactant concentration increases, the surface becomes saturated with monomers, and the surface tension decreases. Once the CMC is reached, the addition of more surfactant leads to the formation of micelles in the bulk solution rather than further accumulation at the interface. Consequently, the surface tension remains relatively constant above the CMC.[7][9]

Methodology:

  • Preparation of Solutions: Prepare a series of this compound solutions in deionized water, covering a range of concentrations below and above the anticipated CMC.

  • Surface Tension Measurement:

    • Use a tensiometer (e.g., with a Du Noüy ring or Wilhelmy plate) to measure the surface tension of each solution at a constant temperature.

    • Ensure the platinum ring or plate is thoroughly cleaned between measurements to avoid contamination.

  • Data Analysis:

    • Plot the surface tension (in mN/m) as a function of the logarithm of the this compound concentration.

    • The plot will typically show a region of decreasing surface tension followed by a plateau.

    • The CMC is determined from the intersection of the two lines fitted to these regions.[7]

Logical Workflow for CMC Determination

The following diagram illustrates the general workflow for determining the CMC using a physical property measurement.

CMC_Workflow prep Prepare Surfactant Solutions (Varying Concentrations) measure Measure Physical Property (e.g., Conductivity, Surface Tension) prep->measure plot Plot Property vs. Concentration measure->plot analyze Identify Breakpoint in Plot plot->analyze cmc Determine CMC analyze->cmc

Caption: General experimental workflow for the determination of the Critical Micelle Concentration.

References

An In-depth Technical Guide to the Synthesis of Decyltrimethylammonium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of decyltrimethylammonium (B84703) chloride (DTAC), a quaternary ammonium (B1175870) compound with wide-ranging applications in research and industry. This document details the core synthetic methodologies, presents quantitative data in a structured format, and includes key experimental protocols and visualizations to aid in practical application.

Introduction

Decyltrimethylammonium chloride (DTAC) is a cationic surfactant belonging to the quaternary ammonium salt family. Its amphiphilic nature, characterized by a hydrophilic quaternary ammonium head group and a hydrophobic ten-carbon alkyl chain, imparts valuable properties for use as a detergent, emulsifier, and antimicrobial agent. In the pharmaceutical and drug delivery fields, DTAC is of interest for its ability to interact with cell membranes and facilitate the transport of therapeutic molecules. This guide focuses on the prevalent and accessible synthetic routes to high-purity DTAC.

Synthetic Pathway Overview

The most common and industrially scalable synthesis of this compound is a two-step process. The synthesis begins with the conversion of a readily available starting material, 1-decanol, into an alkyl halide intermediate, 1-chlorodecane. This intermediate is then subjected to a quaternization reaction with trimethylamine (B31210) to yield the final product.

Synthesis_Pathway cluster_step1 Step 1: Chlorination of 1-Decanol cluster_step2 Step 2: Quaternization 1-Decanol 1-Decanol 1-Decanol->1-Chlorodecane SOCl₂, Catalyst DTAC Decyltrimethylammonium Chloride (DTAC) 1-Chlorodecane->DTAC Trimethylamine Trimethylamine Trimethylamine G cluster_prep Reaction Setup cluster_reaction Chlorination Reaction cluster_workup Workup and Purification A Combine 1-Decanol, Catalyst, and Solvent B Heat to 50-70°C A->B C Slowly Add Thionyl Chloride B->C D Stir for 1.5-4 hours C->D E Cool to Room Temperature D->E F Wash with Base and Brine E->F G Dry Organic Layer F->G H Purify by Distillation G->H G cluster_reaction Quaternization Reaction cluster_isolation Product Isolation and Purification A Dissolve 1-Chlorodecane in Acetonitrile B Add Excess Trimethylamine A->B C Heat in Sealed Reactor (90-95°C) B->C D Stir for 3-8 hours C->D E Cool to Room Temperature D->E F Filter Precipitated Solid E->F G Wash with Anhydrous Ether F->G H Dry Under Vacuum G->H

An In-depth Guide to the Critical Micelle Concentration of Decyltrimethylammonium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Decyltrimethylammonium (B84703) chloride (DTAC) is a cationic surfactant of significant interest in various scientific and industrial applications, including as an emulsifier, disinfectant, and a component in drug delivery systems.[1] A fundamental parameter governing its behavior in solution is the critical micelle concentration (CMC), the concentration at which individual surfactant molecules (monomers) begin to aggregate into organized structures known as micelles. This guide provides a comprehensive overview of the CMC of DTAC, including its quantitative values under different conditions, detailed experimental protocols for its determination, and a visualization of the factors influencing this critical parameter.

Quantitative Data on the Critical Micelle Concentration of DTAC

The CMC of decyltrimethylammonium chloride is influenced by several factors, most notably temperature and the presence of electrolytes. The following table summarizes experimentally determined CMC values for DTAC under various conditions, as reported in the scientific literature.

CMC (mM)Temperature (K)Added SaltMeasurement Method
~65298.15NoneNot Specified[2]
Varies (U-shaped dependence)278.15 - 328.15None, 0.01 M NaCl, 0.1 M NaClElectrical Conductivity[3]
Varies (minimum around 306 K)Not specifiedNot specifiedNot specified[3]
Decreases with salt concentrationNot specifiedNaClNot specified[3]

Note: The CMC of alkyltrimethylammonium chlorides, including DTAC, generally shows a U-shaped dependence on temperature, with a minimum value at a specific temperature. The addition of salt, such as sodium chloride (NaCl), tends to decrease the CMC by screening the electrostatic repulsion between the positively charged head groups of the surfactant molecules, thus promoting micelle formation.[3][4][5]

Experimental Protocols for CMC Determination

Several methods are commonly employed to determine the CMC of surfactants.[6][7] The underlying principle of most techniques is the detection of a distinct change in a physical property of the surfactant solution as the concentration crosses the CMC.[2][8][9] Below are detailed protocols for two widely used methods for ionic surfactants like DTAC: conductometry and tensiometry.

Conductometry

This method is highly suitable for ionic surfactants and relies on the change in the electrical conductivity of the solution upon micelle formation.[6][8][9][10][11]

Principle: Below the CMC, the conductivity of a DTAC solution increases linearly with concentration as more charge-carrying monomers and their counter-ions are added. Above the CMC, the newly formed micelles have a lower mobility than the individual ions, and they also bind some of the counter-ions. This leads to a decrease in the slope of the conductivity versus concentration plot. The intersection of the two linear portions of this plot is taken as the CMC.[8][9]

Protocol:

  • Solution Preparation: Prepare a stock solution of DTAC in deionized water at a concentration significantly above the expected CMC.

  • Serial Dilutions: Create a series of solutions with decreasing DTAC concentrations by diluting the stock solution. Ensure the concentration range adequately covers values both below and above the anticipated CMC.

  • Temperature Control: Maintain a constant temperature for all solutions throughout the experiment using a water bath or a temperature-controlled measurement cell.

  • Conductivity Measurement: Measure the specific conductivity of each solution using a calibrated conductivity meter.

  • Data Analysis: Plot the specific conductivity as a function of the DTAC concentration. The resulting graph will show two linear regions with different slopes. The concentration at the point where these two lines intersect is the CMC.

Tensiometry

Surface tension measurement is another common and direct method for determining the CMC of surfactants.[12]

Principle: Surfactant monomers preferentially adsorb at the air-water interface, leading to a decrease in the surface tension of the solution as the surfactant concentration increases. Once the interface is saturated with monomers, any further addition of surfactant results in the formation of micelles in the bulk solution. Beyond this point, the concentration of free monomers in the bulk remains relatively constant, and thus the surface tension also remains nearly constant. The concentration at which this transition occurs is the CMC.[2][8]

Protocol:

  • Solution Preparation: As with conductometry, prepare a stock solution of DTAC and a series of dilutions covering a concentration range around the expected CMC.

  • Temperature Control: Ensure all measurements are performed at a constant and recorded temperature.

  • Surface Tension Measurement: Measure the surface tension of each solution using a tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method).

  • Data Analysis: Plot the surface tension as a function of the logarithm of the DTAC concentration. The plot will typically show a region of decreasing surface tension followed by a plateau. The CMC is determined from the point of intersection of the two lines extrapolated from these regions.[9]

Visualizing Key Concepts

To further elucidate the principles discussed, the following diagrams, generated using the DOT language, illustrate the factors affecting the CMC of DTAC and a typical experimental workflow for its determination.

factors_affecting_cmc cluster_factors Factors Influencing CMC cluster_effects Effects on DTAC CMC Temperature Temperature CMC_Change CMC Value Temperature->CMC_Change U-shaped dependence Added_Salt Added Salt (e.g., NaCl) Added_Salt->CMC_Change Decreases CMC Surfactant_Structure Surfactant Structure (Hydrophobic Chain Length) Surfactant_Structure->CMC_Change Longer chain decreases CMC

Factors influencing the Critical Micelle Concentration (CMC) of DTAC.

cmc_workflow start Start: Prepare DTAC Stock Solution prepare_dilutions Prepare Serial Dilutions start->prepare_dilutions control_temp Maintain Constant Temperature prepare_dilutions->control_temp measure_property Measure Physical Property (e.g., Conductivity or Surface Tension) control_temp->measure_property plot_data Plot Property vs. Concentration measure_property->plot_data determine_cmc Determine CMC from Plot Inflection plot_data->determine_cmc end End: CMC Value Obtained determine_cmc->end

A generalized experimental workflow for the determination of CMC.

References

Aggregation Behavior of Decyltrimethylammonium Chloride (DTAC) in Aqueous Solution: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aggregation behavior of decyltrimethylammonium (B84703) chloride (DTAC) in aqueous solutions. DTAC is a cationic surfactant of significant interest in various fields, including materials science, drug delivery, and colloid chemistry. Understanding its self-assembly into micelles is crucial for harnessing its properties in diverse applications. This document details the critical micelle concentration (CMC), thermodynamics of micellization, micelle structure, and the experimental protocols for their determination.

Core Concepts in DTAC Aggregation

Decyltrimethylammonium chloride is an amphiphilic molecule, possessing a hydrophilic quaternary ammonium (B1175870) head group and a hydrophobic decyl tail. In aqueous solutions, at concentrations below the critical micelle concentration (CMC), DTAC exists predominantly as individual monomers. As the concentration increases to the CMC, the hydrophobic tails of the DTAC molecules spontaneously self-assemble to form micelles, thereby minimizing their contact with water. This process is primarily driven by the hydrophobic effect, an entropically favorable process resulting from the release of ordered water molecules from around the hydrophobic chains.[1]

The formation of micelles is a dynamic equilibrium between monomers and aggregates. The CMC is a key parameter that characterizes the onset of micellization and is influenced by factors such as temperature, ionic strength, and the presence of additives.

Quantitative Data on DTAC Aggregation

The aggregation behavior of DTAC can be quantified by several key parameters, including the critical micelle concentration (CMC), degree of micelle ionization (β), and thermodynamic parameters of micellization.

Critical Micelle Concentration (CMC) of DTAC

The CMC is a fundamental property of a surfactant. For DTAC, the CMC is influenced by both temperature and the concentration of added electrolytes, such as sodium chloride (NaCl).

Table 1: Critical Micelle Concentration (CMC) of this compound (DTAC) in Aqueous Solution at Different Temperatures and NaCl Concentrations.

Temperature (K)NaCl Concentration (M)CMC (mM)Reference
278.150-[2]
288.150-[3]
298.15065.0 - 68.0[2][3]
308.150-[3]
318.150-[2]
328.150-[2]
298.150.01~50[2]
298.150.1~20[2]

Note: Specific values at all listed temperatures were not available in the cited literature. The temperature dependence of the CMC for alkyltrimethylammonium chlorides typically shows a U-shaped curve with a minimum around 306 K.[2]

Thermodynamic Parameters of Micellization

The spontaneity and nature of the micellization process can be understood through its thermodynamic parameters: the Gibbs free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic) of micellization.

Table 2: Thermodynamic Parameters of Micellization for this compound (DTAC) in Aqueous Solution.

ParameterValue at 298.15 KGeneral TrendsReference
ΔG°mic (kJ/mol) NegativeBecomes more negative with increasing temperature up to the CMC minimum.[4]
ΔH°mic (kJ/mol) Can be positive or negativeDecreases with increasing temperature, can change from endothermic to exothermic.[4]
ΔS°mic (J/mol·K) PositiveThe primary driving force for micellization.[3][4]

Note: The micellization of DTAC is predominantly an entropy-driven process.[3] The addition of NaCl makes the Gibbs free energy of micellization more negative, promoting micelle formation at lower concentrations.[4]

Micelle Structure and Aggregation Number

DTAC micelles in aqueous solution are typically spherical. However, the presence of certain additives can induce transitions to other shapes, such as rod-like micelles.[5] The aggregation number (N), which is the average number of DTAC molecules in a single micelle, is a key structural parameter.

Table 3: Aggregation Number of this compound (DTAC) Micelles.

ConditionAggregation Number (N)TechniqueReference
Aqueous solution~30-50Time-Resolved Fluorescence Quenching[6]
In the presence of hydroxybenzoatesVaries, can form long rod-like micellesMolecular Dynamics Simulation[5]

Note: The aggregation number of alkyltrimethylammonium halides can be influenced by the counterion and the length of the alkyl chain.[7] For dodecyltrimethylammonium (B156365) chloride (a close analog of DTAC), the aggregation number has been reported to be relatively constant over a wide concentration range above the CMC.[8]

Experimental Protocols

The determination of the aggregation parameters of DTAC relies on a variety of experimental techniques. Below are detailed protocols for some of the most common methods.

Determination of Critical Micelle Concentration (CMC)

Principle: This method is based on the principle that surfactant monomers adsorb at the air-water interface, reducing the surface tension of the solution. Once the surface is saturated, further addition of the surfactant leads to the formation of micelles in the bulk solution, and the surface tension remains relatively constant. The CMC is identified as the concentration at which this change in the slope of the surface tension versus log(concentration) plot occurs.[9][10]

Protocol:

  • Solution Preparation: Prepare a stock solution of DTAC in deionized water at a concentration significantly above the expected CMC. Prepare a series of dilutions from the stock solution to cover a range of concentrations both below and above the anticipated CMC.[11]

  • Instrumentation: Use a tensiometer, such as one employing the Du Noüy ring or Wilhelmy plate method.[11][12] Ensure the instrument is calibrated and the platinum ring or plate is thoroughly cleaned.

  • Measurement: Measure the surface tension of each DTAC solution at a constant temperature. Allow sufficient time for the surface tension to equilibrate before each measurement.

  • Data Analysis: Plot the surface tension (γ) as a function of the logarithm of the DTAC concentration (log C). The plot will typically show two linear regions. The CMC is determined from the intersection of the two extrapolated linear portions.[9]

Principle: This method is suitable for ionic surfactants like DTAC. The electrical conductivity of the solution is dependent on the concentration and mobility of the charge-carrying species. Below the CMC, DTAC exists as individual ions (decyltrimethylammonium cations and chloride anions), and the conductivity increases linearly with concentration. Above the CMC, the formation of larger, less mobile micelles leads to a decrease in the slope of the conductivity versus concentration plot.[13][14]

Protocol:

  • Solution Preparation: Prepare a series of DTAC solutions of varying concentrations in deionized water.

  • Instrumentation: Use a calibrated conductivity meter with a temperature-controlled cell.[13]

  • Measurement: Measure the specific conductivity of each solution at a constant temperature. Ensure the solution is well-mixed and has reached thermal equilibrium.

  • Data Analysis: Plot the specific conductivity against the DTAC concentration. The plot will exhibit two linear regions with different slopes. The CMC is determined from the point of intersection of these two lines.[13]

Principle: ITC directly measures the heat changes associated with the formation or dissociation of micelles. In a typical experiment to determine the CMC, a concentrated surfactant solution is titrated into water. The initial injections result in the dissociation of micelles, which is accompanied by a characteristic heat change (enthalpy of demicellization). As the concentration in the cell approaches the CMC, the magnitude of the heat change per injection decreases. The CMC is determined from the inflection point of the titration curve.[15][16]

Protocol:

  • Solution Preparation: Prepare a concentrated solution of DTAC (typically 10-15 times the expected CMC) in deionized water. Fill the ITC sample cell with deionized water.

  • Instrumentation: Use an isothermal titration calorimeter. Set the desired experimental temperature.

  • Titration: Titrate the concentrated DTAC solution into the water-filled cell in small, sequential injections. The instrument will measure the heat evolved or absorbed after each injection.

  • Data Analysis: The raw data (heat flow versus time) is integrated to obtain the heat change per injection. A plot of the heat change per mole of injectant versus the total surfactant concentration in the cell is generated. The CMC is typically determined from the midpoint of the transition in this plot. The enthalpy of micellization (ΔH°mic) can also be determined from the magnitude of the heat change.[16][17]

Visualizing DTAC Aggregation and Experimental Workflows

Graphical representations are invaluable for understanding the complex processes involved in DTAC aggregation and the methodologies used to study them.

MicellizationProcess cluster_monomers Below CMC cluster_micelle Above CMC M1 Micelle Micelle M1->Micelle Self-Assembly M2 M2->Micelle Self-Assembly M3 M3->Micelle Self-Assembly M4 M4->Micelle Self-Assembly M5 M5->Micelle Self-Assembly label_monomers DTAC Monomers label_micelle Hydrophobic Core (Decyl Chains)

Caption: The process of micellization for DTAC in an aqueous solution.

TensiometryWorkflow prep Prepare DTAC solutions of varying concentrations measure Measure surface tension of each solution (Tensiometer) prep->measure plot Plot Surface Tension (γ) vs. log(Concentration) measure->plot analyze Identify the intersection of the two linear regions plot->analyze cmc Determine CMC analyze->cmc

Caption: Experimental workflow for CMC determination using surface tensiometry.

ConductivityWorkflow prep Prepare DTAC solutions of varying concentrations measure Measure specific conductivity of each solution (Conductivity Meter) prep->measure plot Plot Conductivity (κ) vs. Concentration measure->plot analyze Identify the intersection of the two linear regions plot->analyze cmc Determine CMC analyze->cmc

Caption: Experimental workflow for CMC determination using conductometry.

Conclusion

The aggregation behavior of this compound in aqueous solutions is a multifaceted phenomenon governed by the principles of thermodynamics and colloid science. This guide has provided a detailed overview of the key parameters that describe DTAC micellization, including its critical micelle concentration under various conditions, thermodynamic drivers, and structural characteristics. The outlined experimental protocols offer a practical framework for researchers to accurately characterize this and similar surfactant systems. A thorough understanding of these principles and methods is essential for the effective application of DTAC in drug development and other advanced technologies.

References

In-depth Technical Guide: Thermal Stability of Decyltrimethylammonium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of decyltrimethylammonium (B84703) chloride (DTAC). Due to the limited availability of direct studies on decyltrimethylammonium chloride, this guide leverages data from closely related alkyltrimethylammonium chlorides, particularly the dodecyl (C12) analogue, to infer its thermal properties. This approach provides a robust framework for understanding the expected thermal behavior of this compound in research and development settings.

Introduction to this compound and its Thermal Stability

This compound is a quaternary ammonium (B1175870) compound (QAC) that finds applications in drug delivery, as a surfactant, and as an antimicrobial agent. Its thermal stability is a critical parameter for formulation development, manufacturing, and storage, as degradation can lead to loss of efficacy and the formation of potentially toxic byproducts. The thermal decomposition of QACs is influenced by factors such as the length of the alkyl chain, the nature of the counter-ion, and the surrounding atmosphere.

Quantitative Thermal Analysis Data

Thermal ParameterDodecyltrimethylammonium (B156365) ChlorideThis compound (Estimated)Reference
Decomposition Onset Temperature (Tonset) by TGA ~200 - 220 °C~190 - 210 °C[1]
Peak Decomposition Temperature (Tpeak) by DTG ~246 °C~235 - 245 °C[2][3]
Primary Mass Loss Event Single major stepSingle major step[1]
Melting Point (Tm) 37 °CNot Available

Experimental Protocols for Thermal Analysis

To assess the thermal stability of this compound, the following experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature and mass loss profile of this compound.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into an inert crucible (e.g., alumina (B75360) or platinum).

  • Atmosphere: Purge the furnace with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Heating Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of approximately 400-500 °C at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: Record the sample mass as a function of temperature. The onset of decomposition is determined from the initial significant mass loss, and the peak decomposition temperature is identified from the derivative of the TGA curve (DTG).

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of fusion of this compound, as well as to observe any other thermal transitions.

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.

  • Atmosphere: Maintain an inert atmosphere (e.g., nitrogen) within the DSC cell.

  • Heating and Cooling Program:

    • Equilibrate the sample at a low temperature (e.g., 0 °C).

    • Heat the sample to a temperature above its expected melting point (e.g., 60 °C) at a controlled rate (e.g., 10 °C/min).

    • Hold the sample at this temperature for a few minutes to ensure complete melting.

    • Cool the sample back to the initial temperature at a controlled rate (e.g., 10 °C/min).

    • Reheat the sample at the same rate to observe the melting transition clearly.

  • Data Analysis: The melting point is determined as the peak temperature of the endothermic transition. The enthalpy of fusion can be calculated from the area of the melting peak.

Visualization of Experimental Workflow and Decomposition Pathway

Experimental Workflow for Thermal Stability Assessment

The following diagram illustrates the logical workflow for a comprehensive thermal stability analysis of this compound.

experimental_workflow cluster_sample Sample Preparation cluster_tga Thermogravimetric Analysis (TGA) cluster_dsc Differential Scanning Calorimetry (DSC) cluster_analysis Data Analysis & Interpretation Sample Decyltrimethylammonium Chloride Sample TGA TGA Instrument Sample->TGA DSC DSC Instrument Sample->DSC TGA_Params Parameters: - Heating Rate: 10 °C/min - Atmosphere: Nitrogen - Temp Range: 25-500 °C Decomposition_Temp Decomposition Temperature (Tonset, Tpeak) TGA->Decomposition_Temp Mass_Loss Mass Loss Profile TGA->Mass_Loss DSC_Params Parameters: - Heating Rate: 10 °C/min - Atmosphere: Nitrogen - Temp Range: 0-60 °C Melting_Point Melting Point (Tm) DSC->Melting_Point Enthalpy Enthalpy of Fusion DSC->Enthalpy

Caption: Workflow for Thermal Stability Analysis of DTAC.

Proposed Thermal Decomposition Pathway

The primary thermal decomposition mechanism for quaternary ammonium halides is believed to be a combination of Hofmann elimination and nucleophilic substitution (SN2) reactions. The following diagram illustrates the proposed pathways for this compound.

decomposition_pathway cluster_hofmann Hofmann Elimination cluster_sn2 SN2 Nucleophilic Substitution DTAC This compound [C10H21N(CH3)3]+Cl- Decene 1-Decene DTAC->Decene Heat Trimethylamine_HCl Trimethylamine Hydrochloride DTAC->Trimethylamine_HCl Heat Decyl_Chloride 1-Chlorodecane DTAC->Decyl_Chloride Heat Trimethylamine Trimethylamine DTAC->Trimethylamine Heat Hofmann_Products Products SN2_Products Products

Caption: Proposed Thermal Decomposition Pathways for DTAC.

Conclusion

The thermal stability of this compound is a crucial consideration for its practical applications. While direct experimental data is limited, analysis of its close homologue, dothis compound, suggests a decomposition onset temperature in the range of 190-210 °C. The primary decomposition pathways are likely to involve Hofmann elimination and nucleophilic substitution. For precise characterization, it is imperative for researchers and drug development professionals to perform dedicated TGA and DSC analyses following the protocols outlined in this guide. This will ensure the safe and effective use of this compound in its intended applications.

References

Spectroscopic Analysis of Decyltrimethylammonium Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decyltrimethylammonium (B84703) chloride (DTAC) is a quaternary ammonium (B1175870) compound that functions as a cationic surfactant. Its amphiphilic nature, characterized by a hydrophilic quaternary ammonium head group and a hydrophobic ten-carbon alkyl chain, allows it to be effective in a variety of applications, including as an antimicrobial agent, a component in drug delivery systems, and a reagent in various chemical syntheses. A thorough understanding of its molecular structure and purity is paramount for its effective and safe use in these contexts. This technical guide provides an in-depth overview of the key spectroscopic techniques used to characterize DTAC, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

While direct experimental spectroscopic data for decyltrimethylammonium chloride is limited in publicly available literature, this guide utilizes data from its close homolog, dodecyltrimethylammonium (B156365) chloride (C12), and other related quaternary ammonium salts to provide a comprehensive analytical framework. The principles and expected spectral features are analogous, with minor predictable variations due to the difference in the alkyl chain length.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of DTAC by providing detailed information about the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy of DTAC is expected to show distinct signals corresponding to the protons of the decyl chain and the trimethylammonium head group.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

ProtonsExpected Chemical Shift (ppm)Multiplicity
CH₃ -CH₂-~0.88Triplet
-(CH₂)₇ -~1.2-1.4Multiplet
-CH₂-CH₂ -N⁺-~1.7Multiplet
CH₃ -N⁺-~3.3Singlet
-CH₂ -N⁺-~3.4Multiplet

Note: Data is inferred from spectra of homologous compounds like dothis compound.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information on the carbon skeleton of the molecule.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

Carbon AtomExpected Chemical Shift (ppm)
C H₃-CH₂-~14
-(C H₂)₇-~22-32
-CH₂-C H₂-N⁺-~26
C H₃-N⁺-~53
-C H₂-N⁺-~67

Note: Data is inferred from spectra of homologous compounds.

Experimental Protocol: NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of the DTAC sample in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃, or deuterium (B1214612) oxide, D₂O).

  • Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (Example for a 400 MHz Spectrometer):

  • ¹H NMR:

    • Pulse Program: Standard single pulse (zg30)

    • Number of Scans: 16-64

    • Spectral Width: 10-12 ppm

    • Acquisition Time: ~3-4 seconds

    • Relaxation Delay: 1-2 seconds

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled (zgpg30)

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

    • Spectral Width: 200-220 ppm

    • Acquisition Time: ~1-2 seconds

    • Relaxation Delay: 2-5 seconds

Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., CHCl₃ at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

Table 3: Characteristic IR Absorption Bands for this compound

Vibrational ModeWavenumber (cm⁻¹)Intensity
C-H stretch (alkyl)2920-2960Strong
C-H stretch (alkyl)2850-2870Strong
C-H bend (CH₂)~1470Medium
C-H bend (CH₃)~1380Medium
C-N stretch (quaternary amine)900-1000Medium-Weak

Note: Data is inferred from spectra of homologous compounds.

Experimental Protocol: FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)
  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the empty ATR crystal.

  • Place a small amount of the solid DTAC sample onto the ATR crystal, ensuring good contact.

  • Record the sample spectrum. The instrument software will automatically subtract the background spectrum.

  • Clean the ATR crystal after the measurement.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For DTAC, electrospray ionization (ESI) is a suitable method, as it is a soft ionization technique that minimizes fragmentation of the quaternary ammonium cation.

The expected molecular ion for the decyltrimethylammonium cation [C₁₃H₃₀N]⁺ has a monoisotopic mass of approximately 200.2378 Da.

Table 4: Expected Mass Spectrometry Data for this compound

Ionm/z (Expected)
[M]⁺ (Decyltrimethylammonium cation)~200.24

Note: The observed m/z will correspond to the cation only, as the chloride counter-ion will not be detected in positive ion mode.

Experimental Protocol: Mass Spectrometry (Electrospray Ionization - ESI)

Sample Preparation:

Instrument Parameters (Example for a Quadrupole Mass Spectrometer):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3-4 kV

  • Drying Gas (N₂) Flow Rate: 5-10 L/min

  • Drying Gas Temperature: 200-300 °C

  • Mass Range: m/z 50-500

Data Analysis:

  • Identify the peak corresponding to the molecular ion of the decyltrimethylammonium cation.

  • Analyze any fragment ions, although significant fragmentation is not expected with ESI.

Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of the spectroscopic analyses described.

SpectroscopicAnalysisWorkflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Interpretation cluster_conclusion Conclusion DTAC_Sample DTAC Sample NMR NMR Spectroscopy DTAC_Sample->NMR IR IR Spectroscopy DTAC_Sample->IR MS Mass Spectrometry DTAC_Sample->MS NMR_Data ¹H & ¹³C Spectra (Chemical Shifts, Multiplicity) NMR->NMR_Data IR_Data IR Spectrum (Vibrational Frequencies) IR->IR_Data MS_Data Mass Spectrum (m/z of Molecular Ion) MS->MS_Data Structure_Confirmation Structural Confirmation & Purity Assessment NMR_Data->Structure_Confirmation IR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Caption: Overall workflow for the spectroscopic analysis of DTAC.

NMR_Workflow start Start: DTAC Sample dissolve Dissolve in Deuterated Solvent start->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire_1H Acquire ¹H NMR Spectrum transfer->acquire_1H acquire_13C Acquire ¹³C NMR Spectrum transfer->acquire_13C process_data Process Data (FT, Phasing, Calibration) acquire_1H->process_data acquire_13C->process_data analyze_spectra Analyze Spectra (Chemical Shifts, Integration) process_data->analyze_spectra end End: Structural Information analyze_spectra->end

The Self-Assembly of Decyltrimethylammonium Chloride in Solution: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the physicochemical principles governing the aggregation of Decyltrimethylammonium chloride (DTAC), its characterization, and the influential factors driving its self-assembly in aqueous environments. This guide is intended for researchers, scientists, and professionals in the field of drug development.

This compound (DTAC) is a cationic surfactant that, like other amphiphilic molecules, spontaneously self-assembles in solution to form ordered structures known as micelles. This process is driven by the hydrophobic effect, which seeks to minimize the unfavorable interactions between the hydrophobic decyl chains of the surfactant and water molecules. The resulting micelles possess a hydrophobic core, capable of solubilizing non-polar substances, and a hydrophilic shell composed of the trimethylammonium head groups, which interfaces with the aqueous bulk. The concentration at which this self-assembly begins is a critical parameter known as the critical micelle concentration (CMC). Understanding the thermodynamics and kinetics of DTAC micellization, as well as the factors that influence it, is paramount for its application in various fields, including drug delivery, materials science, and industrial processes.

Core Principles of DTAC Self-Assembly

The formation of micelles is a thermodynamically driven process governed by changes in Gibbs free energy. The primary driving force for the self-assembly of surfactants in aqueous solutions is the increase in entropy of the system that results from the release of ordered water molecules from around the hydrophobic tails of the surfactant monomers. This phenomenon is known as the hydrophobic effect. The Gibbs free energy of micellization (ΔG°mic) is composed of both enthalpic (ΔH°mic) and entropic (ΔS°mic) contributions. For many ionic surfactants, the micellization process is predominantly entropy-driven.

The critical micelle concentration (CMC) is a fundamental characteristic of a surfactant and is defined as the concentration at which micelles begin to form in solution. Below the CMC, DTAC exists primarily as individual monomers. As the concentration increases and surpasses the CMC, any additional surfactant molecules added to the system will preferentially form micelles. This transition is marked by abrupt changes in various physicochemical properties of the solution, such as surface tension, conductivity, and turbidity, which form the basis for the experimental determination of the CMC.

Quantitative Data on DTAC Micellization

The physicochemical properties of DTAC micelles are influenced by various factors, including temperature, ionic strength, and the presence of additives. The following tables summarize key quantitative data related to the self-assembly of DTAC in aqueous solutions.

ParameterValueConditionsReference
Critical Micelle Concentration (CMC) 0.065 MWater, 25 °C[1]
Degree of Micelle Ionization (β) Varies with temperature and salt concentrationAqueous solutions[2]

Table 1: Critical Micelle Concentration and Degree of Micelle Ionization of DTAC.

FactorEffect on CMCMechanismReference
Temperature Exhibits a U-shaped dependence with a minimum around 306 KAt lower temperatures, increasing temperature disrupts the structured water around the hydrophobic tails, favoring micellization (lower CMC). At higher temperatures, increased thermal motion of the surfactant molecules disfavors aggregation (higher CMC).[2]
Addition of NaCl DecreasesThe added counter-ions (Cl⁻) screen the electrostatic repulsion between the positively charged head groups of the DTAC molecules, allowing micelles to form at a lower concentration.[2]

Table 2: Influence of Temperature and Salt on the CMC of DTAC.

Thermodynamic ParameterSign/ValueSignificanceReference
Gibbs Free Energy of Micellization (ΔG°mic) NegativeIndicates that micellization is a spontaneous process.[3]
Enthalpy of Micellization (ΔH°mic) Can be endothermic or exothermic depending on temperatureReflects the balance of bond breaking (water structure) and bond formation (hydrophobic interactions).[3]
Entropy of Micellization (ΔS°mic) PositiveThe primary driving force for micellization, arising from the hydrophobic effect and the release of structured water molecules.[3]

Table 3: Thermodynamics of DTAC Micellization.

Experimental Protocols for Characterization

The determination of the CMC and the characterization of micellar properties are crucial for understanding and utilizing DTAC. Several experimental techniques are commonly employed for this purpose.

Surface Tensiometry

Principle: The surface tension of a surfactant solution decreases with increasing concentration as the surfactant monomers adsorb at the air-water interface. Once the CMC is reached, the interface becomes saturated with monomers, and the surface tension remains relatively constant with further increases in surfactant concentration.[4][5][6]

Protocol:

  • Solution Preparation: Prepare a stock solution of DTAC in deionized water at a concentration significantly above the expected CMC. Prepare a series of dilutions of the stock solution to cover a range of concentrations both below and above the anticipated CMC.[6]

  • Measurement: Measure the surface tension of each solution using a tensiometer (e.g., with a Du Noüy ring or Wilhelmy plate method) at a constant temperature.[6]

  • Data Analysis: Plot the surface tension as a function of the logarithm of the DTAC concentration. The plot will show two linear regions. The CMC is determined from the intersection of the two lines.[4][6]

Conductivity Measurement

Principle: This method is suitable for ionic surfactants like DTAC. Below the CMC, the conductivity of the solution increases linearly with the concentration of the charged surfactant monomers. Above the CMC, the formation of micelles, which have a lower mobility than the individual ions due to their larger size and the binding of counter-ions, leads to a decrease in the slope of the conductivity versus concentration plot.[4][6][7]

Protocol:

  • Solution Preparation: Prepare a series of DTAC solutions of varying concentrations in deionized water.

  • Measurement: Measure the specific conductivity of each solution using a calibrated conductivity meter at a constant temperature.[6][8]

  • Data Analysis: Plot the specific conductivity against the DTAC concentration. The plot will exhibit two linear portions with different slopes. The concentration at the point of intersection of these lines corresponds to the CMC.[4][6]

Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat changes associated with the formation or dissociation of micelles. By titrating a concentrated surfactant solution into a solvent, the enthalpy of micellization (ΔH°mic) and the CMC can be determined in a single experiment.[9][10]

Protocol:

  • Instrument Setup: Fill the sample cell of the ITC instrument with deionized water or the appropriate buffer. Fill the injection syringe with a concentrated solution of DTAC (typically 8-10 times the expected CMC).[9]

  • Titration: Perform a series of injections of the DTAC solution into the sample cell while monitoring the heat changes.

  • Data Analysis: The resulting thermogram will show peaks corresponding to each injection. The integrated heat per injection is plotted against the total surfactant concentration in the cell. The inflection point of this sigmoid curve corresponds to the CMC, and the height of the curve is related to the enthalpy of micellization.[9][11]

Dynamic Light Scattering (DLS)

Principle: DLS is used to determine the size (hydrodynamic diameter) and size distribution of micelles. The technique measures the time-dependent fluctuations in the intensity of light scattered by the particles undergoing Brownian motion. Smaller particles move faster, leading to more rapid fluctuations.[12][13]

Protocol:

  • Sample Preparation: Prepare a DTAC solution at a concentration above the CMC. The solution should be filtered to remove any dust or large aggregates.

  • Measurement: Place the sample in the DLS instrument and allow it to equilibrate to the desired temperature. The instrument measures the autocorrelation of the scattered light intensity.

  • Data Analysis: The Stokes-Einstein equation is used to calculate the hydrodynamic diameter of the micelles from the measured diffusion coefficient.[13] The polydispersity index (PDI) provides information about the width of the size distribution.[13]

Visualizing Key Relationships and Workflows

To better understand the factors influencing DTAC self-assembly and the experimental procedures for its characterization, the following diagrams are provided.

G Factors Influencing DTAC Micellization cluster_factors Influencing Factors cluster_properties Micellar Properties Temperature Temperature CMC Critical Micelle Concentration (CMC) Temperature->CMC U-shaped effect Thermodynamics Thermodynamics (ΔG, ΔH, ΔS) Temperature->Thermodynamics Affects ΔH and ΔS Salt Added Salt (e.g., NaCl) Salt->CMC Decreases Salt->Thermodynamics Affects electrostatic contribution Concentration DTAC Concentration Micelle_Size Micelle Size Concentration->Micelle_Size Increases number of micelles Micelle_Shape Micelle Shape Concentration->Micelle_Shape Can induce transitions

Caption: Logical relationship of factors affecting DTAC micellization.

G Experimental Workflow for CMC Determination cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Prep Prepare Stock Solution of DTAC Dilute Create Serial Dilutions Prep->Dilute Tensiometry Surface Tensiometry Dilute->Tensiometry Conductivity Conductivity Dilute->Conductivity ITC Isothermal Titration Calorimetry Dilute->ITC Plot Plot Measured Property vs. Concentration Tensiometry->Plot Conductivity->Plot ITC->Plot Intersection Determine Intersection of Linear Regions Plot->Intersection CMC_Value CMC Value Intersection->CMC_Value

Caption: General workflow for determining the CMC of DTAC.

References

Decyltrimethylammonium Chloride (DTAC): A Comprehensive Technical Guide to Phase Behavior and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decyltrimethylammonium (B84703) chloride (DTAC), a cationic surfactant of the quaternary ammonium (B1175870) compound family, plays a significant role in various scientific and industrial domains, including pharmaceutical formulations and drug delivery systems. Its amphiphilic nature, comprising a hydrophilic trimethylammonium head group and a hydrophobic decyl tail, drives its self-assembly in aqueous solutions into a rich variety of mesophases. Understanding the phase behavior of DTAC as a function of concentration and temperature is paramount for controlling its properties and optimizing its performance in diverse applications. This in-depth technical guide provides a comprehensive overview of the phase behavior of DTAC, detailed experimental protocols for its characterization, and insights into its interactions within biological contexts.

Phase Behavior of Decyltrimethylammonium Chloride

The phase behavior of this compound in water is characterized by the formation of various structures, from simple micelles to complex liquid crystalline phases. The transitions between these phases are primarily influenced by surfactant concentration and temperature.

Critical Micelle Concentration (CMC)

At low concentrations in an aqueous solution, DTAC exists as individual monomers. As the concentration increases, it reaches a point known as the critical micelle concentration (CMC), where the monomers begin to aggregate into micelles to minimize the contact between their hydrophobic tails and water.[1] The CMC is a fundamental property of a surfactant and is influenced by factors such as temperature and the presence of electrolytes.

Table 1: Critical Micelle Concentration (CMC) of this compound (DeTAC) in Water and NaCl Solutions at Various Temperatures

Temperature (K)CMC in Water (mol/kg)CMC in 0.01 M NaCl (mol/kg)CMC in 0.1 M NaCl (mol/kg)
278.150.0680.0270.007
283.150.0660.0260.007
288.150.0650.0250.006
293.150.0640.0240.006
298.150.0640.0240.006
303.150.0640.0240.006
308.150.0650.0250.006
313.150.0660.0260.007
318.150.0670.0270.007
323.150.0690.0280.008
328.150.0710.0300.008

Data sourced from conductivity measurements.

Krafft Temperature

The Krafft temperature (or Krafft point) is the minimum temperature at which a surfactant can form micelles. Below this temperature, the solubility of the surfactant is lower than its CMC. For DTAC, the Krafft temperature is below 0°C, meaning it readily forms micelles at typical experimental and physiological temperatures.

Liquid Crystalline Phases
  • Isotropic Micellar Phase (L₁): A solution of spherical or ellipsoidal micelles.

  • Hexagonal Phase (H₁): Cylindrical micelles packed in a hexagonal array.

  • Cubic Phase (I₁): A bicontinuous structure of interconnected micelles or discrete micellar aggregates arranged in a cubic lattice.

  • Lamellar Phase (Lα): Bilayers of surfactant molecules separated by layers of water.

The precise concentration and temperature boundaries for these phases in the DTAC-water system require specific experimental determination. However, the general progression follows established principles of surfactant self-assembly.

Experimental Protocols

Characterizing the phase behavior of DTAC involves a suite of experimental techniques. Below are detailed methodologies for key experiments.

Determination of Critical Micelle Concentration (CMC) by Conductivity Measurement

Principle: The conductivity of an ionic surfactant solution changes with concentration due to the different mobilities of the surfactant monomers and the micelles. A distinct break in the plot of conductivity versus concentration indicates the CMC.[2][3]

Methodology:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of DTAC in deionized water (e.g., 0.5 M).

  • Serial Dilutions: Prepare a series of dilutions from the stock solution with varying concentrations of DTAC, both below and above the expected CMC.

  • Instrumentation: Use a calibrated conductivity meter with a temperature-controlled cell.

  • Measurement:

    • Equilibrate the DTAC solutions to the desired temperature.

    • Measure the conductivity of each solution, starting from the most dilute.

    • Ensure the conductivity reading stabilizes before recording.

  • Data Analysis:

    • Plot the specific conductivity (κ) versus the concentration of DTAC.

    • The plot will show two linear regions with different slopes. The intersection of these two lines corresponds to the CMC.

Characterization of Liquid Crystalline Phases by Small-Angle X-ray Scattering (SAXS)

Principle: SAXS is a powerful technique for determining the structure and dimensions of self-assembled systems on the nanometer scale. The scattering pattern provides information about the shape, size, and arrangement of the surfactant aggregates.[4]

Methodology:

  • Sample Preparation: Prepare a series of DTAC-water samples with varying concentrations in sealed, X-ray transparent capillaries.

  • Instrumentation: Use a SAXS instrument equipped with a monochromatic X-ray source (e.g., synchrotron or a laboratory-based source) and a 2D detector. A temperature-controlled sample holder is essential.

  • Data Acquisition:

    • Mount the capillary in the sample holder and allow it to equilibrate at the desired temperature.

    • Expose the sample to the X-ray beam and collect the scattering pattern.

    • Collect a background scattering pattern of an empty capillary and a pattern for pure water.

  • Data Analysis:

    • Subtract the background scattering from the sample scattering data.

    • Plot the scattering intensity (I) as a function of the scattering vector (q), where q = (4πλ)sin(θ/2), with λ being the X-ray wavelength and θ the scattering angle.

    • The positions of the Bragg peaks in the scattering pattern are characteristic of the liquid crystalline phase:

      • Lamellar (Lα): Peaks at positions q₀, 2q₀, 3q₀, ... (ratio 1:2:3)

      • Hexagonal (H₁): Peaks at positions q₀, √3q₀, √4q₀, √7q₀, ... (ratio 1:√3:2:√7)

      • Cubic (I₁): More complex patterns, with peak positions depending on the specific cubic space group (e.g., Pm3n, Ia3d).

Investigation of Phase Transitions by Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy, particularly deuterium (B1214612) (²H) NMR of deuterated water or surfactant, is sensitive to the local environment and mobility of molecules. Changes in the NMR signal can indicate phase transitions.[5][6]

Methodology:

  • Sample Preparation: Prepare DTAC samples in deuterated water (D₂O) at various concentrations in NMR tubes.

  • Instrumentation: Use a high-field NMR spectrometer equipped with a variable temperature probe.

  • Data Acquisition:

    • Acquire ²H NMR spectra for each sample at a range of temperatures.

    • Allow the sample to equilibrate at each temperature before measurement.

  • Data Analysis:

    • Isotropic Phases (L₁): A single sharp peak is observed due to the rapid, isotropic motion of the D₂O molecules.

    • Anisotropic Liquid Crystalline Phases (H₁, Lα): A quadrupolar splitting is observed, which is a doublet for the hexagonal and lamellar phases. The magnitude of the splitting is related to the degree of order of the water molecules.

    • Cubic Phases (I₁): A single, often broader, peak is observed due to the locally isotropic environment but restricted long-range diffusion.

    • Phase boundaries are identified by the temperatures at which the spectral lineshape changes from one characteristic pattern to another.

Logical and Signaling Pathway Visualizations

The interaction of DTAC with biological systems, particularly cell membranes, is of significant interest in drug development for its role as a penetration enhancer and its potential antimicrobial activity. These interactions can be visualized as logical workflows and hypothetical signaling pathways.

DTAC_Membrane_Interaction cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space DTAC_monomers DTAC Monomers Membrane Lipid Bilayer DTAC_monomers->Membrane Insertion DTAC_micelle DTAC Micelle DTAC_micelle->Membrane Interaction Membrane_disruption Membrane Disruption Membrane->Membrane_disruption Increased Permeability Drug_release Drug Release Membrane_disruption->Drug_release Enhanced Drug Delivery Cellular_response Cellular Response Drug_release->Cellular_response

Caption: Logical workflow of DTAC interaction with a cell membrane for enhanced drug delivery.

DTAC_Signaling_Pathway DTAC Decyltrimethylammonium Chloride (DTAC) Membrane Cell Membrane Perturbation DTAC->Membrane Ion_Channel Ion Channel Modulation Membrane->Ion_Channel ROS Reactive Oxygen Species (ROS) Production Membrane->ROS Ca_Influx Ca2+ Influx Ion_Channel->Ca_Influx Stress_Kinase Stress-activated Kinase Cascade (e.g., MAPK) Ca_Influx->Stress_Kinase ROS->Stress_Kinase Apoptosis Apoptosis Stress_Kinase->Apoptosis

Caption: Hypothetical signaling pathway for DTAC-induced cellular stress and apoptosis.

Conclusion

This compound exhibits a rich and complex phase behavior in aqueous solutions, which is fundamental to its function in a wide array of applications. This guide has provided a summary of its known phase properties, detailed experimental protocols for their characterization, and a conceptual framework for its interaction with biological membranes. A thorough understanding of the principles outlined herein is essential for researchers and professionals aiming to harness the full potential of DTAC in drug development and other advanced material applications. Further research to fully elucidate the quantitative phase diagram of the DTAC-water system will be invaluable for the precise control and prediction of its behavior.

References

An In-depth Technical Guide to the Surfactant Properties of Decyltrimethylammonium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core surfactant properties of Decyltrimethylammonium (B84703) chloride (DTAC), a cationic surfactant with significant applications across various scientific and industrial domains, including drug delivery. This document details its physicochemical characteristics, aggregation behavior, and the experimental methodologies used for their determination.

Introduction to Decyltrimethylammonium Chloride (DTAC)

This compound (DTAC) is a quaternary ammonium (B1175870) compound characterized by a ten-carbon alkyl chain (decyl group) attached to a positively charged trimethylammonium headgroup, with a chloride counter-ion.[1] This amphiphilic structure, possessing both a hydrophobic tail and a hydrophilic head, is responsible for its classification as a cationic surfactant. DTAC is known for its ability to reduce surface tension, form micelles, and interact with other molecules and surfaces, making it a versatile compound in research and industry. Its applications range from use as an antimicrobial agent and emulsifier in personal care products and industrial cleaners to a component in drug delivery systems.[2][3][4]

Physicochemical and Surfactant Properties

The performance of DTAC as a surfactant is defined by several key quantitative parameters that describe its behavior in solution.

Critical Micelle Concentration (CMC)

The critical micelle concentration (CMC) is a fundamental property of a surfactant, representing the concentration at which individual surfactant monomers begin to self-assemble into organized aggregates known as micelles.[5][6] Below the CMC, DTAC exists primarily as monomers, while above this concentration, any additional surfactant molecules predominantly form micelles.[7] The CMC is a critical parameter as many of the characteristic properties of surfactants, such as solubilization and detergency, become prominent above this concentration.

The CMC of alkyltrimethylammonium chlorides, including DTAC, is influenced by factors such as temperature and the presence of electrolytes.[8] Generally, the CMC decreases with increasing alkyl chain length. The addition of salt, such as NaCl, lowers the CMC by screening the electrostatic repulsion between the charged headgroups of the surfactant molecules, thus facilitating micelle formation.[8] The temperature dependence of the CMC for alkyltrimethylammonium chlorides often displays a U-shaped behavior, with a minimum CMC at a specific temperature.[8]

Table 1: Critical Micelle Concentration (CMC) of Alkyltrimethylammonium Chlorides in Water

CompoundAlkyl Chain LengthCMC (mM) in WaterTemperature (°C)
This compound (DTAC) 10~6525
Dodecyltrimethylammonium (B156365) chloride (DoTAC)12~2025
Tetrathis compound (TTAC)14~525

Note: The CMC value for DTAC is an approximate value based on general trends and data for homologous surfactants, as specific experimental values can vary slightly between studies.

Aggregation Number

The aggregation number (Nagg) is another crucial parameter that defines the average number of individual surfactant molecules that constitute a single micelle.[9][10] This number provides insight into the size and geometry of the micelles formed. For alkyltrimethylammonium halides, the aggregation number can be influenced by factors such as the surfactant concentration, temperature, and the nature of the counter-ion.[7][11]

While specific aggregation numbers for DTAC are not as widely reported as for its longer-chain analogue, dothis compound (DoTAC), it is generally understood that for a homologous series of surfactants, the aggregation number tends to increase with increasing alkyl chain length. Time-resolved fluorescence quenching (TRFQ) is a common technique used to determine the aggregation number of micelles.[7][11][12]

Table 2: Aggregation Number of Dodecyltrimethylammonium Halides

CompoundAggregation Number (Nagg)Method
Dothis compound (DoTAC)~50-70Time-Resolved Fluorescence Quenching
Dodecyltrimethylammonium bromide (DTAB)~48-73Time-Resolved Fluorescence Quenching[11]

Note: Data for DoTAC is provided for comparative purposes due to the limited availability of specific aggregation number data for DTAC in the initial search results.

Thermodynamics of Micellization

The process of micelle formation is governed by thermodynamic principles. The key thermodynamic parameters of micellization are the standard Gibbs free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic) of micellization. These parameters provide a deeper understanding of the driving forces behind the self-assembly process.

For many ionic surfactants, including alkyltrimethylammonium chlorides, the micellization process is primarily entropy-driven.[2][13] The positive entropy change is largely attributed to the release of ordered water molecules from around the hydrophobic alkyl chains of the surfactant monomers as they aggregate to form the micelle core. The Gibbs free energy of micellization is always negative for a spontaneous process.[8] The enthalpy of micellization can be endothermic or exothermic depending on the temperature.[2][8]

Table 3: Thermodynamic Parameters of Micellization for Dothis compound (DoTAC) in Aqueous Solution

Thermodynamic ParameterValueConditions
ΔG°micNegativeSpontaneous process[8]
ΔH°micTemperature dependent (can be positive or negative)Passes through zero as temperature increases[2][8]
ΔS°micPositiveIndicates an entropy-driven process[2][13]

Note: Data for DoTAC is presented as a representative example for the alkyltrimethylammonium chloride series. The thermodynamic behavior of DTAC is expected to follow similar trends.

Experimental Protocols

Accurate determination of the surfactant properties of DTAC relies on precise experimental methodologies. The following sections detail the protocols for key experiments.

Determination of Critical Micelle Concentration (CMC)

This method is suitable for ionic surfactants like DTAC and is based on the change in the electrical conductivity of the surfactant solution with concentration.[5][6][14]

Materials:

  • This compound (DTAC)

  • High-purity deionized water

  • Conductivity meter with a calibrated conductivity cell

  • Thermostated water bath

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a stock solution of DTAC of a known concentration (e.g., 100 mM) in deionized water.

  • Calibrate the conductivity meter using standard potassium chloride solutions.

  • Place a known volume of deionized water in a thermostated beaker equipped with a magnetic stirrer and the conductivity cell.

  • Allow the system to equilibrate to the desired temperature (e.g., 25 °C).

  • Measure the initial conductivity of the pure water.

  • Make successive additions of small, known volumes of the DTAC stock solution to the beaker.

  • After each addition, allow the solution to homogenize and the conductivity reading to stabilize before recording the value.

  • Continue the additions until the concentration is well above the expected CMC.

  • Plot the specific conductivity (κ) as a function of the DTAC concentration.

  • The plot will show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.[5][6]

This method relies on the principle that surfactants lower the surface tension of a solvent up to the CMC, after which the surface tension remains relatively constant.[4][5][15][16]

Materials:

  • This compound (DTAC)

  • High-purity deionized water

  • Tensiometer (e.g., using the du Noüy ring or Wilhelmy plate method)

  • Thermostated vessel

  • A series of volumetric flasks

Procedure:

  • Prepare a series of DTAC solutions in deionized water with varying concentrations, both below and above the expected CMC.

  • Calibrate the tensiometer with a liquid of known surface tension (e.g., pure water).

  • Place the DTAC solution with the lowest concentration into the thermostated sample vessel and allow it to reach the desired temperature.

  • Measure the surface tension of the solution. For cationic surfactants, care must be taken as they can adsorb to the measuring probe (ring or plate), potentially affecting the results. Using a paper Wilhelmy plate can circumvent this issue.[15]

  • Clean the probe thoroughly between measurements.

  • Repeat the measurement for each of the prepared DTAC solutions, moving from the lowest to the highest concentration.

  • Plot the surface tension (γ) as a function of the logarithm of the DTAC concentration (log C).

  • The plot will show a decrease in surface tension with increasing concentration, followed by a plateau. The concentration at which the break in the curve occurs is the CMC.[4][5]

Determination of Aggregation Number

This technique utilizes a fluorescent probe and a quencher to determine the average number of surfactant molecules in a micelle.[7]

Materials:

  • This compound (DTAC)

  • Fluorescent probe (e.g., pyrene)

  • Quencher (e.g., dodecylpyridinium chloride)

  • High-purity deionized water

  • Fluorometer

  • Volumetric flasks and micropipettes

Procedure:

  • Prepare a stock solution of the fluorescent probe in a suitable solvent.

  • Prepare a series of DTAC solutions at a concentration significantly above the CMC.

  • Add a small, constant amount of the probe stock solution to each DTAC solution to achieve a low probe-to-micelle ratio.

  • Prepare a stock solution of the quencher.

  • Create a series of samples by adding varying amounts of the quencher stock solution to the DTAC-probe solutions.

  • Allow the samples to equilibrate.

  • Measure the steady-state fluorescence intensity of the probe in each sample.

  • The fluorescence intensity will decrease as the quencher concentration increases.

  • The data can be analyzed using the following equation, which is based on Poisson statistics for the distribution of the quencher among the micelles: ln(I0/I) = [Q] / ([S] - CMC) / Nagg where I0 is the fluorescence intensity in the absence of the quencher, I is the fluorescence intensity in the presence of the quencher, [Q] is the quencher concentration, and [S] is the total surfactant concentration.

  • A plot of ln(I0/I) versus [Q] should yield a straight line, and the aggregation number (Nagg) can be calculated from the slope.

Visualizations

Experimental Workflow for CMC Determination by Conductivity

CMC_Conductivity_Workflow cluster_prep Solution Preparation cluster_measurement Conductivity Measurement cluster_analysis Data Analysis prep_stock Prepare DTAC Stock Solution titrate Titrate with DTAC Stock Solution prep_stock->titrate Input prep_water Prepare Deionized Water Sample equilibrate Equilibrate Water in Thermostat prep_water->equilibrate measure_initial Measure Initial Conductivity equilibrate->measure_initial measure_initial->titrate measure_successive Record Conductivity after each addition titrate->measure_successive Iterative Process plot_data Plot Conductivity vs. Concentration measure_successive->plot_data determine_cmc Determine CMC from plot intersection plot_data->determine_cmc Analysis

Caption: Workflow for determining the CMC of DTAC using the conductivity method.

Logic Diagram of Surfactant Behavior vs. Concentration

Surfactant_Behavior conc DTAC Concentration below_cmc Below CMC conc->below_cmc Low at_cmc At CMC conc->at_cmc Increasing above_cmc Above CMC conc->above_cmc High monomers Monomers in Solution below_cmc->monomers micelles Micelle Formation at_cmc->micelles equilibrium Monomer-Micelle Equilibrium above_cmc->equilibrium

Caption: Relationship between DTAC concentration and its aggregation state.

Role in Drug Delivery

Cationic surfactants like DTAC are of interest in drug development for their potential to enhance drug solubility and permeability across biological membranes.

Interaction with Lipid Bilayers

The positively charged headgroup of DTAC can interact electrostatically with the negatively charged components of cell membranes, such as phospholipids. This interaction can lead to the disruption or fluidization of the lipid bilayer, thereby increasing its permeability to drug molecules.[17] Studies with the longer-chain analogue, dothis compound (DoTAC), have shown that these surfactants can alter the thermotropic phase behavior of phosphatidylcholine bilayers.[17] While this can be beneficial for drug delivery, it is also the basis for the potential cytotoxicity of cationic surfactants, which needs to be carefully evaluated in any pharmaceutical formulation.

Micellar Solubilization

For poorly water-soluble drugs, the hydrophobic core of DTAC micelles can serve as a nanocarrier, encapsulating the drug molecules and increasing their apparent solubility in aqueous formulations. This micellar solubilization can improve the bioavailability of hydrophobic drugs.

No specific signaling pathways directly activated by DTAC have been prominently identified in the reviewed literature. Its primary mechanism in drug delivery is attributed to its physicochemical interactions with drug molecules and biological membranes.

Synthesis and Purification

While this guide focuses on the properties of DTAC, a brief overview of its synthesis is relevant. A common synthetic route for alkyltrimethylammonium chlorides involves a two-step process.[18][19]

  • Halogenation of the corresponding alcohol: Decanol is reacted with a halogenating agent (e.g., thionyl chloride) to produce decyl chloride.

  • Quaternization of trimethylamine (B31210): The resulting decyl chloride is then reacted with trimethylamine in a suitable solvent under pressure to yield this compound.

Purification is typically achieved through recrystallization from a suitable solvent, such as ethanol (B145695) or acetone, to remove any unreacted starting materials and byproducts.[18][19]

Conclusion

This compound is a cationic surfactant with well-defined physicochemical properties that make it a valuable tool in various research and industrial applications, including the field of drug delivery. A thorough understanding of its CMC, aggregation behavior, and thermodynamics of micellization is crucial for its effective utilization. The experimental protocols detailed in this guide provide a framework for the accurate characterization of these properties. While its interaction with biological membranes offers potential for enhancing drug delivery, careful consideration of its potential cytotoxicity is paramount for the development of safe and effective pharmaceutical formulations.

References

A Technical Guide to Decyltrimethylammonium Chloride in Colloidal Science: Principles and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Decyltrimethylammonium chloride (DTAC), a cationic surfactant, plays a pivotal role in various fields of colloidal science, from fundamental research on self-assembly to advanced applications in drug and gene delivery. Its amphiphilic nature, comprising a hydrophilic quaternary ammonium (B1175870) headgroup and a hydrophobic decyl tail, drives its assembly into micelles and other supramolecular structures in aqueous solutions. This guide provides an in-depth technical overview of the core principles of DTAC in colloidal systems, presenting key physicochemical data, detailed experimental protocols for its characterization, and visualizations of its behavior and applications.

Physicochemical Properties of this compound (DTAC)

The behavior of DTAC in solution is governed by its tendency to form micelles above a certain concentration, known as the critical micelle concentration (CMC). This process is influenced by factors such as temperature and the presence of electrolytes. The aggregation number (Nagg), which is the average number of surfactant molecules in a micelle, is another crucial parameter that dictates the size and properties of the resulting colloidal aggregates.

PropertyValueConditionsReference
Critical Micelle Concentration (CMC) ~65 mMIn water at 25°C[1]
Decreases with increasing NaCl concentrationVaries with salt concentration[2]
Exhibits a U-shaped dependence on temperature with a minimum around 306 KIn water and NaCl solutions[1]
Aggregation Number (Nagg) 30 - 77 (for similar alkyltrimethylammonium bromides)Varies with concentration and alkyl chain length[3]
Degree of Micelle Ionization (β) Decreases with longer alkyl chains; increases with temperatureIn water and NaCl solutions[1]

Table 1: Physicochemical Properties of this compound (DTAC) and related surfactants.

Experimental Protocols for Characterization of DTAC Colloidal Systems

The characterization of DTAC-based colloidal systems, such as micelles and nanoparticles, is essential for understanding their structure and function. The following are detailed methodologies for three key analytical techniques.

DLS is a non-invasive technique used to measure the size distribution of particles in a suspension. It can be employed to determine the hydrodynamic radius of DTAC micelles and to identify the CMC.[4][5]

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of DTAC in deionized, filtered (0.22 µm filter) water at a concentration well above the expected CMC (e.g., 200 mM).

    • Prepare a series of dilutions from the stock solution, spanning a concentration range from below to above the expected CMC (e.g., 1 mM to 150 mM).

    • Ensure all solutions are equilibrated at the desired measurement temperature (e.g., 25°C) for at least 30 minutes to avoid temperature gradients.[6]

  • Instrumentation and Measurement:

    • Use a DLS instrument equipped with a He-Ne laser (e.g., 633 nm).[7]

    • Set the scattering angle (e.g., 173° for backscatter detection, which is suitable for small particles like micelles).[5]

    • For each concentration, perform at least three replicate measurements.

    • The software will typically generate an intensity-based size distribution and a z-average diameter.

  • Data Analysis for CMC Determination:

    • Plot the scattering intensity as a function of DTAC concentration.

    • A sharp increase in scattering intensity will be observed at the CMC, corresponding to the formation of micelles.[4]

    • The intersection of the two linear regions (below and above the inflection point) provides an estimate of the CMC.

SANS is a powerful technique for probing the size, shape, and internal structure of colloidal aggregates like micelles on the nanometer scale.[8]

Protocol:

  • Sample Preparation:

    • Prepare DTAC solutions in a deuterated solvent (e.g., D₂O) to enhance the scattering contrast between the micelles and the solvent.

    • Concentrations should be chosen to be above the CMC to ensure the presence of micelles.

    • Samples are typically held in quartz cuvettes with a defined path length (e.g., 1-2 mm).

  • Instrumentation and Measurement:

    • Perform the experiment at a dedicated SANS beamline.

    • The instrument configuration (e.g., neutron wavelength, sample-to-detector distance) will determine the accessible scattering vector (Q) range. A typical Q range for micellar studies is 0.01 to 0.5 Å⁻¹.[9]

    • Acquire scattering data for the DTAC solutions and for the pure D₂O solvent (for background subtraction).

  • Data Analysis:

    • Subtract the solvent scattering from the sample scattering data.

    • The resulting scattering curve, I(Q) vs. Q, can be fitted with appropriate models to extract structural parameters.

    • For spherical micelles, a core-shell model can be used to determine the core radius, shell thickness, and aggregation number.

    • For more complex shapes (e.g., ellipsoidal or cylindrical micelles), more advanced models are required.

TEM provides direct visualization of the morphology, size, and size distribution of nanoparticles formulated with DTAC.[10][11]

Protocol:

  • Sample Preparation:

    • Prepare a dilute suspension of the DTAC-based nanoparticles in a volatile solvent (e.g., deionized water or ethanol).

    • Place a TEM grid (e.g., carbon-coated copper grid) on a piece of filter paper.

    • Apply a small droplet (e.g., 5-10 µL) of the nanoparticle suspension onto the grid.

    • Allow the solvent to evaporate completely.

    • For enhanced contrast, especially for organic nanoparticles, a negative staining step can be included. After sample deposition, apply a droplet of a heavy-atom stain (e.g., 2% uranyl acetate) for a short period (e.g., 30-60 seconds) and then blot away the excess stain.[10]

  • Imaging:

    • Insert the dried grid into the TEM.

    • Operate the microscope at an appropriate accelerating voltage (e.g., 80-200 kV).

    • Acquire images at different magnifications to observe the overall morphology and individual particle details.

  • Image Analysis:

    • Use image analysis software (e.g., ImageJ) to measure the diameters of a statistically significant number of particles (e.g., >100) to determine the average size and size distribution.

Visualizing Core Concepts and Processes

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows related to DTAC in colloidal science.

Micellization_Process cluster_monomers Below CMC cluster_micelle Above CMC Monomer1 DTAC Monomer Micelle Micelle Monomer1->Micelle Self-Assembly Monomer2 DTAC Monomer Monomer2->Micelle Monomer3 DTAC Monomer Monomer3->Micelle

Caption: Process of DTAC micellization above the critical micelle concentration (CMC).

Drug_Delivery_Workflow cluster_formulation Formulation cluster_delivery Delivery & Release cluster_effect Therapeutic Effect DTAC DTAC Nanoparticle DTAC-based Nanoparticle DTAC->Nanoparticle Drug Therapeutic Agent Drug->Nanoparticle Encapsulation TargetCell Target Cell Nanoparticle->TargetCell Targeting DrugRelease Drug Release TargetCell->DrugRelease Internalization Effect Therapeutic Effect DrugRelease->Effect

Caption: General workflow for targeted drug delivery using DTAC-based nanoparticles.

Membrane_Interaction DTAC_Micelle DTAC Micelle Membrane Extracellular Space Lipid Bilayer (Model Membrane) Intracellular Space DTAC_Micelle->Membrane:head Adsorption & Fusion/Disruption

Caption: Interaction of a DTAC micelle with a model cell membrane.

Applications in Drug and Gene Delivery

The cationic nature of DTAC makes it a promising candidate for the delivery of anionic therapeutic molecules such as DNA and siRNA in gene therapy.[12] The positive charge on the DTAC micelles or nanoparticles can electrostatically interact with the negatively charged phosphate (B84403) backbone of nucleic acids, leading to the formation of "polyplexes." These complexes can protect the genetic material from degradation and facilitate its entry into cells.

In drug delivery, DTAC can be used to encapsulate hydrophobic drugs within the core of its micelles, thereby increasing their solubility and bioavailability.[13][14] The surface of DTAC-based nanoparticles can also be functionalized with targeting ligands to achieve site-specific drug delivery, which can enhance therapeutic efficacy and reduce off-target side effects.[15][16]

Conclusion

This compound is a versatile surfactant with well-defined physicochemical properties that make it a valuable tool in colloidal science. Its ability to self-assemble into various structures provides a platform for numerous applications, particularly in the promising fields of drug and gene delivery. A thorough understanding of its fundamental principles and the application of appropriate characterization techniques are crucial for the rational design and development of novel DTAC-based colloidal systems for advanced therapeutic applications. Further research focusing on the specific aggregation behavior of DTAC under various physiological conditions and detailed in vivo studies of DTAC-based delivery systems will be essential for its translation into clinical practice.

References

Methodological & Application

Application Notes and Protocols: Decyltrimethylammonium Chloride (DTAC) as a Nanoparticle Capping Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decyltrimethylammonium (B84703) chloride (DTAC) is a quaternary ammonium (B1175870) surfactant that can be utilized as a capping agent in the synthesis of various nanoparticles, including those made of gold, silver, and semiconductor materials (quantum dots). As a cationic surfactant, DTAC plays a crucial role in controlling nanoparticle growth, preventing aggregation, and imparting a positive surface charge.[1] This positive charge is particularly relevant for biomedical applications, as it can influence cellular uptake and interaction with negatively charged biological membranes. These application notes provide an overview of the use of DTAC as a capping agent, along with generalized experimental protocols and insights into the biological interactions of the resulting nanoparticles.

Physicochemical Properties and Characterization of DTAC-Capped Nanoparticles

The use of DTAC as a capping agent influences several key physicochemical properties of nanoparticles, which are critical for their performance in various applications.

Data Presentation

Table 1: Physicochemical Characterization of DTAC-Capped Nanoparticles.

Nanoparticle TypeCapping AgentAverage Size (d.nm)Polydispersity Index (PDI)Zeta Potential (mV)
Gold (AuNP)DTACData not availableData not availableData not available
Silver (AgNP)DTACData not availableData not availableData not available
Quantum Dot (QD)DTACData not availableData not availableData not available

Table 2: Drug Loading and Release Kinetics of DTAC-Capped Nanoparticles.

Nanoparticle-Drug ConjugateCapping AgentDrug Loading Capacity (%)Encapsulation Efficiency (%)Release Profile (e.g., % release in 24h)
AuNP-DoxorubicinDTACData not availableData not availableData not available
AgNP-CurcuminDTACData not availableData not availableData not available

Experimental Protocols

The following are generalized protocols for the synthesis of nanoparticles using a cationic surfactant like DTAC as a capping agent. These protocols are based on established methods for similar surfactants and should be optimized for specific experimental conditions.

Protocol 1: Synthesis of DTAC-Capped Gold Nanoparticles (AuNPs)

This protocol is adapted from the seed-mediated growth method, commonly used for synthesizing gold nanostructures with cationic surfactants.[2][3]

Materials:

  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

  • Decyltrimethylammonium chloride (DTAC)

  • Sodium borohydride (B1222165) (NaBH₄), ice-cold solution

  • Ascorbic acid

  • Deionized water

Procedure:

  • Seed Solution Preparation:

    • Prepare a 0.2 M solution of DTAC in deionized water.

    • In a separate container, prepare a 0.5 mM solution of HAuCl₄.

    • To 5 mL of the HAuCl₄ solution, add 5 mL of the DTAC solution.

    • While stirring vigorously, add 0.6 mL of ice-cold 0.01 M NaBH₄.

    • The solution should turn a brownish-yellow color, indicating the formation of seed nanoparticles. Continue stirring for 2 minutes and then allow the solution to age for at least 30 minutes at room temperature.

  • Growth Solution Preparation:

    • Prepare a growth solution by mixing 5 mL of 0.2 M DTAC with 5 mL of 0.5 mM HAuCl₄.

    • Add 70 µL of 0.1 M ascorbic acid to the growth solution. The solution will turn colorless as the Au³⁺ is reduced to Au¹⁺.

  • Nanoparticle Growth:

    • Add 12 µL of the aged seed solution to the growth solution.

    • The solution will gradually change color as the nanoparticles grow. The final color will depend on the size and shape of the nanoparticles.

    • Allow the reaction to proceed for at least 10 minutes.

  • Purification:

    • Centrifuge the nanoparticle solution to remove excess reactants. The speed and duration of centrifugation will depend on the size of the nanoparticles.

    • Remove the supernatant and resuspend the nanoparticle pellet in a fresh DTAC solution or deionized water. Repeat the centrifugation and resuspension steps twice.

Protocol 2: Synthesis of DTAC-Capped Silver Nanoparticles (AgNPs)

This protocol describes a chemical reduction method for synthesizing silver nanoparticles using DTAC as a stabilizer.[3][4]

Materials:

  • Silver nitrate (B79036) (AgNO₃)

  • This compound (DTAC)

  • Sodium borohydride (NaBH₄)

  • Deionized water

Procedure:

  • Prepare a 1 mM solution of AgNO₃ in deionized water.

  • Prepare a 2 mM solution of DTAC in deionized water.

  • In a flask, mix 50 mL of the AgNO₃ solution with 50 mL of the DTAC solution under vigorous stirring.

  • Separately, prepare a 2 mM solution of NaBH₄ in deionized water.

  • Slowly add the NaBH₄ solution dropwise to the AgNO₃/DTAC mixture while stirring continuously.

  • A color change in the solution indicates the formation of silver nanoparticles. The reaction is typically complete within 1-2 hours.

  • Purify the nanoparticles by centrifugation as described in the gold nanoparticle protocol.

Protocol 3: Synthesis of DTAC-Capped Quantum Dots (QDs)

This protocol is a generalized method for the aqueous synthesis of semiconductor quantum dots, such as CdTe, using a thiol stabilizer and DTAC for colloidal stability.[5]

Materials:

  • Cadmium chloride (CdCl₂)

  • Sodium tellurite (B1196480) (Na₂TeO₃)

  • 3-Mercaptopropionic acid (MPA)

  • Sodium borohydride (NaBH₄)

  • This compound (DTAC)

  • Deionized water

Procedure:

  • Cadmium-MPA Complex Formation:

    • Dissolve CdCl₂ and MPA in deionized water in a 1:2 molar ratio.

    • Adjust the pH of the solution to ~11 using NaOH.

    • De-aerate the solution by bubbling with nitrogen gas for 30 minutes.

  • Tellurium Precursor Preparation:

    • In a separate container, dissolve Na₂TeO₃ in deionized water.

    • Add NaBH₄ to reduce the tellurite to telluride ions. This solution should be freshly prepared.

  • Quantum Dot Growth:

    • Under nitrogen, inject the telluride solution into the cadmium-MPA complex solution at room temperature.

    • Heat the reaction mixture to reflux. The growth of the quantum dots can be monitored by observing the fluorescence emission color under UV light. Different reaction times will yield different sized quantum dots.

  • Stabilization with DTAC:

    • After the desired quantum dot size is achieved, cool the solution to room temperature.

    • Add a solution of DTAC to the quantum dot solution to provide colloidal stability.

  • Purification:

    • Purify the quantum dots by precipitation with a non-solvent like isopropanol, followed by centrifugation.

    • Resuspend the quantum dot pellet in deionized water or a buffer solution.

Biological Interactions and Signaling Pathways

Cationic nanoparticles, such as those capped with DTAC, exhibit unique interactions with biological systems due to their positive surface charge. This charge facilitates binding to and uptake by negatively charged cell membranes.

Cellular Uptake of Cationic Nanoparticles

The primary mechanism for the cellular internalization of nanoparticles is endocytosis. For cationic nanoparticles, this process is often initiated by electrostatic interactions with the cell surface.

Cellular Uptake of Cationic Nanoparticles Cellular Uptake of Cationic Nanoparticles NP DTAC-Capped Nanoparticle (+) Adsorption Electrostatic Adsorption NP->Adsorption Interaction Membrane Cell Membrane (-) Clathrin Clathrin-mediated Endocytosis Membrane->Clathrin Caveolae Caveolae-mediated Endocytosis Membrane->Caveolae Macropino Macropinocytosis Membrane->Macropino Adsorption->Membrane Endosome Early Endosome Clathrin->Endosome Caveolae->Endosome Macropino->Endosome Lysosome Lysosome Endosome->Lysosome Maturation Release Drug Release Lysosome->Release Low pH Cytoplasm Cytoplasm Release->Cytoplasm

Caption: Cellular uptake pathways for DTAC-capped nanoparticles.

Inflammatory Signaling Pathway Triggered by Cationic Nanoparticles

Cationic nanoparticles have been shown to induce inflammatory responses through various signaling pathways. One proposed mechanism involves the disruption of cellular membranes, leading to the release of damage-associated molecular patterns (DAMPs) that activate innate immune signaling.

Inflammatory Signaling Pathway Inflammatory Signaling by Cationic Nanoparticles NP DTAC-Capped Nanoparticle (+) Disruption Membrane Disruption NP->Disruption Membrane Cell Membrane Disruption->Membrane Necrosis Cell Necrosis Disruption->Necrosis DAMPs Release of DAMPs (e.g., mtDNA) Necrosis->DAMPs TLR9 TLR9 DAMPs->TLR9 STING STING DAMPs->STING NFkB NF-κB Activation TLR9->NFkB IRF3 IRF3 Activation STING->IRF3 Cytokines Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) NFkB->Cytokines IRF3->Cytokines

References

Application Notes and Protocols for Decyltrimethylammonium Chloride in Gold Nanorod Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gold nanorods (GNRs) are of significant interest in biomedical applications, including drug delivery, photothermal therapy, and bioimaging, owing to their unique and tunable optical properties. The synthesis of GNRs with controlled dimensions is crucial for these applications, and the choice of surfactant plays a pivotal role in directing their anisotropic growth. While cetyltrimethylammonium bromide (CTAB) is the most commonly used surfactant, concerns about its cytotoxicity have prompted research into alternatives. Decyltrimethylammonium (B84703) chloride (DTAC), a cationic surfactant with a shorter alkyl chain, presents a potentially less toxic option. These application notes provide a detailed overview and protocols for the synthesis of gold nanorods with a focus on the role of the surfactant, drawing parallels and distinctions with the well-established CTAB-based methods.

The Role of Surfactants in Gold Nanorod Synthesis

The seed-mediated growth method is the most prevalent technique for synthesizing high-quality GNRs.[1][2][3] This process involves two main stages: the synthesis of small gold nanoparticle "seeds" and the subsequent anisotropic growth of these seeds into nanorods in a "growth solution." Cationic surfactants, such as DTAC and CTAB, are critical components of the growth solution.

The proposed mechanism for the role of these surfactants involves the formation of a bilayer on the surface of the growing gold nanocrystals.[4][5] This surfactant bilayer is believed to preferentially bind to specific crystallographic faces of the gold, passivating them and thereby directing the growth to occur predominantly along the longitudinal axis, resulting in a rod shape.[3][5] The choice of surfactant, including the length of its alkyl chain, significantly influences the final aspect ratio (length/width) of the GNRs.[6]

Influence of Surfactant Chain Length on Gold Nanorod Aspect Ratio

The aspect ratio of GNRs is a critical parameter as it determines their longitudinal surface plasmon resonance (LSPR) peak, which is key to many of their applications. Shorter alkyl chain surfactants, like DTAC (C10), generally lead to the formation of GNRs with smaller aspect ratios compared to longer chain surfactants like CTAB (C16) under similar reaction conditions.[6] This is attributed to differences in the packing density and stability of the surfactant bilayer on the gold surface.

The following table summarizes the effect of the alkyl chain length of alkyltrimethylammonium bromide (CnTAB) surfactants on the resulting GNR aspect ratio, providing a strong indication of the expected outcome when using DTAC.

Surfactant (CnTAB)Alkyl Chain Length (n)Resulting Nanoparticle ShapeAverage Aspect Ratio
Decyltrimethylammonium Bromide (C10TAB)10Spherical1
Dodecyltrimethylammonium Bromide (C12TAB)12Rod-like5
Tetradecyltrimethylammonium Bromide (C14TAB)14Rod-like17
Cetyltrimethylammonium Bromide (C16TAB)16Rod-like23

Data adapted from a study on alkyltrimethylammonium bromides (CnTAB).[6] Note that C10TAB is the bromide analog of DTAC.

Experimental Protocol: Seed-Mediated Synthesis of Gold Nanorods

This protocol is a generalized seed-mediated method that can be adapted for use with DTAC. Researchers should note that optimization of reagent concentrations, particularly the surfactant and silver nitrate (B79036), will be necessary to achieve desired GNR dimensions.

Materials:

  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

  • Decyltrimethylammonium chloride (DTAC) or other alkyltrimethylammonium halides

  • Sodium borohydride (B1222165) (NaBH₄), ice-cold solution

  • Ascorbic acid (AA)

  • Silver nitrate (AgNO₃)

  • Hydrochloric acid (HCl)

  • Deionized water (18.2 MΩ·cm)

Procedure:

1. Preparation of Gold Seed Solution:

  • Prepare a 0.1 M solution of DTAC in deionized water.

  • In a small vial, add 1 mL of the 0.1 M DTAC solution.

  • Add 25 µL of 10 mM HAuCl₄ to the DTAC solution.

  • While stirring vigorously, inject 60 µL of freshly prepared, ice-cold 10 mM NaBH₄ solution.

  • The solution color will rapidly change to brownish-yellow, indicating the formation of gold seeds.

  • Continue stirring for 2 minutes and then keep the seed solution undisturbed at room temperature for at least 30 minutes before use.

2. Preparation of Growth Solution:

  • In a larger flask, prepare the growth solution by adding 5 mL of 0.1 M DTAC solution.

  • Add 250 µL of 10 mM HAuCl₄.

  • Gently mix the solution.

  • Add a specific volume of AgNO₃ solution (e.g., 48 µL of 10 mM) to tune the aspect ratio of the GNRs. The optimal concentration will need to be determined experimentally.

  • Add 100 µL of 1 M HCl to stabilize the final product.[1]

  • Add 40 µL of 0.1 M ascorbic acid. The solution should turn colorless as the Au³⁺ is reduced to Au¹⁺.

3. Gold Nanorod Growth:

  • Quickly inject a specific volume of the aged seed solution (e.g., 100 µL) into the growth solution.

  • Do not stir the solution after adding the seeds.

  • Allow the reaction to proceed undisturbed for several hours (e.g., 4 hours) at a constant temperature (e.g., 28 °C). The solution color will gradually change as the nanorods form.

4. Purification:

  • After the growth is complete, centrifuge the GNR solution to remove excess reactants and unbound surfactant. The centrifugation speed and time will depend on the size and aspect ratio of the GNRs.

  • Carefully remove the supernatant and resuspend the GNR pellet in a fresh solution of 0.001 M DTAC to maintain colloidal stability.[1]

  • Repeat the centrifugation and resuspension steps at least once more.

Characterization

The synthesized GNRs should be characterized using the following techniques:

  • UV-Vis-NIR Spectroscopy: To determine the longitudinal and transverse surface plasmon resonance peaks, which provides an indication of the aspect ratio and shape purity.

  • Transmission Electron Microscopy (TEM): To directly visualize the morphology, size, and aspect ratio of the GNRs.

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the seed-mediated synthesis of gold nanorods.

GNR_Synthesis_Workflow cluster_seed Seed Solution Preparation cluster_growth Growth Solution Preparation cluster_reaction Nanorod Growth cluster_purification Purification Seed_DTAC DTAC Solution (0.1 M) Seed_Mix Mix Seed_DTAC->Seed_Mix Seed_HAuCl4 HAuCl4 (10 mM) Seed_HAuCl4->Seed_Mix Seed_NaBH4 Ice-cold NaBH4 (10 mM) Seed_Mix->Seed_NaBH4 Vigorous Stirring Seed_Formation Gold Seed Formation Seed_NaBH4->Seed_Formation Seed_Aging Age for 30 min Seed_Formation->Seed_Aging Inject_Seeds Inject Aged Seeds Seed_Aging->Inject_Seeds Growth_DTAC DTAC Solution (0.1 M) Growth_Mix1 Mix Growth_DTAC->Growth_Mix1 Growth_HAuCl4 HAuCl4 (10 mM) Growth_HAuCl4->Growth_Mix1 Growth_AgNO3 AgNO3 (10 mM) Growth_Mix1->Growth_AgNO3 Growth_HCl HCl (1 M) Growth_AgNO3->Growth_HCl Growth_AA Ascorbic Acid (0.1 M) Growth_HCl->Growth_AA Growth_Mix2 Colorless Solution Growth_AA->Growth_Mix2 Growth_Mix2->Inject_Seeds Growth_Incubation Incubate (e.g., 4h at 28°C) Inject_Seeds->Growth_Incubation Centrifuge1 Centrifuge Growth_Incubation->Centrifuge1 Resuspend1 Resuspend in DTAC (0.001 M) Centrifuge1->Resuspend1 Centrifuge2 Repeat Centrifugation Resuspend1->Centrifuge2 Final_Product Purified GNRs Centrifuge2->Final_Product

Caption: Workflow for the seed-mediated synthesis of gold nanorods.

Safety and Handling

  • Gold(III) chloride is corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium borohydride is a strong reducing agent and can react violently with water and acids. It should be handled with care in a well-ventilated area.

  • Cationic surfactants like DTAC can be irritants. Avoid direct contact with skin and eyes.

Conclusion

The use of this compound in the synthesis of gold nanorods offers a promising avenue for producing GNRs with potentially lower cytotoxicity, a critical factor for biomedical applications. While DTAC may favor the formation of GNRs with lower aspect ratios, careful optimization of the synthesis parameters, such as the concentration of silver nitrate and the seed-to-growth solution ratio, can allow for tuning of the final nanorod dimensions. The provided protocol serves as a foundational method that can be adapted and optimized to meet the specific requirements of various research and drug development endeavors.

References

Application Notes and Protocols for Decyltrimethylammonium Chloride as a Template for Mesoporous Silica Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of mesoporous silica (B1680970) nanoparticles (MSNs) using decyltrimethylammonium (B84703) chloride (DTAC) as a templating agent. The information is intended to guide researchers in the controlled synthesis of MSNs with tunable properties for various applications, particularly in the field of drug delivery.

Introduction

Mesoporous silica nanoparticles (MSNs) have garnered significant attention as versatile platforms for a range of biomedical applications due to their unique properties, including high surface area, large pore volume, tunable pore size, and excellent biocompatibility. The synthesis of MSNs typically involves the use of a surfactant as a structure-directing agent, around which a silica network forms. Cationic surfactants, such as decyltrimethylammonium chloride (DTAC), are commonly employed to create micelles that serve as templates for the mesoporous structure.

The general method for producing MSNs involves the hydrolysis and condensation of a silica precursor, most commonly tetraethyl orthosilicate (B98303) (TEOS), in the presence of a surfactant template under basic conditions. The selection and concentration of the surfactant are critical parameters that influence the final morphology, particle size, and pore characteristics of the MSNs. Shorter alkyl chain surfactants, like DTAC, generally lead to MSNs with smaller pore sizes compared to their longer-chain counterparts like cetyltrimethylammonium bromide (CTAB). By carefully controlling the synthesis parameters, MSNs can be tailored to meet the specific requirements of various applications, including the encapsulation and controlled release of therapeutic agents.

Experimental Protocols

This section provides detailed protocols for the synthesis of mesoporous silica nanoparticles using DTAC as a template. The protocols are based on the modified Stöber method, a widely used sol-gel approach for synthesizing silica particles.

Materials
  • This compound (DTAC)

  • Tetraethyl orthosilicate (TEOS)

  • Sodium hydroxide (B78521) (NaOH) or Ammonium hydroxide (NH₄OH) solution (e.g., 2 M)

  • Ethanol (B145695) (absolute)

  • Deionized water

  • Hydrochloric acid (HCl) (for template removal)

General Synthesis Protocol for DTAC-Templated MSNs
  • Template Solution Preparation: Dissolve a specific amount of DTAC in a mixture of deionized water and ethanol in a reaction vessel. Stir the solution vigorously at a controlled temperature (e.g., 80°C) until the DTAC is completely dissolved and a clear solution is obtained.

  • Addition of Catalyst: Add a specific volume of the basic catalyst (e.g., 2 M NaOH) to the DTAC solution while maintaining vigorous stirring. Allow the solution to stabilize at the set temperature for approximately 30 minutes.

  • Silica Source Addition: Add TEOS dropwise to the reaction mixture under continuous vigorous stirring. The rate of addition can influence the final particle size distribution.

  • Reaction: Allow the reaction to proceed for a set period (e.g., 2 hours) at the controlled temperature with continuous stirring. A white precipitate of as-synthesized MSNs will form.

  • Nanoparticle Collection: Collect the synthesized nanoparticles by centrifugation.

  • Washing: Wash the collected nanoparticles multiple times with deionized water and ethanol to remove residual reactants.

  • Drying: Dry the washed nanoparticles, for example, in an oven at 60°C overnight.

  • Template Removal (Calcination or Solvent Extraction):

    • Calcination: Heat the dried nanoparticles in a furnace to a high temperature (e.g., 550°C) for several hours (e.g., 5-6 hours) to burn off the organic template.

    • Solvent Extraction: Resuspend the as-synthesized nanoparticles in an acidic ethanol solution (e.g., ethanol with HCl) and stir for several hours (e.g., 6 hours) at an elevated temperature (e.g., 60°C). Repeat the washing step with ethanol and dry the final product.

Data Presentation: Influence of Synthesis Parameters

The physicochemical properties of DTAC-templated MSNs are highly dependent on the synthesis conditions. The following tables summarize the expected influence of key reaction parameters on the final nanoparticle characteristics. It is important to note that these are general trends, and the exact values will depend on the specific experimental setup.

ParameterVariationEffect on Particle SizeEffect on Pore SizeEffect on Surface Area
DTAC Concentration IncreasingDecreaseGenerally decreasesMay increase initially, then decrease
TEOS to DTAC Molar Ratio IncreasingIncreaseMay slightly increaseMay decrease
Catalyst (NaOH) Concentration IncreasingIncreaseMay slightly decreaseMay decrease
Temperature IncreasingIncreaseMay slightly increaseMay decrease
Reaction Time IncreasingIncreaseGenerally stable after initial formationGenerally stable after initial formation

Table 1: General Influence of Synthesis Parameters on MSN Properties. This table provides a qualitative summary of how changing key reaction parameters can affect the final characteristics of the synthesized mesoporous silica nanoparticles.

TEOS:DTAC Molar RatioCatalyst (NaOH) Conc. (M)Temp. (°C)Avg. Particle Size (nm)Avg. Pore Size (nm)Surface Area (m²/g)
40:10.180~150~2.5~900
60:10.180~200~2.7~850
40:10.280~180~2.4~880
40:10.160~120~2.4~920

Table 2: Exemplary Quantitative Data for DTAC-Templated MSN Synthesis. This table presents hypothetical quantitative data to illustrate the expected changes in MSN properties with variations in synthesis parameters. Actual results may vary and should be determined experimentally.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the synthesis of mesoporous silica nanoparticles using this compound as a template.

G Synthesis Workflow of DTAC-Templated MSNs cluster_0 Reaction Setup cluster_1 Nanoparticle Formation cluster_2 Purification and Template Removal A 1. Prepare DTAC solution (DTAC + Water + Ethanol) B 2. Add Catalyst (e.g., NaOH) A->B C 3. Heat and Stabilize (e.g., 80°C, 30 min) B->C D 4. Add TEOS (Silica Precursor) C->D E 5. Reaction and Precipitation (e.g., 2 hours) D->E F 6. Centrifugation and Washing E->F G 7. Drying F->G H 8. Template Removal (Calcination or Solvent Extraction) G->H I Final Mesoporous Silica Nanoparticles H->I

Caption: A flowchart illustrating the key steps in the synthesis of mesoporous silica nanoparticles using DTAC as a template.

Mechanism of Formation

The following diagram illustrates the proposed mechanism for the formation of mesoporous silica nanoparticles templated by this compound.

G Mechanism of DTAC-Templated MSN Formation cluster_0 Micelle Formation cluster_1 Silica Condensation cluster_2 Final Product A DTAC monomers in solution B Self-assembly into micellar structures A->B D Electrostatic interaction with positively charged DTAC micelles B->D C Hydrolysis of TEOS to negatively charged silica species C->D E Condensation of silica around the micelles D->E F As-synthesized MSN (Silica-DTAC composite) E->F G Template Removal (Calcination/Extraction) F->G H Mesoporous Silica Nanoparticle G->H

Caption: A diagram illustrating the self-assembly of DTAC micelles and the subsequent templating of silica condensation to form MSNs.

Applications in Drug Development

The ability to precisely control the particle and pore size of MSNs by using DTAC as a template makes them highly suitable for various applications in drug development. The mesoporous structure allows for high drug loading capacities, and the tunable pore size can be optimized to control the release kinetics of encapsulated therapeutic agents.

The surface of DTAC-templated MSNs is rich in silanol (B1196071) groups, which can be readily functionalized with various organic moieties. This surface modification capability allows for the attachment of targeting ligands to direct the nanoparticles to specific cells or tissues, thereby enhancing therapeutic efficacy and reducing off-target side effects. Furthermore, the silica framework is biodegradable and biocompatible, making it a safe carrier for in vivo applications.

Application Notes and Protocols for DNA Extraction and Purification Using Decyltrimethylammonium Chloride (DTAC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decyltrimethylammonium (B84703) chloride (DTAC) is a cationic surfactant that serves as an effective reagent for the extraction and purification of DNA from a variety of biological samples. As a member of the quaternary ammonium (B1175870) surfactant family, which also includes the widely used cetyltrimethylammonium bromide (CTAB), DTAC facilitates the isolation of high-quality DNA by selectively precipitating nucleic acids from crude cell lysates. This method is particularly advantageous for samples containing high levels of polysaccharides and other inhibitors that can interfere with downstream molecular biology applications such as PCR, sequencing, and cloning. The interaction between the positively charged head of the DTAC molecule and the negatively charged phosphate (B84403) backbone of DNA leads to the formation of an insoluble DNA-DTAC complex, which can be easily separated from soluble contaminants.

Principle of DTAC-Based DNA Extraction

The fundamental principle of this method lies in the differential solubility of the DNA-DTAC complex. In a solution with low ionic strength, the cationic DTAC molecules bind to the anionic phosphate groups of the DNA, neutralizing their charge and causing the DNA to precipitate out of the solution. Most proteins and polysaccharides remain in the supernatant and can thus be removed. The precipitated DNA-DTAC complex is then collected by centrifugation. Subsequently, the DNA is resolubilized in a high-salt buffer, which disrupts the ionic interaction between DTAC and DNA. Finally, the purified DNA is precipitated using ethanol (B145695) or isopropanol (B130326), washed to remove residual salts and DTAC, and resuspended in a suitable buffer.

Comparison with Other Cationic Surfactants

DTAC (C10) is chemically similar to other cationic surfactants used in DNA extraction, such as dodecyltrimethylammonium (B156365) bromide (DTAB, C12) and cetyltrimethylammonium bromide (CTAB, C16). The length of the alkyl chain influences the surfactant's properties, including its critical micelle concentration (CMC). For instance, CTAB has a lower CMC (around 1 mM) compared to DTAB (around 14 mM), indicating that it forms micelles more readily. While specific quantitative data for DTAC in DNA extraction is not as widely published as for CTAB, its performance is expected to be comparable, particularly for applications where a shorter alkyl chain may offer advantages in solubility and removal during purification steps. The choice between these reagents may depend on the specific characteristics of the sample being processed.

Quantitative Data on Cationic Surfactant-Based DNA Extraction Methods

While specific quantitative data for decyltrimethylammonium chloride (DTAC) in DNA extraction is limited in the available literature, the performance of the closely related and widely used cetyltrimethylammonium bromide (CTAB) method provides a strong benchmark. The following table summarizes typical DNA yields and purity obtained using CTAB-based protocols from various sample types, which can be considered indicative of the expected performance of a DTAC-based method.

Sample TypeExtraction MethodAverage DNA YieldDNA Purity (A260/A280)Reference
Plant Leaves (Petunia hybrida)CTAB Method581.5 ± 240.7 µg/µlNot specified[1]
Plant Leaves (Petunia hybrida)Edwards Method (SDS-based)930.3 ± 508.5 µg/µlNot specified[1]
Roundup Ready SoybeanCTAB MethodLargest amount of DNA among tested methods< 1.8 (indicating impurities)[2]
Various Feed ProductsCTAB Method52-694 ng/mgNot specified[3]
Various Feed ProductsSDS Method164-1750 ng/mgNot specified[3]
Gram-negative BacteriaCTAB MethodHigh-quality, high molecular weight DNANot specified[4]
Forest Elephant DungOptimized CTAB MethodHigh DNA concentrationGood quality for PCR

Table 1: Summary of DNA Yield and Purity for Cationic Surfactant-Based and Other Common Extraction Methods.

Note on Purity: A 260/280 ratio of ~1.8 is generally considered to indicate pure DNA. Ratios lower than this may suggest protein contamination, while higher ratios can indicate RNA contamination.

Experimental Protocols

The following protocols are adapted from established methods for cationic surfactant-based DNA extraction and can be applied using DTAC. Optimization of reagent concentrations and incubation times may be necessary for specific sample types.

Protocol 1: General DNA Extraction from Soft Tissues (e.g., Animal Tissues, Cell Cultures)

Materials:

  • DTAC Extraction Buffer (2% w/v DTAC, 100 mM Tris-HCl pH 8.0, 20 mM EDTA pH 8.0, 1.4 M NaCl)

  • Proteinase K (20 mg/mL)

  • RNase A (10 mg/mL)

  • Phenol:Chloroform:Isoamyl Alcohol (25:24:1)

  • Chloroform:Isoamyl Alcohol (24:1)

  • High Salt Solution (1.2 M NaCl)

  • Isopropanol (100%, ice-cold)

  • Ethanol (70%, ice-cold)

  • TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA pH 8.0)

Procedure:

  • Sample Lysis:

    • Homogenize up to 100 mg of tissue or pellet 1-5 million cells.

    • Add 500 µL of pre-warmed (65°C) DTAC Extraction Buffer.

    • Add 5 µL of Proteinase K (20 mg/mL).

    • Vortex briefly and incubate at 65°C for 1-2 hours with occasional mixing.

  • Initial Purification:

    • Add an equal volume (500 µL) of phenol:chloroform:isoamyl alcohol.

    • Mix gently by inversion for 5 minutes.

    • Centrifuge at 12,000 x g for 10 minutes at room temperature.

    • Carefully transfer the upper aqueous phase to a new microcentrifuge tube.

  • DNA Precipitation with DTAC:

    • Add an equal volume of chloroform:isoamyl alcohol and repeat the extraction to remove residual phenol.

    • Transfer the aqueous phase to a new tube.

    • Add 2 volumes of sterile deionized water to lower the salt concentration and facilitate DTAC-DNA complex formation.

    • Incubate at room temperature for 10 minutes.

    • Centrifuge at 13,000 x g for 15 minutes to pellet the DNA-DTAC complex.

    • Carefully discard the supernatant.

  • DNA Purification:

    • Resuspend the pellet in 300 µL of High Salt Solution to dissolve the DNA.

    • Add 300 µL of isopropanol to precipitate the DNA.

    • Incubate at -20°C for at least 30 minutes.

    • Centrifuge at 13,000 x g for 15 minutes at 4°C.

    • Discard the supernatant.

  • Washing and Resuspension:

    • Wash the DNA pellet with 500 µL of ice-cold 70% ethanol.

    • Centrifuge at 13,000 x g for 5 minutes at 4°C.

    • Carefully decant the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry.

    • Resuspend the DNA in 50-100 µL of TE Buffer.

    • Incubate at 37°C for 30 minutes with 1 µL of RNase A to remove contaminating RNA.

Protocol 2: Modified DTAC Method for Plant Tissues

Materials:

  • DTAC Plant Extraction Buffer (2% w/v DTAC, 100 mM Tris-HCl pH 8.0, 20 mM EDTA pH 8.0, 1.4 M NaCl, 1% w/v PVP, 0.2% v/v β-mercaptoethanol - added just before use)

  • Other reagents are the same as in Protocol 1.

Procedure:

  • Sample Preparation:

    • Grind 100-200 mg of fresh or lyophilized plant tissue to a fine powder in liquid nitrogen.

  • Lysis:

    • Transfer the powder to a microcentrifuge tube containing 600 µL of pre-warmed (65°C) DTAC Plant Extraction Buffer.

    • Vortex vigorously to create a slurry.

    • Incubate at 65°C for 60 minutes, mixing every 15 minutes.

  • Purification and Precipitation:

    • Follow steps 2 through 5 from Protocol 1. For plant tissues, a second phenol:chloroform:isoamyl alcohol extraction may be necessary if the aqueous phase is still discolored after the first extraction.

Visualizations

Molecular Interaction of DTAC with DNA

Caption: DTAC precipitates DNA in low salt and releases it in high salt.

Experimental Workflow for DTAC-Based DNA Extraction

G DTAC DNA Extraction Workflow start Sample Homogenization lysis Cell Lysis (DTAC Buffer, Proteinase K, 65°C) start->lysis purification1 Phenol:Chloroform Extraction lysis->purification1 centrifugation1 Centrifugation (12,000 x g, 10 min) purification1->centrifugation1 phase_separation Aqueous Phase Collection centrifugation1->phase_separation precipitation DNA-DTAC Complex Precipitation (Low Salt) phase_separation->precipitation centrifugation2 Pellet DNA-DTAC Complex (13,000 x g, 15 min) precipitation->centrifugation2 resolubilization Resuspend in High Salt Buffer centrifugation2->resolubilization dna_precipitation DNA Precipitation (Isopropanol, -20°C) resolubilization->dna_precipitation centrifugation3 Pellet Purified DNA (13,000 x g, 15 min) dna_precipitation->centrifugation3 wash Wash with 70% Ethanol centrifugation3->wash centrifugation4 Final Centrifugation wash->centrifugation4 resuspend Resuspend in TE Buffer centrifugation4->resuspend end Purified DNA resuspend->end

Caption: Step-by-step workflow for DNA extraction using DTAC.

References

Application Notes and Protocols for Decyltrimethylammonium Chloride in Micellar Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Decyltrimethylammonium Chloride (DTAC) in Micellar Catalysis

This compound (DTAC) is a cationic surfactant that has garnered significant attention in the field of micellar catalysis.[1][2] Above its critical micelle concentration (CMC), DTAC molecules self-assemble in aqueous solutions to form micelles. These micelles act as nano-reactors, providing a unique microenvironment that can significantly influence the rates and outcomes of chemical reactions.[3][4] The hydrophobic core of the micelle can solubilize nonpolar reactants, while the positively charged Stern layer can attract and concentrate anionic nucleophiles, leading to substantial rate enhancements for a variety of organic reactions.[5][6] This phenomenon, known as micellar catalysis, offers a green and efficient alternative to conventional organic solvents, often enabling reactions to proceed under milder conditions with improved yields and selectivity.[7][8][9]

DTAC is particularly useful as a phase transfer catalyst, facilitating reactions between reactants located in different phases (e.g., an organic substrate and an aqueous nucleophile).[10] Its applications span a range of reaction types, including hydrolysis, oxidation, condensation, and nucleophilic substitution reactions.

Physicochemical Properties of this compound (DTAC)

The catalytic activity of DTAC is intrinsically linked to its physicochemical properties in aqueous solution. A key parameter is the Critical Micelle Concentration (CMC), the concentration at which micelle formation begins. Other important properties include the aggregation number (the number of surfactant molecules in a micelle) and the degree of micelle ionization. These parameters can be influenced by factors such as temperature and the presence of electrolytes.[11][12][13][14]

Table 1: Physicochemical Properties of this compound (DTAC)

PropertyValueConditionsReference(s)
Molecular Formula C₁₃H₃₀ClN-[15]
Molecular Weight 235.84 g/mol -[15]
Critical Micelle Concentration (CMC) in Water ~65 mM25 °C[13]
Aggregation Number (N) 36 - 55Varies with concentration and temperature[11][12]
Degree of Micelle Ionization (β) 0.2 - 0.4Varies with temperature and salt concentration[11][12]
Appearance White to off-white solid or viscous liquid-[15]
Solubility Soluble in water and organic solvents-[15]

Applications in Micellar Catalysis: Protocols and Data

Ester Hydrolysis

Cationic micelles, such as those formed by DTAC, are known to catalyze the hydrolysis of esters, particularly those with anionic transition states. The positively charged micellar surface stabilizes the negatively charged tetrahedral intermediate formed during the reaction, thereby accelerating the rate of hydrolysis.[3][6]

Experimental Protocol: Alkaline Hydrolysis of p-Nitrophenyl Acetate (B1210297) (PNPA)

This protocol describes a representative experiment for studying the kinetics of PNPA hydrolysis catalyzed by DTAC micelles.

Materials:

  • This compound (DTAC)

  • p-Nitrophenyl acetate (PNPA)

  • Sodium hydroxide (B78521) (NaOH)

  • Buffer solution (e.g., Tris-HCl, pH 9)

  • Distilled or deionized water

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of DTAC in the desired buffer. The concentration should be well above the CMC (e.g., 100 mM).

    • Prepare a stock solution of PNPA in a suitable organic solvent (e.g., acetonitrile) to ensure solubility.

    • Prepare a stock solution of NaOH in water.

  • Reaction Setup:

    • In a cuvette, mix the DTAC stock solution, buffer, and water to achieve the desired final DTAC concentration. Allow the solution to equilibrate for a few minutes to ensure micelle formation.

    • Initiate the reaction by adding a small aliquot of the PNPA stock solution to the cuvette. The final concentration of the organic solvent should be kept low (e.g., <1%) to avoid disrupting the micellar structure.

    • Immediately after adding PNPA, add the NaOH solution to start the hydrolysis.

  • Kinetic Measurement:

    • Monitor the reaction progress by measuring the increase in absorbance of the p-nitrophenoxide ion product at its λmax (typically around 400 nm) using a UV-Vis spectrophotometer.

    • Record the absorbance at regular time intervals.

  • Data Analysis:

    • Calculate the pseudo-first-order rate constant (k_obs) from the slope of the plot of ln(A∞ - At) versus time, where A∞ is the absorbance at the completion of the reaction and At is the absorbance at time t.

    • Determine the catalytic effect by comparing the rate constant in the presence of DTAC micelles to the rate in the absence of the surfactant.

Table 2: Representative Kinetic Data for Ester Hydrolysis in the Presence of Cationic Micelles *

Surfactant (Cationic)Substrate[Surfactant] (mM)k_obs (s⁻¹)Rate Enhancement (k_micelle / k_water)
DTAC (representative)p-Nitrophenyl Acetate80[Data not available in sources][Data not available in sources]
CTABp-Nitrophenyl Benzoate101.5 x 10⁻³~100

*Note: Specific quantitative data for DTAC-catalyzed ester hydrolysis was not available in the searched sources. The data for CTAB (Cetyltrimethylammonium bromide), a similar cationic surfactant, is provided for illustrative purposes.

Oxidation Reactions

DTAC micelles can facilitate oxidation reactions by co-localizing the oxidant and the substrate within the micellar pseudo-phase, leading to increased reaction rates.

Experimental Protocol: Oxidation of Alcohols

This protocol provides a general methodology for the oxidation of an alcohol in a DTAC micellar system.

Materials:

  • This compound (DTAC)

  • Alcohol (e.g., benzyl (B1604629) alcohol)

  • Oxidizing agent (e.g., potassium permanganate)

  • Acidic or basic medium as required by the specific reaction

  • Distilled or deionized water

  • Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC) for product analysis

Procedure:

  • Reaction Mixture Preparation:

    • In a reaction flask, dissolve the required amount of DTAC in water to form a micellar solution.

    • Add the alcohol substrate to the DTAC solution and stir to ensure solubilization within the micelles.

    • If required, adjust the pH of the solution by adding an acid or a base.

  • Initiation and Monitoring of the Reaction:

    • Add the oxidizing agent to the reaction mixture to initiate the oxidation.

    • Stir the reaction mixture at a constant temperature.

    • Monitor the progress of the reaction by withdrawing aliquots at different time intervals and analyzing them by GC or HPLC to determine the consumption of the reactant and the formation of the product.

  • Product Isolation and Analysis:

    • Upon completion of the reaction, extract the product with a suitable organic solvent.

    • Dry the organic layer, evaporate the solvent, and purify the product if necessary.

    • Characterize the product using standard analytical techniques (e.g., NMR, IR, Mass Spectrometry).

Table 3: Representative Data for Alcohol Oxidation in Cationic Micellar Media *

Surfactant (Cationic)SubstrateOxidant[Surfactant] (mM)Reaction Time (min)Yield (%)
DTAC (representative)EthanolPotassium Permanganate[Data not available in sources][Data not available in sources][Data not available in sources]
CPC1-ButanolPotassium Permanganate1.060>90

*Note: Specific quantitative data for DTAC-catalyzed alcohol oxidation was not available in the searched sources. The data for CPC (Cetylpyridinium chloride), another cationic surfactant, is provided for illustrative purposes.[16]

Mechanism of Micellar Catalysis by DTAC

The catalytic effect of DTAC micelles can be understood through the pseudophase model. The reaction is considered to occur in two "pseudophases": the bulk aqueous phase and the micellar phase. The overall reaction rate is influenced by the partitioning of the reactants between these two phases and the intrinsic rate constant within the micellar phase.

Signaling Pathways and Experimental Workflows

Diagram 1: General Mechanism of Micellar Catalysis

Micellar_Catalysis_Mechanism cluster_aqueous Aqueous Bulk Phase cluster_micelle DTAC Micelle Reactant_aq Reactants (aq) Reactant_mic Reactants (micelle) Reactant_aq->Reactant_mic Partitioning Product_aq Products (aq) Product_mic Products (micelle) Reactant_mic->Product_mic Reaction in Micelle Product_mic->Product_aq Release

Caption: General mechanism of micellar catalysis showing reactant partitioning, reaction, and product release.

Diagram 2: Experimental Workflow for Kinetic Studies

Kinetic_Workflow A Prepare Stock Solutions (DTAC, Substrate, Reagent) B Prepare Reaction Mixture (DTAC + Buffer) A->B C Initiate Reaction (Add Substrate & Reagent) B->C D Monitor Reaction Progress (e.g., UV-Vis Spectroscopy) C->D E Data Analysis (Calculate Rate Constants) D->E

Caption: A typical experimental workflow for studying the kinetics of a DTAC-catalyzed reaction.

Diagram 3: Logical Relationship in Cationic Micellar Catalysis of Ester Hydrolysis

Ester_Hydrolysis_Logic DTAC DTAC Micelle (Positive Charge) Intermediate Tetrahedral Intermediate (Anionic) DTAC->Intermediate Electrostatic Stabilization Ester Ester Substrate Ester->Intermediate Nucleophilic Attack OH Hydroxide Ion (Nucleophile) OH->Intermediate Product Products Intermediate->Product Collapse

Caption: Stabilization of the anionic intermediate in ester hydrolysis by a cationic DTAC micelle.

Conclusion

This compound is a versatile and effective cationic surfactant for micellar catalysis. By providing a distinct reaction environment, DTAC micelles can significantly enhance the rates of various organic reactions in aqueous media. The protocols and data presented in these application notes provide a foundation for researchers and scientists to explore the utility of DTAC in their own work, contributing to the development of more sustainable and efficient chemical processes. Further research to quantify the catalytic effects of DTAC across a broader range of reactions will continue to expand its applicability in both academic and industrial settings.

References

Application Notes: Decyltrimethylammonium Chloride (DTAC) for Cell Lysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Decyltrimethylammonium (B84703) chloride (DTAC) is a cationic surfactant that can be utilized as a laboratory reagent for the disruption of cellular membranes to facilitate the extraction of intracellular contents.[1] As a quaternary ammonium (B1175870) compound, its amphipathic nature allows it to interact with the lipid bilayer of cell membranes, leading to their solubilization and the release of proteins, nucleic acids, and other cellular components.[1][2] Cationic detergents like DTAC are known for their ability to disrupt protein-protein interactions and denature proteins, making them suitable for applications where complete sample solubilization is required, such as in SDS-PAGE and certain mass spectrometry workflows.[2]

Principle and Mechanism of Action

The lytic activity of decyltrimethylammonium chloride is attributed to its molecular structure, which consists of a hydrophobic ten-carbon alkyl chain and a hydrophilic trimethylammonium head group.[3] This amphipathic characteristic drives the insertion of DTAC monomers into the cell membrane's lipid bilayer.[4] As the concentration of DTAC increases above its critical micelle concentration (CMC), the detergent molecules aggregate to form micelles. This process disrupts the lipid-lipid and lipid-protein interactions within the membrane, leading to the formation of mixed micelles composed of lipids, proteins, and detergent molecules.[2] The eventual disintegration of the membrane structure results in cell lysis and the release of intracellular contents into the lysis buffer.[1]

Applications in Research and Drug Development

The effective lytic properties of DTAC make it a potential tool for various applications in the fields of research, diagnostics, and drug development:

  • Protein Extraction: DTAC can be employed for the total protein extraction from both bacterial and mammalian cells for subsequent analysis by methods such as Western blotting or proteomics.[2][5]

  • Nucleic Acid Isolation: By disrupting the cell and nuclear membranes, DTAC can facilitate the release of DNA and RNA for downstream applications like PCR, sequencing, and microarray analysis.[5]

  • Drug Discovery: In high-throughput screening assays, effective cell lysis is crucial for measuring the activity of intracellular drug targets. DTAC-based lysis buffers can be optimized for such applications.

Quantitative Data Summary

The following tables summarize the recommended starting concentrations and expected protein yields when using a DTAC-based lysis buffer. These values are extrapolated from the known properties of DTAC and typical performance of cationic detergents. Optimization is recommended for specific cell types and applications.

Table 1: Recommended DTAC Concentration for Cell Lysis

Cell TypeDTAC Concentration (w/v)Critical Micelle Concentration (CMC) in water
Mammalian Cells (e.g., HeLa, HEK293)0.5% - 2.0%~0.06 M (~1.67%)
Bacterial Cells (e.g., E. coli)1.0% - 3.0%~0.06 M (~1.67%)

Note: The CMC of DTAC is influenced by factors such as temperature and ionic strength of the buffer.[3]

Table 2: Comparative Protein Yield (Hypothetical)

Lysis ReagentCell TypeTypical Protein Yield (µg/10^6 cells)
DTAC Lysis Buffer (1%) HEK293 300 - 500
RIPA BufferHEK293350 - 550
Triton X-100 (1%) Lysis BufferHEK293250 - 450
DTAC Lysis Buffer (2%) E. coli 150 - 300
SDS (1%) Lysis BufferE. coli200 - 350

Experimental Protocols

Protocol 1: Total Protein Extraction from Adherent Mammalian Cells

Materials:

  • This compound (DTAC)

  • Tris-HCl

  • NaCl

  • EDTA

  • Protease Inhibitor Cocktail

  • Phosphatase Inhibitor Cocktail

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Cell scraper

  • Microcentrifuge tubes, pre-chilled

  • Microcentrifuge

Lysis Buffer Preparation (1X DTAC Lysis Buffer):

ComponentFinal ConcentrationFor 50 mL
Tris-HCl, pH 7.450 mM2.5 mL of 1 M stock
NaCl150 mM1.5 mL of 5 M stock
EDTA1 mM100 µL of 0.5 M stock
DTAC1% (w/v)0.5 g
Nuclease-free waterto 50 mL

Store at 4°C. Immediately before use, add protease and phosphatase inhibitors to the required volume of lysis buffer.

Procedure:

  • Grow adherent cells to 80-90% confluency in a culture dish.

  • Place the culture dish on ice and aspirate the culture medium.

  • Wash the cells once with ice-cold PBS.

  • Aspirate the PBS completely.

  • Add an appropriate volume of ice-cold 1X DTAC Lysis Buffer with inhibitors to the dish (e.g., 500 µL for a 10 cm dish).

  • Using a cell scraper, scrape the cells off the dish and suspend them in the lysis buffer.

  • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 20-30 minutes, with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled tube.

  • Determine the protein concentration using a compatible protein assay (e.g., BCA assay).

  • Store the lysate at -80°C for long-term use or proceed with downstream applications.

Protocol 2: Total Protein Extraction from Bacterial Cells

Materials:

  • This compound (DTAC)

  • Tris-HCl

  • NaCl

  • EDTA

  • Lysozyme (B549824)

  • DNase I

  • Protease Inhibitor Cocktail

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Microcentrifuge tubes, pre-chilled

  • Microcentrifuge

  • Sonicator (optional)

Lysis Buffer Preparation (Bacterial DTAC Lysis Buffer):

ComponentFinal ConcentrationFor 50 mL
Tris-HCl, pH 8.050 mM2.5 mL of 1 M stock
NaCl150 mM1.5 mL of 5 M stock
EDTA1 mM100 µL of 0.5 M stock
DTAC2% (w/v)1.0 g
Nuclease-free waterto 50 mL

Store at 4°C. Immediately before use, add lysozyme, DNase I, and protease inhibitors.

Procedure:

  • Harvest bacterial cells from culture by centrifugation at 5,000 x g for 10 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in ice-cold PBS.

  • Centrifuge again and discard the supernatant.

  • Resuspend the cell pellet in an appropriate volume of Bacterial DTAC Lysis Buffer containing freshly added lysozyme (1 mg/mL) and DNase I (10 µg/mL).

  • Incubate on ice for 30 minutes.

  • For enhanced lysis, sonicate the sample on ice. Use short bursts (e.g., 3-4 cycles of 10 seconds on, 30 seconds off) to avoid overheating.

  • Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C.

  • Carefully collect the supernatant containing the soluble proteins.

  • Determine the protein concentration and store the lysate at -80°C.

Visualizations

G cluster_membrane Cell Membrane (Lipid Bilayer) cluster_detergent DTAC Monomers cluster_lysis Lysis and Micelle Formation p1 Lipid micelle Mixed Micelle (DTAC, Lipid, Protein) p1->micelle p2 Lipid p2->micelle p3 Lipid p3->micelle p4 Lipid p4->micelle p5 Lipid p5->micelle p6 Lipid p6->micelle mp Membrane Protein mp->micelle d1 d1->p4 d2 d2->p2 d3 d3->mp lysate Cellular Contents Released micelle->lysate G start Start: Adherent Mammalian Cells or Bacterial Cell Pellet wash Wash with ice-cold PBS start->wash add_buffer Add DTAC Lysis Buffer (+ Inhibitors / Enzymes) wash->add_buffer incubate Incubate on Ice (and optional sonication for bacteria) add_buffer->incubate centrifuge Centrifuge to Pellet Debris incubate->centrifuge collect Collect Supernatant (Protein Lysate) centrifuge->collect end Downstream Applications: - Protein Quantification - Western Blot - Mass Spectrometry collect->end

References

Utilizing Decyltrimethylammonium Chloride in Drug Delivery Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decyltrimethylammonium chloride (DTAC) is a cationic surfactant belonging to the quaternary ammonium (B1175870) compound family. Its amphiphilic nature, characterized by a hydrophilic quaternary ammonium head group and a hydrophobic decyl tail, allows it to self-assemble into micelles and stabilize nano-sized drug delivery systems. These properties make DTAC a versatile excipient in the formulation of various drug delivery platforms, including nanoemulsions, solid lipid nanoparticles (SLNs), and microemulsions. Its positive charge facilitates interaction with negatively charged biological membranes, which can be leveraged for enhanced cellular uptake and as a penetration enhancer in transdermal drug delivery. This document provides detailed application notes and experimental protocols for utilizing DTAC in drug delivery research and development.

Physicochemical Properties of DTAC

Understanding the fundamental physicochemical properties of DTAC is crucial for formulation development. The critical micelle concentration (CMC) is a key parameter, representing the concentration at which surfactant monomers begin to form micelles.

Table 1: Physicochemical Properties of this compound (DTAC)
PropertyValueConditions
Chemical Formula C₁₃H₃₀ClN-
Molecular Weight 235.84 g/mol -
Critical Micelle Concentration (CMC) Varies (e.g., ~65 mM in water)Temperature and medium dependent
Appearance Crystals-
Charge CationicIn aqueous solution

Application 1: Nanoemulsions for Oral and Topical Drug Delivery

DTAC can be employed as a primary or co-surfactant to stabilize oil-in-water (o/w) nanoemulsions. These systems are suitable for enhancing the oral bioavailability of poorly water-soluble drugs and for topical applications. The positive surface charge imparted by DTAC can improve the interaction with mucosal surfaces and the skin.

Quantitative Data Summary

Table 2: Characterization of DTAC-Stabilized Nanoemulsions

ParameterRange of ValuesNotes
Particle Size 250 - 330 nmDependent on formulation parameters such as oil/water ratio and surfactant concentration.[1]
Zeta Potential +7 to +80 mVThe positive charge confirms the presence of DTAC at the oil-water interface and contributes to the stability of the emulsion.[1]
Polydispersity Index (PDI) < 0.3A lower PDI indicates a more uniform and monodisperse droplet size distribution.
Drug Loading Drug-dependentVaries based on the drug's solubility in the oil phase and the overall formulation composition.
Experimental Protocol: Preparation of a DTAC-Stabilized Nanoemulsion by Spontaneous Emulsification

This protocol describes the preparation of a model o/w nanoemulsion using DTAC as the stabilizer.

Materials:

  • This compound (DTAC)

  • Oil Phase (e.g., Miglyol 812)

  • Aqueous Phase (e.g., Deionized water)

  • Drug (lipophilic)

  • Magnetic stirrer

  • Vials

Procedure:

  • Preparation of the Organic Phase: Dissolve the lipophilic drug in the oil phase (e.g., Miglyol 812) at a predetermined concentration.

  • Preparation of the Aqueous Phase: Dissolve DTAC in deionized water to achieve the desired surfactant concentration.

  • Emulsification: a. Place the aqueous phase in a vial and stir at a moderate speed using a magnetic stirrer. b. Slowly add the organic phase dropwise to the aqueous phase under continuous stirring. c. Continue stirring for a specified period (e.g., 30 minutes) to allow for the spontaneous formation of the nanoemulsion.

  • Characterization: a. Particle Size and Zeta Potential: Analyze the resulting nanoemulsion using Dynamic Light Scattering (DLS). b. Drug Loading: Determine the amount of drug encapsulated within the nanoemulsion using a suitable analytical technique (e.g., HPLC) after separating the unencapsulated drug.

G cluster_prep Nanoemulsion Preparation cluster_char Characterization A Dissolve Drug in Oil Phase C Add Oil Phase to Aqueous Phase (Dropwise with Stirring) A->C B Dissolve DTAC in Aqueous Phase B->C D Spontaneous Emulsification C->D E Particle Size & Zeta Potential (DLS) D->E F Drug Loading (e.g., HPLC) D->F

Workflow for DTAC-stabilized nanoemulsion preparation and characterization.

Application 2: Solid Lipid Nanoparticles (SLNs) for Controlled Release

While specific data for DTAC-based SLNs is limited, its structural similarity to other cationic surfactants like cetyltrimethylammonium bromide (CTAB) suggests its potential use in forming stable, positively charged SLNs. These systems are promising for controlled drug release and targeted delivery.

Hypothetical Quantitative Data Summary (Based on Similar Cationic Surfactants)

Table 3: Expected Characterization of DTAC-Based Solid Lipid Nanoparticles

ParameterExpected RangeNotes
Particle Size 150 - 500 nmCan be optimized by adjusting formulation and process parameters.
Zeta Potential +20 to +60 mVA high positive zeta potential indicates good colloidal stability.
Entrapment Efficiency (%) 50 - 90%Dependent on the drug's lipophilicity and the lipid matrix composition.[1]
Drug Release Biphasic patternOften characterized by an initial burst release followed by a sustained release phase. The release kinetics can be fitted to various mathematical models.[2]
Experimental Protocol: Preparation of SLNs by Hot Homogenization

This protocol outlines a general method for preparing SLNs that can be adapted for use with DTAC.

Materials:

  • Solid Lipid (e.g., Compritol 888 ATO, Glyceryl monostearate)

  • This compound (DTAC)

  • Drug (lipophilic)

  • Aqueous Phase (Deionized water)

  • High-shear homogenizer

  • Ultrasonicator

  • Water bath

Procedure:

  • Preparation of Lipid Phase: Melt the solid lipid at a temperature approximately 5-10°C above its melting point. Disperse the drug in the molten lipid.

  • Preparation of Aqueous Phase: Heat the aqueous phase containing DTAC to the same temperature as the lipid phase.

  • Pre-emulsion Formation: Add the hot aqueous phase to the molten lipid phase and homogenize using a high-shear homogenizer for a few minutes to form a coarse oil-in-water emulsion.

  • Homogenization: Subject the pre-emulsion to high-pressure homogenization or ultrasonication for a defined period to reduce the particle size to the nanometer range.

  • Cooling and Solidification: Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.

  • Characterization: a. Particle Size, PDI, and Zeta Potential: Analyze using DLS. b. Entrapment Efficiency: Determine the percentage of drug entrapped within the SLNs. c. In Vitro Drug Release: Conduct release studies using a dialysis bag method or other appropriate techniques.[3]

G A Melt Solid Lipid & Disperse Drug C Mix and Homogenize (High Shear) to form Pre-emulsion A->C B Heat Aqueous Phase with DTAC B->C D High-Pressure Homogenization or Ultrasonication C->D E Cool to form SLNs D->E F Characterization (Size, Zeta, Drug Loading, Release) E->F

Workflow for the preparation of Solid Lipid Nanoparticles (SLNs).

Application 3: Transdermal Drug Delivery Enhancement

Cationic surfactants like DTAC can act as penetration enhancers by interacting with the negatively charged components of the stratum corneum, disrupting its highly ordered structure and increasing its permeability to drugs.

Mechanism of Action

The primary mechanisms by which DTAC enhances skin penetration include:

  • Disruption of the Stratum Corneum: The hydrophobic tail of DTAC can insert into the lipid bilayers of the stratum corneum, leading to fluidization and increased permeability.

  • Interaction with Keratin (B1170402): The cationic head group can interact with the negatively charged keratin filaments within the corneocytes, potentially creating transient pores.

G cluster_skin Stratum Corneum SC Highly Ordered Lipid Bilayers and Keratin-filled Corneocytes Enhanced_Permeation Enhanced Drug Permeation SC->Enhanced_Permeation DTAC DTAC DTAC->SC Disruption & Interaction Drug Drug Molecule Drug->Enhanced_Permeation

Mechanism of DTAC as a transdermal penetration enhancer.

Experimental Protocol: In Vitro Skin Permeation Study

This protocol describes how to evaluate the penetration-enhancing effect of DTAC using a Franz diffusion cell.

Materials:

  • Franz diffusion cells

  • Excised skin (e.g., rat, porcine, or human cadaver skin)

  • Drug formulation with and without DTAC

  • Receptor medium (e.g., phosphate-buffered saline)

  • Magnetic stirrer

  • HPLC or other suitable analytical method

Procedure:

  • Skin Preparation: Excise the skin and remove any subcutaneous fat. Equilibrate the skin in the receptor medium.

  • Franz Cell Assembly: Mount the skin between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.

  • Dosing: Apply a known quantity of the drug formulation (with or without DTAC) to the skin surface in the donor compartment.

  • Sampling: At predetermined time intervals, withdraw samples from the receptor compartment and replace with an equal volume of fresh, pre-warmed receptor medium.

  • Analysis: Analyze the drug concentration in the collected samples using a validated analytical method.

  • Data Analysis: Calculate the cumulative amount of drug permeated per unit area over time and determine the flux and enhancement ratio.

Safety Considerations: Cytotoxicity and Hemolytic Activity

As a cationic surfactant, DTAC can exhibit concentration-dependent cytotoxicity and hemolytic activity due to its interaction with cell membranes. It is essential to evaluate these parameters for any formulation intended for in vivo use.

Experimental Protocol: Hemolysis Assay

This protocol provides a method to assess the hemolytic potential of DTAC-based formulations.

Materials:

  • Freshly collected red blood cells (RBCs)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • DTAC-containing formulation at various concentrations

  • Positive control (e.g., Triton X-100)

  • Negative control (PBS)

  • Centrifuge

  • UV-Vis spectrophotometer

Procedure:

  • RBC Preparation: Wash the RBCs with PBS several times by centrifugation until the supernatant is clear. Resuspend the RBCs in PBS to a specific concentration (e.g., 2% v/v).

  • Incubation: Add different concentrations of the DTAC formulation to the RBC suspension. Also, prepare positive and negative controls. Incubate all samples at 37°C for a specified time (e.g., 1-2 hours).

  • Centrifugation: Centrifuge the samples to pellet the intact RBCs.

  • Absorbance Measurement: Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 540 nm).

  • Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative) / (Abs_positive - Abs_negative)] x 100

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the evaluation of the cytotoxicity of DTAC formulations on a selected cell line.

Materials:

  • Cell line (e.g., HeLa, HaCaT, HepG2)[4]

  • Cell culture medium and supplements

  • DTAC-containing formulation at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of the DTAC formulation. Include untreated cells as a control.

  • Incubation: Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert MTT into formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation: Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Conclusion

This compound is a promising cationic surfactant for the development of various drug delivery systems. Its ability to form stable nano-formulations and enhance drug penetration across biological barriers makes it a valuable tool for formulation scientists. However, careful consideration of its potential cytotoxicity and hemolytic activity is crucial for the development of safe and effective drug products. The protocols and data provided in these application notes serve as a starting point for researchers to explore the utility of DTAC in their specific drug delivery applications. Further optimization and in-depth characterization will be necessary for the development of robust and clinically relevant formulations.

References

Application Notes and Protocols: Decyltrimethylammonium Chloride as an Emulsifier in Research Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decyltrimethylammonium chloride (DTAC) is a cationic surfactant belonging to the quaternary ammonium (B1175870) compound family. Its amphipathic nature, possessing a hydrophilic quaternary ammonium head group and a hydrophobic ten-carbon alkyl chain, makes it an effective emulsifying agent. In research and pharmaceutical formulations, DTAC is utilized to create stable oil-in-water (O/W) emulsions and nanoemulsions. These systems are of particular interest for the delivery of poorly water-soluble drugs, enhancing their solubility, stability, and bioavailability.[1][2][3][4] This document provides detailed application notes and experimental protocols for the use of DTAC as an emulsifier in research settings.

Physicochemical Properties of this compound

The emulsifying capacity of DTAC is intrinsically linked to its ability to reduce interfacial tension between oil and water phases, which is governed by its concentration. Above a specific concentration, known as the Critical Micelle Concentration (CMC), DTAC monomers self-assemble into micelles.[5] Understanding the CMC is critical for optimizing emulsion formulations.

Table 1: Physicochemical Properties of this compound (DTAC)

PropertyValue/InformationReferences
Molecular Formula C₁₃H₃₀ClN[6]
Molecular Weight 235.84 g/mol [6]
Appearance White to off-white crystalline powder or chunks
Solubility Soluble in water and polar organic solvents like ethanol.
Critical Micelle Concentration (CMC) in Water Decreases with increasing alkyl chain length. Temperature dependence shows a U-shaped form with a minimum around 306 ± 3 K.[5]
Influence of Electrolytes on CMC Increasing concentration of NaCl decreases the CMC.[5]

Table 2: Critical Micelle Concentration (CMC) of Alkyltrimethylammonium Chlorides in Aqueous Solution at 25°C

SurfactantAlkyl Chain LengthCMC (mM)
This compound (DTAC) C10~65
Dodecyltrimethylammonium (B156365) chloride (DDTAC)C1215-20
Tetrathis compound (TTAC)C14~3.5-5
Hexathis compound (CTAC)C16~1.3

Note: The CMC values are approximate and can be influenced by temperature, purity of the surfactant, and the presence of other solutes.

Experimental Protocols

Protocol 1: Preparation of an Oil-in-Water (O/W) Nanoemulsion using High-Pressure Homogenization

This protocol describes the preparation of a basic oil-in-water nanoemulsion stabilized by DTAC, suitable for the encapsulation of a lipophilic drug.

Materials:

  • This compound (DTAC)

  • Oil phase (e.g., Medium-chain triglycerides (MCT), soybean oil, or other appropriate oil)

  • Lipophilic drug (optional)

  • Purified water (e.g., Milli-Q or equivalent)

  • High-pressure homogenizer

  • Magnetic stirrer and stir bar

  • Beakers and graduated cylinders

Procedure:

  • Preparation of the Aqueous Phase:

    • Dissolve the desired concentration of DTAC in purified water. A typical starting concentration is 1-5% (w/v), which is well above the CMC.

    • Stir the solution gently using a magnetic stirrer until the DTAC is completely dissolved.

  • Preparation of the Oil Phase:

    • If encapsulating a lipophilic drug, dissolve it in the oil phase at the desired concentration. Gentle heating may be required to facilitate dissolution, but ensure the drug is stable at the temperature used.

    • Warm the oil phase to approximately the same temperature as the aqueous phase to prevent precipitation upon mixing.

  • Formation of the Primary Emulsion:

    • While stirring the aqueous phase, slowly add the oil phase dropwise. A typical starting oil-to-water ratio is 1:9 (v/v).

    • Continue stirring for 15-30 minutes to form a coarse, primary emulsion.

  • High-Pressure Homogenization:

    • Pass the primary emulsion through a high-pressure homogenizer.

    • The homogenization pressure and number of passes will need to be optimized for the specific formulation to achieve the desired droplet size and polydispersity index (PDI). A typical starting point is 10,000-20,000 psi for 3-5 passes.

    • Collect the resulting nanoemulsion.

  • Characterization:

    • Measure the droplet size, PDI, and zeta potential of the nanoemulsion using dynamic light scattering (DLS).

    • Visually inspect the emulsion for any signs of instability, such as creaming or phase separation.

G cluster_prep Preparation of Phases cluster_emulsification Emulsification Process cluster_characterization Characterization aqueous_phase Aqueous Phase (DTAC in Water) primary_emulsion Primary Emulsion (Coarse) aqueous_phase->primary_emulsion Add Oil Phase oil_phase Oil Phase (Oil + Lipophilic Drug) oil_phase->primary_emulsion homogenization High-Pressure Homogenization primary_emulsion->homogenization final_emulsion Stable O/W Nanoemulsion homogenization->final_emulsion analysis Droplet Size Zeta Potential Stability Assessment final_emulsion->analysis

Figure 1: Workflow for O/W Nanoemulsion Preparation.

Protocol 2: Assessment of Emulsion Stability

The stability of the prepared emulsion is a critical parameter. It can be assessed over time by monitoring key physical characteristics.

Materials:

  • Prepared DTAC-stabilized emulsion

  • Dynamic Light Scattering (DLS) instrument for measuring particle size and zeta potential

  • pH meter

  • Storage vials

  • Temperature-controlled storage (e.g., refrigerator at 4°C, incubator at 25°C and 40°C)

Procedure:

  • Initial Characterization (Time = 0):

    • Immediately after preparation, measure the initial droplet size (Z-average), polydispersity index (PDI), and zeta potential of the emulsion.

    • Measure the initial pH of the emulsion.

    • Visually inspect for homogeneity and any signs of phase separation.

  • Storage:

    • Aliquot the emulsion into separate, sealed vials for storage under different temperature conditions (e.g., 4°C, 25°C, and an accelerated stability condition of 40°C).

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1, 7, 14, 30, 60, and 90 days), remove a vial from each storage condition.

    • Allow the sample to equilibrate to room temperature before analysis.

    • Repeat the measurements of droplet size, PDI, zeta potential, and pH.

    • Visually inspect the emulsion for any changes, such as creaming, sedimentation, or phase separation.

  • Data Analysis:

    • Plot the measured parameters (droplet size, PDI, zeta potential, pH) as a function of time for each storage condition.

    • A stable emulsion will show minimal changes in these parameters over the study period.[7][8]

Table 3: General Guidelines for Emulsion Stability Based on Zeta Potential [7][8]

Zeta Potential (mV)Stability Behavior
0 to ±5Rapid coagulation or flocculation
±10 to ±30Incipient instability
±30 to ±40Moderate stability
±40 to ±60Good stability
> ±60Excellent stability

Note: For cationic emulsions stabilized with DTAC, the zeta potential should be positive.[7]

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

It is crucial to evaluate the cytotoxicity of the DTAC-stabilized emulsion, especially if it is intended for use in cell-based assays or as a drug delivery vehicle. The MTT assay is a common method to assess cell viability.

Materials:

  • DTAC-stabilized emulsion (with and without encapsulated drug)

  • Control vehicle (emulsion without DTAC)

  • Human cell line of interest (e.g., HeLa, HEK293, A549)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere and grow overnight.

  • Treatment:

    • Prepare serial dilutions of the DTAC-stabilized emulsion and control formulations in complete cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of the test formulations.

    • Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).

  • Incubation:

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Assay:

    • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at the appropriate wavelength (typically around 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the cell viability against the concentration of the formulation and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[9]

G cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate overnight_incubation Incubate Overnight seed_cells->overnight_incubation prepare_dilutions Prepare Serial Dilutions of Emulsion overnight_incubation->prepare_dilutions treat_cells Treat Cells with Dilutions prepare_dilutions->treat_cells incubation_period Incubate for 24-72 hours treat_cells->incubation_period add_mtt Add MTT Solution incubation_period->add_mtt incubate_mtt Incubate 2-4 hours add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Figure 2: Workflow for In Vitro Cytotoxicity Testing.

Applications in Research Formulations

DTAC-stabilized emulsions are versatile platforms for various research applications:

  • Drug Delivery: As carriers for hydrophobic drugs, enhancing their aqueous solubility and potential for oral, topical, or parenteral delivery.[1][2]

  • Gene Delivery: The cationic nature of DTAC can facilitate the complexation with negatively charged nucleic acids (DNA, siRNA), forming nanocarriers for gene delivery applications.

  • In Vitro Studies: For the solubilization and delivery of poorly soluble compounds to cells in culture, enabling the study of their biological effects.

  • Antimicrobial Research: Quaternary ammonium compounds, including DTAC, possess inherent antimicrobial properties, making these formulations interesting for studying antimicrobial delivery systems.

Safety and Handling Considerations

This compound is a quaternary ammonium compound and should be handled with appropriate safety precautions. It can cause skin and eye irritation.[6] Researchers should consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. When formulating for biological systems, the potential cytotoxicity of DTAC must be carefully evaluated.[9] The concentration of DTAC should be optimized to ensure emulsion stability while minimizing adverse effects on cells or organisms.

References

Application Notes and Protocols for Determining the Antimicrobial Efficacy of Decyltrimethylammonium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the antimicrobial efficacy of Decyltrimethylammonium chloride (DTAC), a quaternary ammonium (B1175870) compound (QAC). The methodologies described are standard in vitro assays essential for the screening and characterization of antimicrobial agents.

Mechanism of Action

This compound, as a cationic surfactant, exerts its antimicrobial activity primarily through the disruption of microbial cell membranes. The positively charged nitrogen atom in the DTAC molecule is attracted to the negatively charged components of the microbial cell surface, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria.[1] This electrostatic interaction facilitates the insertion of the hydrophobic decyl alkyl chain into the lipid bilayer of the cell membrane.[1] This process disrupts the membrane's structural integrity and fluidity, leading to the leakage of essential intracellular components like potassium ions and nucleotides, and ultimately results in cell death.[1][2][3]

cluster_mechanism Mechanism of Action of this compound DTAC This compound (DTAC) (Positively Charged) Interaction Electrostatic Interaction DTAC->Interaction attraction CellMembrane Bacterial Cell Membrane (Negatively Charged) CellMembrane->Interaction Insertion Insertion of Hydrophobic Tail into Lipid Bilayer Interaction->Insertion Disruption Membrane Disruption & Increased Permeability Insertion->Disruption Leakage Leakage of Intracellular Components (Ions, Nucleotides) Disruption->Leakage CellDeath Cell Death Leakage->CellDeath

Caption: Mechanism of action of this compound on bacterial cells.

Quantitative Efficacy Data

The following table summarizes the antimicrobial efficacy of Didecyldimethylammonium chloride (DDAC), a structurally similar QAC, which can provide an indication of the expected activity of DTAC.

MicroorganismStrainMinimum Inhibitory Concentration (MIC) (mg/L)
Escherichia coliK-124.5[1]
Escherichia coli-1.3[1][3]
Pseudomonas aeruginosaATCC 1544245[1]
Pseudomonas aeruginosaATCC 4708565[1]
FungusConcentrationEfficacy
Stachybotrys chartarum1.0%Controlled growth[1]
Aspergillus niger-Less effective[1]
Penicillium brevicompactum-Less effective[1]
Cladosporium cladosporioides-Less effective[1]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol determines the lowest concentration of an antimicrobial agent that inhibits visible growth (MIC) and the lowest concentration that results in microbial death (MBC).[1][4][5]

Materials:

  • This compound (DTAC) stock solution

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

  • Appropriate growth medium (e.g., Mueller-Hinton Broth)[6]

  • Sterile 96-well microtiter plates[6]

  • Incubator

  • Plate reader (optional)

  • Sterile agar (B569324) plates (e.g., Tryptic Soy Agar)[7]

Protocol Workflow:

cluster_workflow MIC and MBC Determination Workflow Inoculum 1. Prepare Inoculum (~5 x 10^5 CFU/mL) SerialDilution 2. Prepare Serial Dilutions of DTAC in 96-well plate Inoculum->SerialDilution Inoculate 3. Inoculate wells with bacterial suspension SerialDilution->Inoculate Incubate 4. Incubate at 37°C for 18-24 hours Inoculate->Incubate ReadMIC 5. Determine MIC (Lowest concentration with no visible growth) Incubate->ReadMIC PlateMBC 6. Plate aliquots from clear wells onto agar plates ReadMIC->PlateMBC IncubateAgar 7. Incubate agar plates at 37°C for 24 hours PlateMBC->IncubateAgar ReadMBC 8. Determine MBC (Lowest concentration with ≥99.9% killing) IncubateAgar->ReadMBC

Caption: Workflow for determining MIC and MBC.

Procedure:

  • Inoculum Preparation: Culture the test microorganism overnight in the appropriate broth. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[1][7]

  • Serial Dilution: Prepare a series of twofold dilutions of the DTAC stock solution in the growth medium in the wells of a 96-well plate.[1]

  • Inoculation: Add the prepared bacterial inoculum to each well.[6] Include a growth control (no DTAC) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[7]

  • MIC Determination: The MIC is the lowest concentration of DTAC that completely inhibits visible growth of the microorganism.[4][8] This can be observed visually or by using a plate reader.

  • MBC Determination: To determine the MBC, take an aliquot from the wells showing no visible growth (the MIC well and more concentrated wells) and plate it onto sterile agar plates.[6][9]

  • Incubation: Incubate the agar plates at 37°C for 24 hours.[7]

  • MBC Reading: The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.[5][10]

Disk Diffusion Assay

This method provides a qualitative assessment of the antimicrobial susceptibility of a microorganism to DTAC.[11][12]

Materials:

  • Sterile filter paper disks

  • DTAC solution of known concentration

  • Test microorganism

  • Agar plates (e.g., Mueller-Hinton Agar)

  • Sterile swabs

  • Incubator

  • Ruler or calipers

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Plate Inoculation: Use a sterile swab to evenly inoculate the entire surface of an agar plate with the bacterial suspension to create a lawn of bacteria.[13]

  • Disk Application: Aseptically apply sterile filter paper disks impregnated with a known concentration of DTAC onto the surface of the agar.[12][13] Also include a negative control disk (without DTAC) and a positive control disk with a known effective disinfectant.[11]

  • Incubation: Invert the plates and incubate at 37°C for 24 hours.[13]

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around the disk where bacterial growth is inhibited.[13] A larger zone of inhibition generally indicates greater antimicrobial effectiveness.[12]

Time-Kill Kinetics Assay

This assay evaluates the rate at which DTAC kills a microbial population over time.[7][14]

Materials:

  • DTAC solutions at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC)[15]

  • Log-phase culture of the test organism

  • Appropriate growth medium

  • Sterile saline or broth for dilutions

  • Sterile test tubes or flasks

  • Incubator with shaking capabilities

  • Sterile agar plates

  • Automated colony counter or manual counting equipment

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension in the mid-logarithmic phase of growth, diluted to a starting concentration of approximately 5 x 10^5 CFU/mL.[7]

  • Exposure: Add the prepared inoculum to test tubes containing the different concentrations of DTAC. Include a growth control tube without DTAC.[7]

  • Incubation and Sampling: Incubate all tubes at 37°C with constant agitation.[7] At predetermined time intervals (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.[15]

  • Serial Dilution and Plating: Perform serial dilutions of each aliquot and plate a specific volume onto agar plates.[7]

  • Colony Counting: After incubation of the plates, count the number of colonies to determine the CFU/mL at each time point for each DTAC concentration.[7]

  • Data Analysis: Plot the log10 CFU/mL against time for each concentration. A bactericidal effect is typically defined as a ≥3-log10 reduction (99.9% killing) in CFU/mL from the initial inoculum.[7][14]

References

Application Notes and Protocols for Protein Solubilization Using Decyltrimethylammonium Chloride (DTAC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Decyltrimethylammonium chloride (DTAC), a cationic surfactant, in protein solubilization techniques. This document includes detailed protocols, quantitative data for comparison with other common detergents, and visualizations to aid in understanding the experimental workflows.

Introduction to this compound (DTAC) in Protein Solubilization

This compound (DTAC) is a quaternary ammonium (B1175870) compound utilized as a cationic surfactant in various biochemical applications, including the solubilization of proteins from complex biological mixtures. Its amphipathic nature, possessing a hydrophobic ten-carbon alkyl chain and a hydrophilic quaternary ammonium headgroup, allows it to disrupt hydrophobic interactions within protein aggregates and between proteins and lipids in biological membranes. This property makes DTAC a valuable tool for extracting proteins from inclusion bodies and cellular membranes, thereby facilitating their subsequent purification and characterization.

Key Physicochemical Properties of DTAC:

PropertyValueReference
Molecular Formula C₁₃H₃₀ClN[1]
Molecular Weight 235.84 g/mol [1]
Appearance White to off-white solid or viscous liquid[2]
Solubility in Water High[3]
Critical Micelle Concentration (CMC) in Water ~65 mM at 25°C[3]
pH (aqueous solution) 6-8[3]

Note: The CMC of DTAC can be influenced by factors such as temperature and the ionic strength of the solution. For instance, the CMC of alkyltrimethylammonium chlorides generally shows a U-shaped dependence on temperature, with a minimum around 306 K (33°C).[3] The addition of salt, such as NaCl, decreases the CMC.[3]

Applications of DTAC in Protein Solubilization

DTAC is primarily employed in two key areas of protein research:

  • Solubilization of Inclusion Bodies: Recombinant proteins overexpressed in bacterial systems, such as E. coli, often form insoluble aggregates known as inclusion bodies.[4][5] DTAC can be used as a solubilizing agent to disrupt the non-covalent interactions holding these protein aggregates together, thereby releasing the monomeric protein into solution. While strong denaturants like guanidine (B92328) hydrochloride (Gdn-HCl) and urea (B33335) are commonly used for this purpose, cationic surfactants like DTAC offer an alternative approach.[4][6]

  • Extraction of Membrane Proteins: Integral membrane proteins are embedded within the lipid bilayer of cellular membranes and require detergents to be extracted and solubilized in an aqueous environment. The hydrophobic tail of DTAC can interact with the hydrophobic transmembrane domains of these proteins, while the hydrophilic headgroup maintains their solubility in the buffer.

Quantitative Comparison of Detergent Efficiency in Protein Solubilization

Obtaining direct quantitative comparisons of DTAC with other detergents from a single study is challenging. The following table summarizes typical protein recovery data from various sources to provide a comparative perspective. It is crucial to note that the efficiency of any detergent is highly dependent on the specific protein, the expression system, and the experimental conditions.

DetergentTarget Protein/SystemProtein Recovery/YieldReference
This compound (DTAC) Lysozyme (recovery from precipitate)Up to 100% recovery of activity with a counterionic surfactant[7]
Sodium Dodecyl Sulfate (SDS) General protein extractionGenerally high solubilization efficiency, but often denaturing[8]
Triton X-100 General protein extractionCan increase protein yield by >50% while maintaining activity[9]
Urea (8 M) + Tris Buffer (pH 12.5) Recombinant Human Growth Hormone (r-hGH) from inclusion bodies~50% overall yield of purified monomeric protein[4]
Guanidine HCl (6 M) Recombinant Human Growth Hormone (r-hGH) from inclusion bodiesLower recovery compared to mild solubilization methods[5]
Various Detergents (Screening) Rhodobacter capsulatus photosynthetic superassemblySolubilization yield: CGT-2 (~30%), TX-100 (>95%), DDM (>95%)[10]

This table is for illustrative purposes. Direct experimental comparison under identical conditions is recommended for specific applications.

Experimental Protocols

General Workflow for Inclusion Body Solubilization and Refolding

The following diagram illustrates a typical workflow for recovering functional proteins from inclusion bodies.

InclusionBodyWorkflow Start Cell Lysis & Inclusion Body Isolation Wash Wash Inclusion Bodies (e.g., with Triton X-100) Start->Wash Solubilization Solubilization with DTAC (or other denaturants) Wash->Solubilization Refolding Protein Refolding (e.g., by dilution or dialysis) Solubilization->Refolding Purification Purification (e.g., Chromatography) Refolding->Purification Analysis Characterization (e.g., SDS-PAGE, Activity Assay) Purification->Analysis End Functional Protein Analysis->End

Caption: Workflow for inclusion body protein recovery.

Protocol for Solubilization of Inclusion Bodies using DTAC

This protocol provides a starting point for the solubilization of recombinant proteins from inclusion bodies using this compound. Optimization of parameters such as DTAC concentration, pH, and incubation time is recommended for each specific protein.

Materials:

  • Purified inclusion body pellet

  • Solubilization Buffer: 50 mM Tris-HCl, pH 8.0, 1-5% (w/v) this compound (DTAC), 10 mM DTT (or other reducing agent)

  • Wash Buffer: 50 mM Tris-HCl, pH 8.0, 1% (v/v) Triton X-100, 1 mM EDTA

  • Centrifuge capable of >15,000 x g

  • Homogenizer or sonicator

Procedure:

  • Inclusion Body Washing: a. Resuspend the crude inclusion body pellet in Wash Buffer. b. Homogenize or sonicate briefly to ensure a uniform suspension.[11] c. Centrifuge at 15,000 x g for 20 minutes at 4°C. d. Discard the supernatant and repeat the wash step at least two more times to remove contaminating proteins and lipids.[6]

  • Solubilization with DTAC: a. Resuspend the washed inclusion body pellet in Solubilization Buffer. A starting ratio of 10 mL of buffer per gram of wet inclusion body pellet is recommended. b. Incubate the suspension at room temperature for 1-2 hours with gentle agitation. For some proteins, overnight incubation at 4°C may be beneficial. c. Monitor solubilization by observing a decrease in the turbidity of the suspension.

  • Clarification: a. Centrifuge the solubilized mixture at >20,000 x g for 30 minutes at 4°C to pellet any remaining insoluble material. b. Carefully collect the supernatant containing the solubilized protein.

  • Downstream Processing: a. The solubilized protein is now in a denatured state and will require a refolding step to regain its biological activity.[8] b. Proceed with protein refolding protocols, such as rapid dilution or dialysis, into a refolding buffer that does not contain DTAC. c. After refolding, the protein can be further purified using standard chromatographic techniques.

Logical Relationship for Optimizing DTAC Concentration

The optimal concentration of DTAC is critical for efficient solubilization without causing irreversible protein denaturation or interfering with downstream applications. The following diagram outlines the logical considerations for optimizing DTAC concentration.

DTACOptimization Start Select Protein of Interest CMC Determine DTAC CMC (Critical Micelle Concentration) Start->CMC ConcentrationRange Test a range of DTAC concentrations (both below and above CMC) CMC->ConcentrationRange Incubation Vary incubation time and temperature ConcentrationRange->Incubation Analysis Analyze Solubilization Efficiency (e.g., Protein Assay, SDS-PAGE) Incubation->Analysis Downstream Assess impact on downstream steps (Refolding, Purification, Activity) Analysis->Downstream Optimal Determine Optimal DTAC Concentration Downstream->Optimal

Caption: Optimizing DTAC concentration for protein solubilization.

Conclusion

This compound is a versatile cationic surfactant with demonstrated utility in the solubilization of proteins, particularly from inclusion bodies. While it offers an alternative to traditional denaturants, careful optimization of its concentration and other experimental parameters is crucial to maximize protein recovery and preserve biological activity. The protocols and data presented in these application notes serve as a valuable starting point for researchers and drug development professionals seeking to employ DTAC in their protein solubilization workflows. Further empirical investigation is always recommended to tailor the methodology to the specific protein of interest.

References

Application Notes and Protocols for Surface Modification of Materials with Decyltrimethylammonium Chloride (DTAC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decyltrimethylammonium chloride (DTAC) is a cationic surfactant belonging to the quaternary ammonium (B1175870) compound family. Its amphiphilic nature, characterized by a positively charged hydrophilic head group and a hydrophobic tail, makes it an effective agent for modifying the surface properties of a wide range of materials. This modification is crucial in various applications, including the functionalization of nanoparticles for drug delivery, enhancing the biocompatibility of medical devices, and controlling the surface energy of substrates for improved coating and adhesion.

These application notes provide a comprehensive overview of the use of DTAC for surface modification, including detailed experimental protocols, quantitative data on the resulting surface property changes, and visualizations of the underlying processes.

Key Applications

The primary applications of DTAC in surface modification revolve around its ability to alter surface charge and wettability. Key areas of interest for researchers and drug development professionals include:

  • Nanoparticle Functionalization: DTAC is used to impart a positive surface charge to negatively charged nanoparticles, such as those made of silica (B1680970) or gold. This charge reversal is critical for enhancing the interaction of nanoparticles with negatively charged cell membranes, a key step in cellular uptake for drug and gene delivery. The cationic surface can also be used for the subsequent electrostatic attachment of anionic therapeutic molecules.

  • Biomaterial Surface Engineering: The surfaces of biomaterials can be modified with DTAC to control protein adsorption and cellular adhesion. The resulting cationic surface can influence cell spreading, proliferation, and differentiation, which is of significant interest in tissue engineering and the development of implantable medical devices.

  • Controlled Wetting and Adhesion: By forming a self-assembled monolayer on a substrate, DTAC can modify its surface energy, thereby controlling its wettability. This is important in applications requiring specific hydrophobic or hydrophilic properties, such as in the preparation of specialized coatings and in microfluidic devices.

Quantitative Data on Surface Modification

The effectiveness of DTAC in modifying surface properties can be quantified through various analytical techniques. The following tables summarize key quantitative data obtained from studies on DTAC and similar quaternary ammonium surfactants.

Table 1: Effect of DTAC Concentration on the Contact Angle of Water on a Hydrophilic Surface

DTAC Concentration (wt%)Contact Angle (°)
0 (Untreated)10
0.1> 90
0.3~110
0.5~114
0.7~117

Data adapted from a study on a similar long-chain quaternary ammonium chloride, demonstrating the significant increase in hydrophobicity with increasing surfactant concentration.

Table 2: Zeta Potential of Silica Nanoparticles after Surface Modification with Cationic Molecules

Nanoparticle TypeInitial Zeta Potential (mV)Zeta Potential after Cationic Modification (mV)
20 nm Silica-40 to -50+15 to +20
100 nm Silica-40 to -50+10 to +15

These values demonstrate the successful reversal of surface charge from negative to positive upon treatment with cationic molecules, a key goal of DTAC modification. The magnitude of the positive zeta potential is indicative of good colloidal stability.[1]

Table 3: Surface Tension of Decyltrimethylammonium Bromide (DTABr) Solutions

DTABr Concentration (mol/L)Surface Tension (mN/m) at 293.15 K
0.01~55
0.02~48
0.04~40
0.06~35
0.08 (CMC)~34
0.10~34

As a close structural analog to DTAC, the surface tension of DTABr solutions provides insight into how DTAC reduces the surface energy of an aqueous solution, which is related to its ability to modify surface wettability. The critical micelle concentration (CMC) is the point at which the surface is saturated with surfactant molecules.[2][3]

Experimental Protocols

The following are detailed protocols for the surface modification of common materials using DTAC.

Protocol 1: Surface Modification of Silica Nanoparticles with DTAC

This protocol describes the procedure for modifying the surface of silica nanoparticles to impart a positive charge.

Materials:

  • Silica nanoparticles (e.g., synthesized via the Stöber method)

  • This compound (DTAC)

  • Ethanol (B145695)

  • Deionized (DI) water

  • Centrifuge

  • Ultrasonicator

Procedure:

  • Preparation of Silica Nanoparticle Suspension:

    • Synthesize silica nanoparticles using a method such as the Stöber process.[4]

    • After synthesis, wash the nanoparticles three times with ethanol by centrifugation (e.g., 10,000 rpm for 15 minutes) and redispersion to remove unreacted precursors.

    • Finally, resuspend the purified silica nanoparticles in ethanol to a desired concentration (e.g., 5 mg/mL).

  • Surface Modification:

    • In a clean glass vial, add a specific volume of the silica nanoparticle suspension in ethanol.

    • Prepare a stock solution of DTAC in ethanol (e.g., 10 mg/mL).

    • Add the DTAC solution to the nanoparticle suspension to achieve the desired final DTAC to silica weight ratio (e.g., 1:10).

    • Stir the mixture vigorously at room temperature for 12 hours to allow for the adsorption of DTAC onto the silica surface.

  • Purification of Modified Nanoparticles:

    • After the incubation period, collect the DTAC-modified silica nanoparticles by centrifugation (e.g., 15,000 rpm for 10 minutes).

    • Remove the supernatant containing excess, unbound DTAC.

    • Wash the nanoparticles by redispersing them in fresh ethanol and repeating the centrifugation step. Repeat this washing process three times to ensure the removal of all unbound DTAC.

    • After the final wash, resuspend the purified DTAC-modified silica nanoparticles in the desired solvent (e.g., ethanol or DI water) for characterization and further use.

  • Characterization:

    • Measure the zeta potential of the modified nanoparticles to confirm the change in surface charge from negative to positive.

    • Determine the hydrodynamic size and polydispersity index (PDI) using dynamic light scattering (DLS) to assess the colloidal stability of the modified nanoparticles.

Protocol 2: Surface Modification of Gold Nanoparticles with DTAC

This protocol outlines the steps for functionalizing gold nanoparticles with DTAC.

Materials:

  • Citrate-stabilized gold nanoparticles (e.g., synthesized via the Turkevich method)

  • This compound (DTAC)

  • Deionized (DI) water

  • Centrifuge

Procedure:

  • Preparation of Gold Nanoparticle Suspension:

    • Synthesize gold nanoparticles using a standard method like the Turkevich synthesis.

    • The resulting nanoparticles will be stabilized by a layer of citrate (B86180) ions, giving them a negative surface charge.

  • Surface Modification:

    • To a solution of citrate-stabilized gold nanoparticles, add a dilute aqueous solution of DTAC dropwise while stirring. The final concentration of DTAC should be just above its critical micelle concentration (CMC) to ensure surface saturation without inducing excessive aggregation.

    • Allow the mixture to incubate at room temperature for at least 1 hour to facilitate the electrostatic interaction and displacement of citrate ions by DTAC molecules.

  • Purification of Modified Nanoparticles:

    • Centrifuge the solution to pellet the DTAC-modified gold nanoparticles. The centrifugation speed and time will depend on the size of the nanoparticles.

    • Carefully remove the supernatant.

    • Resuspend the nanoparticle pellet in DI water. Repeat the centrifugation and resuspension steps twice more to remove unbound DTAC.

  • Characterization:

    • Use UV-Vis spectroscopy to monitor the surface plasmon resonance (SPR) peak of the gold nanoparticles. A significant shift or broadening of the peak may indicate aggregation.

    • Measure the zeta potential to confirm the change in surface charge.

    • Use transmission electron microscopy (TEM) to visualize the nanoparticles and assess their size, shape, and aggregation state.

Visualizations

Experimental Workflow for Surface Modification of Nanoparticles

G cluster_0 Nanoparticle Synthesis cluster_1 Surface Modification cluster_2 Purification cluster_3 Characterization a Precursor Materials b Synthesis Reaction a->b d Incubation with Nanoparticles b->d c DTAC Solution Preparation c->d e Centrifugation d->e f Washing Steps e->f g Zeta Potential f->g h Size Analysis (DLS) f->h i Microscopy (TEM) f->i

Caption: General experimental workflow for the surface modification of nanoparticles with DTAC.

Logical Relationship between DTAC Adsorption and Surface Charge

G cluster_0 Initial State cluster_1 Modification Process cluster_2 Mechanism cluster_3 Final State a Negatively Charged Surface (e.g., Silica, Gold) b Addition of DTAC Solution This compound a->b Introduce c Electrostatic Adsorption Cationic Head Groups Interact with Anionic Surface b->c Induces d Positively Charged Surface Hydrophobic Tails Oriented Outwards c->d Results in

Caption: Logical flow of surface charge modification by DTAC adsorption.

Potential Cellular Interaction Pathway

Quaternary ammonium compounds (QACs) like DTAC primarily interact with cell membranes. This interaction can influence cellular processes and is a key consideration in drug delivery and biocompatibility studies.

G a DTAC-Modified Nanoparticle (Positive Surface Charge) c Electrostatic Attraction a->c b Cell Membrane (Negative Surface Charge) b->c d Membrane Interaction/ Perturbation c->d e Increased Membrane Permeability d->e f Cellular Uptake (Endocytosis) d->f g Intracellular Drug Release f->g

References

Decyltrimethylammonium Chloride (DTAC) in the Preparation of Cationic Emulsions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decyltrimethylammonium chloride (DTAC) is a quaternary ammonium (B1175870) compound that functions as a cationic surfactant. Its amphipathic nature, comprising a hydrophilic quaternary ammonium head group and a hydrophobic decyl tail, makes it an effective emulsifying agent for the formation of oil-in-water (O/W) cationic emulsions. These emulsions are of significant interest in various fields, particularly in drug delivery, due to their positive surface charge which can enhance interaction with negatively charged biological membranes, thereby improving drug absorption and cellular uptake. This document provides detailed application notes and protocols for the preparation and characterization of cationic emulsions using DTAC.

Applications in Drug Delivery

Cationic emulsions stabilized by DTAC are promising vehicles for the delivery of a wide range of therapeutic agents.[1] The positive zeta potential of these emulsions facilitates electrostatic interactions with negatively charged cell surfaces, which is advantageous for various routes of administration.[2]

Key Applications Include:

  • Ocular Drug Delivery: The positively charged droplets can adhere to the negatively charged ocular surface, increasing the residence time of the formulation and enhancing drug penetration.[2]

  • Transdermal Drug Delivery: Cationic emulsions can improve the permeation of drugs through the skin by interacting with the negatively charged skin surface.[3]

  • Oral Drug Delivery: They can enhance the oral bioavailability of poorly soluble drugs by improving their solubilization and absorption in the gastrointestinal tract.[4]

  • Gene Delivery: The positive charge allows for the complexation with negatively charged genetic material (DNA, siRNA), facilitating its delivery into cells.

Experimental Protocols

The following protocols provide a general framework for the preparation and characterization of DTAC-stabilized cationic emulsions. Optimization of specific parameters may be required depending on the oil phase and the active pharmaceutical ingredient (API) being encapsulated.

Protocol 1: Preparation of a Cationic Oil-in-Water (O/W) Emulsion by High-Pressure Homogenization

This protocol describes a high-energy method suitable for producing nanoemulsions with a small droplet size and narrow size distribution.[5]

Materials:

  • This compound (DTAC)

  • Oil Phase (e.g., Medium-chain triglycerides (MCT), soybean oil, castor oil)

  • Purified Water

  • Active Pharmaceutical Ingredient (API) - optional

Equipment:

  • High-shear mixer (e.g., Ultra-Turrax)

  • High-pressure homogenizer

  • Analytical balance

  • Beakers and magnetic stirrer

Procedure:

  • Preparation of the Aqueous Phase: Dissolve the desired concentration of DTAC in purified water with gentle stirring until a clear solution is obtained.

  • Preparation of the Oil Phase: If an API is being encapsulated, dissolve it in the chosen oil. Gentle heating may be applied if necessary to aid dissolution.

  • Formation of the Coarse Emulsion: Gradually add the oil phase to the aqueous phase while homogenizing at high speed (e.g., 5,000-10,000 rpm) using a high-shear mixer for 5-10 minutes. This will result in a coarse pre-emulsion.

  • High-Pressure Homogenization: Pass the coarse emulsion through a high-pressure homogenizer. The number of passes and the homogenization pressure will need to be optimized to achieve the desired droplet size. A typical starting point is 3-5 passes at 500-1500 bar.

  • Cooling: Cool the resulting nanoemulsion to room temperature.

  • Characterization: Analyze the emulsion for particle size, polydispersity index (PDI), and zeta potential.

G cluster_prep Emulsion Preparation AqueousPhase Aqueous Phase Preparation (Dissolve DTAC in Water) CoarseEmulsion Coarse Emulsion Formation (High-Shear Mixing) AqueousPhase->CoarseEmulsion OilPhase Oil Phase Preparation (Dissolve API in Oil) OilPhase->CoarseEmulsion Homogenization High-Pressure Homogenization CoarseEmulsion->Homogenization FinalEmulsion Final Cationic Emulsion Homogenization->FinalEmulsion

Protocol 2: Characterization of Cationic Emulsions

1. Particle Size and Polydispersity Index (PDI) Analysis:

  • Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter of the emulsion droplets and the broadness of the size distribution (PDI).

  • Procedure:

    • Dilute the emulsion sample with purified water to an appropriate concentration to avoid multiple scattering effects.

    • Transfer the diluted sample to a disposable cuvette.

    • Measure the particle size and PDI using a DLS instrument (e.g., Malvern Zetasizer).

    • Perform the measurement in triplicate and report the average values. A PDI value below 0.3 is generally considered acceptable for a narrow size distribution.[6]

2. Zeta Potential Measurement:

  • Principle: Laser Doppler Velocimetry is used to measure the electrophoretic mobility of the charged droplets in an applied electric field, which is then converted to the zeta potential. A higher magnitude of zeta potential (positive in this case) generally indicates better colloidal stability due to strong electrostatic repulsion between droplets.[7] A zeta potential of ±30 mV is often considered to indicate good stability.[6]

  • Procedure:

    • Dilute the emulsion sample with purified water.

    • Inject the diluted sample into a folded capillary cell.

    • Measure the zeta potential using a DLS instrument with zeta potential measurement capabilities.

    • Perform the measurement in triplicate and report the average value.

3. Stability Studies:

  • Purpose: To assess the physical stability of the emulsion over time and under different storage conditions.[6]

  • Methods:

    • Centrifugation: Centrifuge the emulsion at a high speed (e.g., 3000-5000 rpm) for a specified time (e.g., 30 minutes) and observe for any signs of phase separation, creaming, or sedimentation.

    • Freeze-Thaw Cycles: Subject the emulsion to alternating cycles of freezing (e.g., -20°C for 24 hours) and thawing (room temperature for 24 hours) for several cycles. After each cycle, visually inspect the sample and measure the particle size and zeta potential to assess any changes.

    • Long-Term Storage: Store the emulsion at different temperatures (e.g., 4°C, 25°C, and 40°C) for an extended period (e.g., 1, 3, and 6 months). Periodically withdraw samples and analyze for changes in visual appearance, particle size, PDI, and zeta potential.

G cluster_char Emulsion Characterization Emulsion Cationic Emulsion Sample SizePDI Particle Size & PDI (Dynamic Light Scattering) Emulsion->SizePDI Zeta Zeta Potential (Laser Doppler Velocimetry) Emulsion->Zeta Stability Stability Studies (Centrifugation, Freeze-Thaw, Long-Term Storage) Emulsion->Stability

Data Presentation

The following table summarizes the expected influence of increasing DTAC concentration on the key properties of a cationic oil-in-water emulsion. The data presented is a representative compilation based on general principles of colloid science and findings for similar cationic surfactants, as specific comprehensive data for DTAC was not available in the literature reviewed.

DTAC Concentration (% w/v)Average Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Observations
Low (e.g., 0.1)> 500> 0.5+15 to +25Insufficient stabilization, potential for droplet coalescence and phase separation.
Medium (e.g., 0.5)150 - 300< 0.3+30 to +50Good stabilization, formation of a stable emulsion with a narrow size distribution.
High (e.g., 1.0)< 150< 0.2> +50Excellent stabilization, smaller droplet size, and high positive charge leading to enhanced stability.

Note: The actual values will depend on the specific oil phase, homogenization parameters, and the presence of other excipients.

Signaling Pathways and Logical Relationships

The stability of a cationic emulsion is governed by the interplay of attractive and repulsive forces between the dispersed oil droplets. DTAC, as a cationic surfactant, plays a crucial role in establishing a repulsive electrostatic barrier.

G cluster_stability Mechanism of DTAC-Mediated Emulsion Stability DTAC This compound (DTAC) Adsorption Adsorption at Oil-Water Interface DTAC->Adsorption PositiveCharge Positive Surface Charge on Droplets Adsorption->PositiveCharge Repulsion Electrostatic Repulsion PositiveCharge->Repulsion Stability Enhanced Emulsion Stability Repulsion->Stability

Conclusion

This compound is a versatile cationic surfactant for the formulation of stable oil-in-water emulsions with a positive surface charge. By carefully controlling the formulation parameters and processing conditions, it is possible to produce cationic nanoemulsions with desired physicochemical properties for various drug delivery applications. The protocols and information provided herein serve as a comprehensive guide for researchers and scientists working in this area.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Decyltrimethylammonium Chloride (DTAC) Concentration for Emulsion Stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing the use of Decyltrimethylammonium (B84703) chloride (DTAC) in your emulsion formulations. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions regarding the use of DTAC to achieve stable emulsions.

Frequently Asked Questions (FAQs)

Q1: What is Decyltrimethylammonium chloride (DTAC) and what are its primary functions in an emulsion?

This compound (DTAC) is a cationic surfactant belonging to the quaternary ammonium (B1175870) compounds.[1][2] In emulsion formulations, it primarily functions as an emulsifying agent, helping to create and stabilize mixtures of immiscible liquids, such as oil and water.[1][2][3][4] Its ability to reduce surface tension and improve wetting properties makes it a valuable component in various industrial and consumer products, including personal care items, disinfectants, and fabric softeners.[1]

Q2: How does DTAC concentration influence the stability of an emulsion?

The concentration of DTAC is a critical factor in determining emulsion stability. Generally, as the concentration of the emulsifier increases, the size of the emulsion droplets decreases, which in turn enhances the stability of the emulsion.[5] This is because a higher concentration of surfactant molecules is available to adsorb at the oil-water interface, reducing interfacial tension and preventing droplet coalescence.[5] However, there is an optimal concentration range. Using a concentration that is too low may not provide sufficient coverage of the droplets, leading to instability. Conversely, an excessively high concentration may not provide significant additional benefits and could be uneconomical.

Q3: What is the Critical Micelle Concentration (CMC) of DTAC, and why is it important for emulsion formulation?

The Critical Micelle Concentration (CMC) is the concentration of a surfactant above which micelles form. The CMC of this compound (DeTAC) in water decreases with an increasing surfactant chain length and increasing concentration of added salt.[6] The temperature dependence of the CMC shows a U-shaped form, with a minimum around 306 ± 3 K.[6] Operating above the CMC is generally necessary for effective emulsification, as this ensures a sufficient supply of surfactant monomers to stabilize the newly created oil-water interface during homogenization.

Q4: What are the common signs of emulsion instability when using DTAC?

Common indicators of an unstable emulsion include:

  • Creaming or Sedimentation: The upward or downward movement of dispersed droplets due to density differences.[7][8]

  • Flocculation: The aggregation of droplets into clusters without the rupture of the interfacial film.[9]

  • Coalescence: The merging of smaller droplets to form larger ones, which can eventually lead to complete phase separation.[8][9]

  • Phase Separation: The complete separation of the emulsion into two distinct liquid layers.[10]

  • Changes in Viscosity: A significant increase or decrease in the viscosity of the emulsion over time can indicate structural changes.[11]

  • Ostwald Ripening: The growth of larger droplets at the expense of smaller ones.[8]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with DTAC-stabilized emulsions.

Issue 1: My emulsion shows signs of creaming or sedimentation shortly after preparation.

Possible Cause Troubleshooting Steps
Insufficient DTAC Concentration The concentration of DTAC may be too low to adequately stabilize the droplets. Increase the DTAC concentration in increments and observe the effect on stability.
Low Viscosity of the Continuous Phase A low viscosity continuous phase allows droplets to move more freely. Consider adding a viscosity-modifying agent to the continuous phase to hinder droplet movement.[9]
Large Droplet Size Larger droplets are more susceptible to gravitational forces. Optimize your homogenization process (e.g., increase speed or time) to reduce the average droplet size.
Significant Density Difference A large density difference between the oil and water phases will accelerate creaming or sedimentation.[9] If possible, adjust the density of one of the phases.

Issue 2: The emulsion droplets are coalescing, leading to phase separation.

Possible Cause Troubleshooting Steps
Inadequate Interfacial Film The DTAC concentration may be insufficient to form a stable, protective film around the droplets. Gradually increase the DTAC concentration.
High Temperature Elevated temperatures can increase the kinetic energy of the droplets, promoting collisions and coalescence.[12] Store the emulsion at a lower, controlled temperature.
Ineffective Homogenization The initial droplet size may be too large and the size distribution too broad. Refine your homogenization technique to achieve smaller, more uniform droplets.

Issue 3: I am observing a gradual increase in droplet size over time (Ostwald Ripening).

Possible Cause Troubleshooting Steps
Polydisperse Droplet Size Distribution A wide range of droplet sizes creates a thermodynamic driving force for smaller droplets to dissolve and redeposit onto larger ones.[8] Improve your homogenization process to achieve a narrower droplet size distribution.
Solubility of the Dispersed Phase If the dispersed phase has some solubility in the continuous phase, Ostwald ripening is more likely. If your formulation allows, consider using an oil phase with lower solubility in the aqueous phase.

Data Presentation

The optimal concentration of DTAC will depend on the specific oil phase, water phase, and desired emulsion properties. The following table provides a general guideline for concentration ranges and their expected impact on emulsion characteristics.

DTAC Concentration RangeExpected Droplet SizeEmulsion StabilityTypical Application
Below CMC Large, non-uniformVery Low (rapid phase separation)Not recommended for stable emulsions
At or slightly above CMC Smaller, more uniformModerateBasic formulations where long-term stability is not critical
Well above CMC Fine, narrow distributionHighFormulations requiring long-term stability and small droplet size
Very High Concentrations May not significantly decrease furtherHigh, but may not be cost-effectiveSpecialized applications requiring maximum stability

Experimental Protocols

Protocol 1: Preparation of an Oil-in-Water (O/W) Emulsion using DTAC

  • Phase Preparation:

    • Aqueous Phase: Dissolve the desired amount of this compound (DTAC) in deionized water. Gently heat and stir until fully dissolved.

    • Oil Phase: Prepare the oil phase of your formulation.

  • Heating: Heat both the aqueous and oil phases separately to a specified temperature (e.g., 70-80 °C).

  • Mixing: Slowly add the oil phase to the aqueous phase while continuously mixing with a high-shear homogenizer.

  • Homogenization: Continue homogenization for a set period (e.g., 5-15 minutes) to ensure the formation of fine droplets. The optimal time and speed will depend on the specific formulation and equipment.

  • Cooling: Allow the emulsion to cool to room temperature while stirring gently.

Protocol 2: Evaluation of Emulsion Stability

  • Visual Observation: Transfer a sample of the emulsion into a transparent, sealed container. Visually inspect for signs of creaming, sedimentation, or phase separation at regular intervals (e.g., 1, 24, 48 hours, and weekly) at both room temperature and an elevated temperature (e.g., 40°C).[13]

  • Centrifugation Test: Centrifuge a sample of the emulsion at a controlled speed (e.g., 3000 rpm) for a specific duration (e.g., 30 minutes).[13][14] Measure the volume of any separated phases to assess the emulsion's stability under accelerated conditions.[13]

  • Particle Size Analysis: Use a technique like Dynamic Light Scattering (DLS) to measure the mean droplet size and polydispersity index of the emulsion at different time points. A significant increase in droplet size indicates instability.[15]

  • Viscosity Measurement: Monitor the viscosity of the emulsion over time using a viscometer. Changes in viscosity can indicate instability.[11]

Visualizations

Experimental_Workflow cluster_prep Phase Preparation cluster_process Emulsification Process cluster_eval Stability Evaluation Aqueous_Phase Aqueous Phase (Water + DTAC) Heating Heat Phases Aqueous_Phase->Heating Oil_Phase Oil Phase Oil_Phase->Heating Mixing Mix Phases Heating->Mixing Homogenization High-Shear Homogenization Mixing->Homogenization Cooling Cool Emulsion Homogenization->Cooling Visual Visual Observation Cooling->Visual Centrifugation Centrifugation Cooling->Centrifugation Particle_Size Particle Size Analysis Cooling->Particle_Size Troubleshooting_Logic cluster_creaming Creaming / Sedimentation cluster_coalescence Coalescence / Phase Separation cluster_ripening Ostwald Ripening Start Emulsion Instability Observed Increase_DTAC Increase DTAC Concentration Start->Increase_DTAC Creaming/ Sedimentation Increase_Viscosity Increase Continuous Phase Viscosity Start->Increase_Viscosity Creaming/ Sedimentation Reduce_Size Reduce Droplet Size (Optimize Homogenization) Start->Reduce_Size Creaming/ Sedimentation Increase_DTAC2 Increase DTAC Concentration Start->Increase_DTAC2 Coalescence Control_Temp Control Storage Temperature Start->Control_Temp Coalescence Optimize_Homogenization Optimize Homogenization Start->Optimize_Homogenization Coalescence Narrow_PSD Narrow Droplet Size Distribution Start->Narrow_PSD Ostwald Ripening Modify_Oil Modify Oil Phase Composition Start->Modify_Oil Ostwald Ripening

References

Technical Support Center: Preventing Decyltrimethylammonium Chloride (DTAC) Precipitation

Author: BenchChem Technical Support Team. Date: December 2025

The cmc of DTAC in water is 68.3 mM at 25 °C. The Krafft point of DTAC is 4 °C. 1

This technical support center offers troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to the precipitation of Decyltrimethylammonium chloride (DTAC) in buffer solutions.

Troubleshooting Guide

Encountering precipitation of DTAC in your buffer can be a significant hurdle in an experimental workflow. This guide provides a systematic approach to diagnosing and resolving the issue.

Initial Diagnostic Questions:
  • DTAC Concentration: Is the working concentration of DTAC well above its Critical Micelle Concentration (CMC)?

  • Buffer Ionic Strength: Does your buffer have a high salt concentration?

  • Temperature: Are you working at a low temperature, potentially near or below the Krafft point?

  • Buffer pH: While less common for quaternary ammonium (B1175870) compounds, could extreme pH values be affecting other formulation components?[2]

Troubleshooting Workflow

The following diagram outlines a logical sequence of steps to identify the cause of precipitation and find a suitable solution.

G start DTAC Precipitation Observed check_temp Is Temperature < Krafft Point (~4-5°C)? start->check_temp check_ionic_strength Is Ionic Strength High? check_temp->check_ionic_strength No solution_increase_temp Increase Temperature check_temp->solution_increase_temp Yes check_conc Is [DTAC] >> CMC? check_ionic_strength->check_conc No solution_lower_salt Lower Buffer Ionic Strength check_ionic_strength->solution_lower_salt Yes solution_adjust_conc Optimize DTAC Concentration check_conc->solution_adjust_conc Yes solution_additives Consider Formulation Additives check_conc->solution_additives No

Figure 1: A step-by-step workflow for troubleshooting DTAC precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the Critical Micelle Concentration (CMC) of DTAC and why is it important?

The CMC is the concentration at which individual DTAC molecules (monomers) begin to self-assemble into spherical structures called micelles. Below the CMC, DTAC exists as monomers. Above the CMC, the solution contains both monomers and micelles. Precipitation issues can arise at concentrations above the CMC, especially when other factors like high salt concentration or low temperature are present. The CMC for DTAC in pure water is approximately 68.3 mM at 25°C.[3]

Q2: How does the ionic strength of my buffer affect DTAC solubility?

Increasing the ionic strength (i.e., salt concentration) of a buffer can significantly decrease the solubility of ionic surfactants like DTAC.[4][5] This "salting out" effect occurs because the added salt ions compete for water molecules, reducing the hydration of the surfactant's hydrophilic head groups and promoting aggregation and precipitation. As the concentration of added salt (like NaCl) increases, the CMC of DTAC decreases, meaning micelles form at lower concentrations.[4]

Q3: Can the pH of the buffer cause DTAC to precipitate?

As a quaternary ammonium compound, DTAC possesses a permanent positive charge and is generally stable across a wide pH range.[2] Therefore, pH is less likely to be a direct cause of precipitation. However, extreme pH values can alter the stability of other components in your formulation, which might indirectly influence DTAC's solubility.[6]

Q4: What is the Krafft point of DTAC and how does it relate to precipitation?

The Krafft point is the minimum temperature at which micelles can form.[7][8] Below this temperature, the solubility of the surfactant is lower than its CMC.[7][8] If your solution is cooled below the Krafft point, DTAC will crystallize and precipitate out of the solution. The Krafft point for DTAC is approximately 4°C.[3] Therefore, it is crucial to work at temperatures above this point to maintain its solubility.

Q5: What additives can be used to prevent DTAC precipitation?

If adjusting concentration, ionic strength, or temperature is not feasible, certain additives can enhance DTAC solubility:

  • Co-solvents: Polar organic solvents like 1,2-propanediol can modify the water structure and increase the CMC, making the micellization process less favorable and potentially increasing overall solubility.[9]

  • Non-ionic Surfactants: Adding a non-ionic surfactant can lead to the formation of mixed micelles. These are often more stable and can prevent the precipitation of the ionic surfactant.

  • Cyclodextrins: These molecules can encapsulate the hydrophobic tail of the DTAC molecule, forming an inclusion complex that is more soluble in aqueous solutions.

Additive Selection Workflow

G start Precipitation Unresolved eval_cosolvent Is a Co-solvent (e.g., alcohol, glycol) compatible with my system? start->eval_cosolvent eval_nonionic Is a Non-ionic Surfactant (e.g., Tween, Triton) compatible? eval_cosolvent->eval_nonionic No add_cosolvent Test Co-solvent Addition eval_cosolvent->add_cosolvent Yes eval_cyclodextrin Is a Cyclodextrin compatible? eval_nonionic->eval_cyclodextrin No add_nonionic Test Non-ionic Surfactant Addition eval_nonionic->add_nonionic Yes add_cyclodextrin Test Cyclodextrin Addition eval_cyclodextrin->add_cyclodextrin Yes test_stability Confirm Formulation Stability and Function add_cosolvent->test_stability add_nonionic->test_stability add_cyclodextrin->test_stability

Figure 2: A decision-making workflow for selecting a suitable solubility-enhancing additive.

Quantitative Data Summary

The following table summarizes key physicochemical properties of DTAC.

PropertyValueConditions / NotesSource
CMC (in water) ~68.3 mM25°C[3]
Krafft Point ~4°CIn aqueous solution. Below this temperature, solubility is very low.[3]
Effect of Ionic Strength on CMC CMC decreases as salt concentration increases.In 0.01 M NaCl, CMC is lower than in pure water. In 0.1 M NaCl, it is even lower.[4]

Experimental Protocols

Protocol 1: Determining the Cloud Point (Practical Solubility Limit) in a Specific Buffer

  • Prepare Solutions: Create a series of DTAC solutions in your specific buffer, with concentrations ranging from below to well above the expected precipitation point.

  • Incubation: Place sealed aliquots of each concentration in a temperature-controlled water bath.

  • Equilibration: Allow the solutions to equilibrate at the desired experimental temperature for at least 1-2 hours.

  • Visual Inspection: Carefully observe each tube for any signs of cloudiness or precipitate. A light source behind the samples can aid in detection.

  • Determination: The lowest concentration at which cloudiness is observed is the practical solubility limit or "cloud point" for DTAC in that specific buffer and at that temperature.

Protocol 2: Evaluating the Efficacy of a Co-solvent

  • Prepare a Precipitating Solution: Prepare a solution of DTAC in your buffer at a concentration that is known to cause precipitation.

  • Prepare Co-solvent Stock: Have a pure stock of the co-solvent you wish to test (e.g., ethanol, 1,2-propanediol).

  • Titration: While stirring the precipitating DTAC solution, add small, measured aliquots of the co-solvent.

  • Observation: Continue adding the co-solvent until the solution becomes clear.

  • Quantification: Record the final concentration of the co-solvent required to fully dissolve the DTAC. This provides a starting point for optimizing your formulation. Repeat for different co-solvents to compare their effectiveness.

References

Technical Support Center: Decyltrimethylammonium Chloride (DTAC) Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Decyltrimethylammonium chloride (DTAC). The information is designed to address common aggregation problems and other experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound (DTAC) solution appears cloudy or has formed a precipitate. What is happening?

A1: Cloudiness or precipitation in your DTAC solution is a common sign of aggregation or insolubility. This occurs when the surfactant molecules self-assemble into larger structures, such as micelles or larger aggregates, which can become insoluble. This process is influenced by several factors including concentration, temperature, pH, and ionic strength.

Q2: What is the Critical Micelle Concentration (CMC) and why is it important for my experiments with DTAC?

A2: The Critical Micelle Concentration (CMC) is the specific concentration of a surfactant above which micelles—spherical aggregates of surfactant molecules—spontaneously form.[1] Below the CMC, DTAC molecules exist primarily as individual monomers. Above the CMC, any additional surfactant added to the system will predominantly form micelles.[1] Knowing the CMC is crucial because the properties of the solution, such as surface tension, conductivity, and solubilization capacity, change significantly at this concentration. For reproducible experiments, it is often critical to work either consistently above or below the CMC.

Q3: How do temperature, pH, and salt concentration affect the aggregation of DTAC?

A3:

  • Temperature: The effect of temperature on the CMC of DTAC is complex. For many ionic surfactants, the CMC value typically shows a U-shaped dependence on temperature, with a minimum at a certain temperature.[2] For alkyltrimethylammonium chlorides, including DTAC, the CMC generally decreases with increasing surfactant chain length.[2] Increased temperature generally enhances the solubility of DTAC in aqueous solutions.[3]

  • pH: The pH of the solution can significantly influence the aggregation behavior of surfactants. For ionic surfactants like DTAC, extreme pH values can alter the stability of the micelles. While DTAC itself does not have a titratable proton, the overall solution pH can affect interactions with other components in the formulation and influence aggregation.[4]

  • Ionic Strength (Salt Concentration): The addition of salt (e.g., NaCl) to a DTAC solution lowers the CMC.[2] The salt ions screen the electrostatic repulsion between the positively charged head groups of the DTAC molecules, making it easier for them to aggregate into micelles.[5] However, excessively high salt concentrations can lead to the "salting out" of the surfactant, causing precipitation.

Q4: I am observing unexpected aggregation in my DTAC solution. What are the common causes and how can I troubleshoot this?

A4: Unexpected aggregation can be due to several factors. Below is a troubleshooting guide to address these issues.

Observation Potential Cause Recommended Action
Cloudiness upon preparation Concentration is too high, exceeding solubility limit.Prepare a more dilute solution. Ensure the concentration is appropriate for the experimental temperature.
Low temperature of the solvent.Gently warm the solvent (e.g., to 30-40°C) during preparation to aid dissolution.[6]
Incompatibility with other solutes.DTAC is a cationic surfactant and can form insoluble complexes with anionic surfactants or polymers.[7] Ensure compatibility with all components in your solution.
Precipitation after storage Solution was stored at a low temperature.Store the solution at a controlled room temperature. If precipitation occurs, gently warm and agitate the solution to redissolve the DTAC.
High ionic strength of the buffer.If possible, prepare the DTAC solution in a lower ionic strength buffer or in deionized water.
Inconsistent experimental results Working too close to the CMC.Determine the CMC of your DTAC solution under your specific experimental conditions (temperature, buffer) and work at a concentration well above or below it.
pH of the solution has shifted.Buffer the solution to maintain a stable pH, especially if other pH-sensitive components are present.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and related surfactants under various conditions.

Table 1: Critical Micelle Concentration (CMC) of Alkyltrimethylammonium Chlorides in Water

SurfactantAlkyl Chain LengthTemperature (K)CMC (mol/L)Reference
This compound (DTAC)C10298.15~0.064[2]
Dothis compound (DTAC)C12298.150.016[1]
Tetrathis compound (TTAC)C14298.150.0035[2]

Table 2: Effect of NaCl on the CMC of this compound (DTAC) at 298.15 K

NaCl Concentration (mol/L)CMC of DTAC (mol/L)Reference
0~0.064[2]
0.01Lowered[2]
0.1Significantly Lowered[2]

Experimental Protocols

Protocol 1: Determination of Critical Micelle Concentration (CMC) by Conductivity Measurement

Objective: To determine the CMC of DTAC in an aqueous solution by measuring the change in electrical conductivity with concentration.

Materials:

  • This compound (DTAC)

  • High-purity deionized water

  • Conductivity meter and probe

  • Volumetric flasks and pipettes

  • Magnetic stirrer and stir bar

  • Thermostatically controlled water bath

Procedure:

  • Prepare a stock solution: Accurately weigh a known amount of DTAC and dissolve it in a volumetric flask with deionized water to prepare a stock solution with a concentration significantly above the expected CMC (e.g., 0.1 M).

  • Calibrate the conductivity meter: Calibrate the conductivity meter according to the manufacturer's instructions using standard KCl solutions.

  • Prepare a series of dilutions: Prepare a series of dilutions of the DTAC stock solution in volumetric flasks. The concentration range should span from well below to well above the expected CMC.

  • Equilibrate temperature: Place the prepared solutions in a thermostatically controlled water bath to ensure all measurements are taken at a constant temperature (e.g., 25°C).

  • Measure conductivity:

    • Start with the most dilute solution.

    • Immerse the conductivity probe in the solution, ensuring it is not touching the sides or bottom of the container.

    • Allow the reading to stabilize and record the conductivity.

    • Rinse the probe thoroughly with deionized water and dry it before proceeding to the next solution.

    • Repeat the measurement for all prepared solutions, moving from the most dilute to the most concentrated.

  • Data Analysis:

    • Plot the measured conductivity (κ) as a function of the DTAC concentration (C).

    • The plot will show two linear regions with different slopes.

    • The intersection of these two lines corresponds to the Critical Micelle Concentration (CMC).[8][9]

Protocol 2: Surface Tension Measurement using the Wilhelmy Plate Method

Objective: To determine the surface tension of DTAC solutions and identify the CMC.

Materials:

  • Surface tensiometer with a Wilhelmy plate (typically platinum)

  • DTAC solutions of varying concentrations (prepared as in Protocol 1)

  • High-purity deionized water

  • Beakers or sample vessels

Procedure:

  • Clean the Wilhelmy plate: Thoroughly clean the platinum plate, for example, by flaming it to red heat in a Bunsen burner flame to remove organic contaminants. Allow it to cool completely.

  • Calibrate the tensiometer: Calibrate the instrument according to the manufacturer's instructions, typically using high-purity water with a known surface tension.

  • Measure surface tension:

    • Place a DTAC solution in a clean sample vessel on the tensiometer stage.

    • Bring the liquid surface into contact with the Wilhelmy plate. The instrument will detect the point of contact.

    • The plate is then immersed to a specific depth.

    • When the plate is returned to the zero-depth of immersion, the force exerted on the plate by the surface tension is measured.[10]

    • Record the surface tension value.

    • Clean the plate and the sample vessel thoroughly between measurements of different concentrations.

  • Data Analysis:

    • Plot the surface tension (γ) as a function of the logarithm of the DTAC concentration (log C).

    • The surface tension will decrease with increasing concentration and then plateau.

    • The concentration at which the plot shows a sharp break and begins to plateau is the CMC.[9]

Visualizations

Troubleshooting_Workflow start Start: DTAC Aggregation Issue Observed issue Is the solution cloudy or has a precipitate formed? start->issue concentration_check Is the concentration above the known solubility limit? issue->concentration_check Yes end_unresolved Issue Persists: Consider further analysis (e.g., DLS, microscopy) issue->end_unresolved No temperature_check Was the solution prepared or stored at a low temperature? concentration_check->temperature_check No reduce_concentration Action: Reduce DTAC concentration. concentration_check->reduce_concentration Yes compatibility_check Are there anionic components in the mixture? temperature_check->compatibility_check No warm_solution Action: Gently warm and agitate the solution. temperature_check->warm_solution Yes check_compatibility Action: Verify compatibility of all components. Avoid mixing with anionic surfactants. compatibility_check->check_compatibility Yes compatibility_check->end_unresolved No end_resolved Issue Resolved reduce_concentration->end_resolved warm_solution->end_resolved check_compatibility->end_resolved

Caption: Troubleshooting workflow for DTAC aggregation issues.

Factors_Affecting_Aggregation Aggregation DTAC Aggregation (Micelle Formation) Concentration Concentration Aggregation->Concentration Temperature Temperature Aggregation->Temperature IonicStrength Ionic Strength (Salt Concentration) Aggregation->IonicStrength pH pH Aggregation->pH IncreaseConcentration Increase leads to micelle formation above CMC Concentration->IncreaseConcentration ComplexTempEffect Complex U-shaped effect on CMC Temperature->ComplexTempEffect IncreaseIonicStrength Increase lowers CMC, promoting aggregation IonicStrength->IncreaseIonicStrength Extreme_pH Extreme pH can affect micelle stability pH->Extreme_pH

Caption: Key factors influencing DTAC aggregation.

References

Technical Support Center: Optimizing Nanoparticle Synthesis with Decyltrimethylammonium Chloride (DTAC)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the yield of nanoparticle synthesis using Decyltrimethylammonium chloride (DTAC). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions.

Troubleshooting Guide: Improving Nanoparticle Yield

Low yield is a common issue in nanoparticle synthesis. This guide provides a systematic approach to identifying and resolving problems when using this compound (DTAC) as a stabilizing agent.

Problem Potential Cause Recommended Solution
Low or No Nanoparticle Formation Incorrect DTAC Concentration: Insufficient DTAC can lead to nanoparticle aggregation and precipitation, while excessive amounts can hinder the reaction.Optimize the molar ratio of DTAC to the metal precursor. Start with a known ratio from a similar synthesis (e.g., using CTAB) and perform a concentration gradient to find the optimal point.[1]
Suboptimal pH: The pH of the reaction mixture affects the surface charge of the nanoparticles and the efficacy of the stabilizing agent.[2]Measure and adjust the pH of the reaction solution. For many syntheses, a slightly basic pH can improve the stability of the nanoparticles.[3]
Ineffective Reducing Agent: The reducing agent may be degraded or its concentration may be too low for a complete reaction.Use a freshly prepared solution of the reducing agent. Consider adjusting the concentration of the reducing agent.
Visible Aggregation or Precipitation Inadequate Stabilization: The concentration of DTAC may be below the critical micelle concentration (CMC) required for effective stabilization.Increase the concentration of DTAC to ensure it is above its CMC in the reaction medium. Note that the CMC can be influenced by temperature and the presence of other ions.
High Ionic Strength: Excessive salt concentration in the reaction mixture can compress the electrical double layer around the nanoparticles, leading to aggregation.Reduce the concentration of salt precursors or use alternative precursors with lower ionic strength if possible.
Impurities in DTAC: Impurities in the surfactant can significantly impact the synthesis, leading to uncontrolled growth or aggregation.[4]Use high-purity DTAC. If impurities are suspected, consider purifying the DTAC or sourcing it from a different supplier.[4]
Poor Monodispersity (Wide Size Distribution) Inconsistent Reaction Temperature: Fluctuations in temperature can affect the nucleation and growth rates of nanoparticles, leading to a wider size distribution.[5]Ensure uniform and stable heating of the reaction mixture. Use a temperature-controlled reaction vessel.
Inefficient Mixing: Poor stirring can result in localized concentration gradients of reactants, causing non-uniform nanoparticle growth.Use a consistent and appropriate stirring rate throughout the synthesis.
Slow Addition of Reactants: The rate of addition of the reducing agent or precursor can influence the nucleation process.Optimize the rate of addition of the reactants. A rapid addition often favors the formation of a larger number of smaller, more uniform nuclei.
Inconsistent Yield Between Batches Variability in Reagent Quality: Lot-to-lot variability in precursors or the DTAC itself can lead to inconsistent results.[4]Standardize the source and purity of all reagents. Test new batches of reagents before use in large-scale synthesis.
Contamination of Glassware: Residual contaminants on glassware can interfere with the synthesis.Ensure all glassware is thoroughly cleaned, for example, with aqua regia, and rinsed with ultrapure water before use.[5]

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound (DTAC) in nanoparticle synthesis?

A1: DTAC is a cationic surfactant that primarily acts as a stabilizing or capping agent.[6] It adsorbs to the surface of the newly formed nanoparticles, creating a positively charged layer. This layer results in electrostatic repulsion between the nanoparticles, preventing them from aggregating and precipitating out of the solution, which in turn helps to increase the overall yield of stable, well-dispersed nanoparticles.

Q2: How does the concentration of DTAC affect the yield of my nanoparticle synthesis?

A2: The concentration of DTAC is a critical parameter. An optimal concentration is necessary for a high yield.

  • Too low concentration: If the concentration is too low, there will be insufficient surfactant to fully cover the surface of the nanoparticles, leading to aggregation and a lower yield of dispersed nanoparticles.

  • Too high concentration: An excessively high concentration of DTAC can sometimes interfere with the reaction kinetics or lead to the formation of micelles that may hinder the growth of the desired nanoparticles.[3] It is recommended to experimentally determine the optimal DTAC concentration for your specific synthesis.

Q3: My nanoparticle solution is blue/purple instead of the expected red. What does this indicate and how can I fix it to improve my yield of spherical nanoparticles?

A3: For gold nanoparticle synthesis, a blue or purple color typically indicates that the nanoparticles are aggregated or are not spherical (e.g., nanorods).[6] This can be due to insufficient stabilization. To improve the yield of monodisperse, spherical nanoparticles (which usually appear red), you can try the following:

  • Increase the concentration of DTAC.

  • Ensure the pH of the reaction medium is optimal.

  • Check the purity of your DTAC and other reagents.[4]

Q4: Can I substitute Cetyltrimethylammonium bromide (CTAB) with DTAC in a protocol?

A4: Yes, it is possible to substitute CTAB with DTAC, as they are both cationic surfactants with a similar structure. However, due to the shorter alkyl chain of DTAC (C10) compared to CTAB (C16), their critical micelle concentrations (CMC) and packing densities on the nanoparticle surface will differ. You will likely need to re-optimize the surfactant concentration and potentially other reaction parameters like temperature to achieve a high yield.

Q5: How does temperature influence the nanoparticle yield when using DTAC?

A5: Temperature plays a crucial role in both the nucleation and growth phases of nanoparticle formation.[5]

  • Nucleation: Higher temperatures generally lead to faster reaction kinetics and can result in a larger number of initial nuclei, which can lead to smaller, more uniform nanoparticles.

  • Growth: The temperature also affects the stability of the DTAC layer on the nanoparticle surface. Consistent and optimized temperature control is essential for reproducible, high-yield synthesis.

Experimental Protocols

High-Yield Synthesis of Gold Nanoparticles using DTAC (Seed-Mediated Growth)

This protocol is adapted from established methods for synthesizing gold nanoparticles using cationic surfactants.

Materials:

  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

  • This compound (DTAC)

  • Sodium borohydride (B1222165) (NaBH₄)

  • L-Ascorbic acid

  • Ultrapure water

Procedure:

1. Preparation of Seed Solution: a. Prepare a 0.2 M solution of DTAC in ultrapure water. b. In a separate vial, add 250 µL of 0.01 M HAuCl₄ to 9.75 mL of the 0.2 M DTAC solution. c. Freshly prepare a 0.01 M solution of ice-cold NaBH₄. d. While vigorously stirring the HAuCl₄-DTAC solution, rapidly inject 600 µL of the ice-cold NaBH₄ solution. e. Continue stirring for 2 minutes. The solution should turn a brownish-yellow, indicating the formation of seed nanoparticles.

2. Preparation of Growth Solution: a. In a flask, add 250 µL of 0.01 M HAuCl₄ to 9.75 mL of 0.2 M DTAC solution. b. Add 50 µL of 0.1 M L-Ascorbic acid. The solution will turn colorless as Au(III) is reduced to Au(I).

3. Nanoparticle Growth: a. Add 12 µL of the seed solution to the growth solution. b. Gently mix and allow the solution to stand undisturbed for at least 1 hour for the nanoparticles to grow. The solution should develop a red color, indicating the formation of spherical gold nanoparticles.

Visualizations

Experimental Workflow for Seed-Mediated Gold Nanoparticle Synthesis

G cluster_seed Seed Solution Preparation cluster_growth Growth Solution Preparation cluster_final Nanoparticle Growth seed_mix Mix HAuCl₄ and DTAC seed_reduce Add NaBH₄ seed_mix->seed_reduce seed_result Seed Nanoparticles seed_reduce->seed_result final_mix Add Seed to Growth Solution seed_result->final_mix growth_mix Mix HAuCl₄ and DTAC growth_reduce Add Ascorbic Acid growth_mix->growth_reduce growth_result Growth Solution growth_reduce->growth_result growth_result->final_mix final_growth Incubate final_mix->final_growth final_product High-Yield Gold Nanoparticles final_growth->final_product

Caption: Workflow for high-yield gold nanoparticle synthesis.

Role of DTAC in Nanoparticle Stabilization

G DTAC molecules (green tails) form a positively charged layer around the nanoparticle core, preventing aggregation. cluster_np Nanoparticle Core cluster_dtac DTAC Micelle NP NP d1 NP->d1 + d2 NP->d2 + d3 NP->d3 + d4 NP->d4 + d5 NP->d5 + d6 NP->d6 + d7 NP->d7 + d8 NP->d8 + center d1->center d2->center d3->center d4->center d5->center d6->center d7->center d8->center

Caption: DTAC stabilization of a nanoparticle.

References

Decyltrimethylammonium chloride stability issues and degradation products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability and degradation of Decyltrimethylammonium chloride (DTAC).

Frequently Asked Questions (FAQs)

Q1: What is the general chemical stability of this compound (DTAC)?

This compound is a quaternary ammonium (B1175870) compound that is generally stable under standard ambient conditions, such as room temperature.[1][2] It is recognized for its stability in various formulations. However, it is hygroscopic and sensitive to moisture, so it should be protected from moist air or water.[3][4]

Q2: What conditions can lead to the degradation of DTAC?

Several conditions can affect the stability of DTAC:

  • Incompatible Materials: Contact with strong oxidizing agents and bases can cause degradation or violent reactions.[1][2][3]

  • Temperature: While stable at room temperature, high temperatures can lead to thermal decomposition.[3]

  • Moisture: As a hygroscopic substance, exposure to moisture should be avoided.[2][4]

  • pH and Ionic Strength: The performance of cationic surfactants like DTAC can be sensitive to changes in pH and ionic strength in a solution.[5]

Q3: What are the potential degradation or decomposition products of DTAC?

Under conditions of thermal decomposition, DTAC can break down and release irritating and hazardous gases and vapors.[3][6] These hazardous decomposition products include:

  • Nitrogen oxides (NOx)[1][3]

  • Carbon monoxide (CO) and Carbon dioxide (CO2)[1][3]

  • Hydrogen chloride gas[1][3]

Biodegradation studies of similar quaternary ammonium compounds suggest that degradation can be initiated by the cleavage of the C-N bond, leading to the formation of amines and corresponding aldehydes or acids.[7] For DTAC, this would suggest potential degradation products like decylamines and trimethylamine.

Q4: How should DTAC be stored to ensure its stability?

To maintain its integrity, DTAC should be stored in a tightly sealed container in a cool, dry, and dark place.[2][4][8] It is crucial to protect it from moisture due to its hygroscopic nature.[2][4]

Q5: Are there any known incompatibilities between DTAC and other common excipients or reagents?

Yes, DTAC is incompatible with strong oxidizing agents and bases.[1][2][3] It should also not be mixed with nitrites, nitrates, or nitrous acid, as this may lead to the potential liberation of nitrosamines.[1] As a cationic surfactant, it can interact with and be inactivated by anionic compounds and organic materials.[9]

Troubleshooting Guide

Q1: My DTAC-containing formulation has become cloudy and has precipitated. What is the likely cause?

A change in appearance, such as cloudiness or precipitation, can be attributed to several factors:

  • pH Shift: A significant change in the formulation's pH could affect the solubility and stability of DTAC.

  • Incompatibility: The introduction of an incompatible substance, particularly anionic compounds, can cause precipitation.

  • Temperature Fluctuation: Exposure to temperatures outside the recommended storage range may affect solubility.

  • Degradation: While less common for causing cloudiness, significant degradation could lead to less soluble byproducts.

The troubleshooting workflow below can help diagnose the issue.

A Problem: Formulation is Cloudy/Precipitated B Check for Incompatible Ingredients (e.g., Anionic Surfactants) A->B C Measure pH of the Formulation B->C No Incompatibles Found E Reformulate with Compatible Excipients B->E Incompatible Found D Review Storage Conditions (Temperature, Light) C->D pH is Normal F Adjust pH to Optimal Range C->F pH is Out of Range G Store According to Recommendations D->G Correct Conditions H Issue Resolved D->H Conditions Incorrect E->H F->H G->H

Caption: Troubleshooting logic for formulation instability.

Q2: I am observing a decrease in the antimicrobial effectiveness of my DTAC solution over time. What could be the reason?

A reduction in antimicrobial efficacy often points to a decrease in the concentration of the active DTAC molecule. This can be caused by:

  • Chemical Degradation: Exposure to incompatible materials (strong bases, oxidizing agents) or high temperatures can break down the quaternary ammonium structure, which is essential for its antimicrobial activity.

  • Adsorption: DTAC, being a cationic surfactant, can adsorb onto negatively charged surfaces of containers or other components in the formulation, reducing its availability.

  • Biodegradation: If the solution is not properly preserved, microbial contamination can lead to the biodegradation of the surfactant. Studies have shown that DTAC is biodegradable.

Q3: My chromatographic analysis (e.g., HPLC, LC-MS) of a DTAC sample shows unexpected peaks. Could these be degradation products?

Yes, the appearance of new, unexpected peaks in a chromatogram is a common indicator of degradation. To confirm if these are degradation products, you can perform a stability study where the sample is subjected to stress conditions (e.g., heat, extreme pH, oxidation). An increase in the area of these unknown peaks over time, concurrent with a decrease in the DTAC peak, strongly suggests they are degradation products. Analytical techniques like LC-MS/MS are highly effective for identifying these compounds by determining their mass-to-charge ratio and fragmentation patterns.[10][11]

Experimental Protocols

Protocol 1: Accelerated Stability Testing of a DTAC Formulation

This protocol outlines a general procedure to assess the stability of a DTAC-containing formulation under accelerated conditions.

  • Sample Preparation: Prepare several aliquots of the final formulation in the intended final packaging.

  • Initial Analysis (Time 0): Analyze a set of initial samples for appearance, pH, DTAC concentration (using a validated chromatographic method like LC-MS/MS), and any other relevant quality attributes.

  • Stress Conditions: Place the remaining samples in stability chambers under accelerated conditions. Common conditions include elevated temperature (e.g., 40°C) and humidity.

  • Time Points: Pull samples at predetermined time points (e.g., 1, 2, 4, and 8 weeks).

  • Analysis: At each time point, analyze the samples for the same attributes as in the initial analysis. Pay close attention to the appearance of new peaks in the chromatogram and any decrease in the DTAC peak.

  • Data Evaluation: Compare the results at each time point to the initial data to identify trends in degradation and changes in physical properties.

cluster_0 Preparation cluster_1 Analysis & Stress cluster_2 Monitoring & Evaluation A Prepare Formulation Aliquots B Package in Final Container A->B C Analyze Time 0 Samples (LC-MS, pH, etc.) B->C D Place Samples in Stability Chamber (e.g., 40°C) C->D E Pull Samples at Time Points (1, 2, 4, 8 weeks) D->E F Analyze Samples for Degradants and DTAC Conc. E->F G Evaluate Data & Determine Shelf-life F->G

Caption: Experimental workflow for accelerated stability testing.

Protocol 2: Analysis of DTAC and Degradation Products by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful method for separating, identifying, and quantifying DTAC and its potential degradation products.[10][11]

  • Standard Preparation: Prepare a stock solution of DTAC reference standard in a suitable solvent (e.g., methanol (B129727) or acetonitrile). Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dilute the experimental sample to fall within the calibration range. A sample cleanup step using Solid-Phase Extraction (SPE) with a weak cation-exchange cartridge may be necessary to reduce matrix effects, especially for complex formulations.[10]

  • Chromatography:

    • Column: Use a reversed-phase column (e.g., C8 or C18) for separation.[10]

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate (B1220265) in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used.

  • Mass Spectrometry:

    • Ionization: Use Electrospray Ionization (ESI) in positive ion mode.

    • Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Monitor specific precursor-to-product ion transitions for DTAC and any known potential degradation products.

  • Quantification: Create a calibration curve by plotting the peak area of the DTAC standards against their concentration. Use this curve to determine the concentration of DTAC in the unknown samples.

Data Summary

Table 1: Stability and Incompatibility Profile of this compound

ParameterInformationSource
Physical State White to off-white solid or viscous liquid.[5]
Solubility Soluble in water and organic solvents.[5]
Hygroscopicity Hygroscopic; sensitive to moisture.[2][3][4]
Thermal Stability Stable at room temperature; decomposes at high temperatures.[1][3]
Incompatibilities Strong oxidizing agents, strong bases, anionic compounds, nitrites.[1][2][3]
Hazardous Decomposition NOx, CO, CO2, Hydrogen chloride gas.[1][3]

Table 2: Potential Degradation Products and Analytical Methods

Potential Degradation ProductProposed Formation MechanismRecommended Analytical Method
TrimethylamineCleavage of the C-N bondLC-MS/MS, Headspace GC-MS
DecylamineCleavage of the C-N bondLC-MS/MS
1-Decanol / Decanoic AcidFurther degradation/oxidation of the decyl chainGC-MS, LC-MS
Nitrogen Oxides (NOx)Thermal decomposition-
Carbon Oxides (CO, CO2)Thermal decomposition-
Hydrogen ChlorideThermal decomposition-

References

Technical Support Center: Overcoming Challenges in Removing Decyltrimethylammonium Chloride (DTAC) from Nanoparticle Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the removal of Decyltrimethylammonium chloride (DTAC) from nanoparticle surfaces.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove DTAC from my nanoparticle preparations?

Residual this compound (DTAC), a cationic surfactant, can significantly impact the reliability and validity of your experimental results. Its presence, even in trace amounts, can lead to:

  • Cytotoxicity: DTAC is known to be toxic to cells, which can compromise in vitro and in vivo experiments by inducing unintended biological responses.

  • Interference with Downstream Applications: The cationic nature of DTAC can interfere with surface chemistry, drug loading, and targeting ligand conjugation.

  • Alteration of Nanoparticle Properties: Residual DTAC can affect the surface charge and stability of nanoparticles, leading to aggregation or unpredictable interactions with biological systems.

  • Inaccurate Characterization: The presence of a DTAC layer can interfere with analytical techniques used to characterize the nanoparticle surface.

Q2: What are the primary methods for removing DTAC from nanoparticle surfaces?

The most common and effective methods for removing DTAC include:

  • Centrifugation and Washing: This is a straightforward method involving pelleting the nanoparticles by centrifugation and resuspending them in a fresh, DTAC-free solvent. This process is typically repeated multiple times.

  • Dialysis: This technique involves placing the nanoparticle suspension in a dialysis bag with a specific molecular weight cut-off (MWCO) and dialyzing against a large volume of a DTAC-free buffer. The concentration gradient drives the removal of free DTAC from the suspension.

  • Ligand Exchange: This method involves replacing the DTAC on the nanoparticle surface with another capping agent that has a higher affinity for the nanoparticle material. This is often done to improve biocompatibility and stability.

Q3: My nanoparticles are aggregating after I try to remove the DTAC. What can I do?

Nanoparticle aggregation is a common challenge that arises from the removal of the stabilizing DTAC layer. Here are some strategies to prevent aggregation:

  • Gradual Surfactant Removal: Instead of a sudden removal, consider a more gradual process. For dialysis, you can start with a lower concentration of the dialysis buffer and gradually increase it.

  • Use of a Stabilizing Agent: After removing the DTAC, immediately introduce a new, biocompatible stabilizing agent like polyethylene (B3416737) glycol (PEG) to prevent the nanoparticles from clumping together.

  • Optimize Centrifugation Parameters: Use the minimum centrifugal force and time required to pellet your nanoparticles. Excessive force can lead to irreversible aggregation.[1]

  • Avoid Complete Drying: If you are washing your nanoparticles, avoid drying the pellet completely, as resuspension can be difficult and lead to aggregation.[1]

  • Sonication: Gentle sonication can help to redisperse aggregated nanoparticles, but be cautious as excessive sonication can also induce aggregation or damage the nanoparticles.[1]

Q4: How can I quantify the amount of residual DTAC on my nanoparticles?

Several analytical techniques can be used to quantify residual DTAC:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive method for detecting and quantifying small molecules like DTAC.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to identify and quantify residual surfactants.[2][3]

  • X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that can provide elemental analysis of the nanoparticle surface, confirming the removal of DTAC.[4]

  • Thermogravimetric Analysis (TGA): TGA can be used to determine the amount of organic material (including DTAC) on the nanoparticle surface by measuring weight loss as a function of temperature.[5]

Troubleshooting Guides

Issue 1: Low Efficiency of DTAC Removal by Centrifugation/Washing
Possible Cause Troubleshooting Steps
Insufficient Number of Washes Increase the number of washing cycles. Typically, 3-5 washes are recommended, but this can vary depending on the initial DTAC concentration and nanoparticle characteristics.
Inadequate Resuspension Ensure the nanoparticle pellet is fully resuspended in the fresh solvent during each washing step. Gentle vortexing or sonication can aid in resuspension.
Strong DTAC Adsorption For some nanoparticle materials, DTAC may be strongly adsorbed. Consider using a solvent with a slightly different polarity or pH to facilitate desorption.
High Initial DTAC Concentration If the initial concentration of DTAC is very high, consider a preliminary purification step like ultrafiltration to remove the bulk of the free surfactant before proceeding with centrifugation.
Issue 2: Nanoparticle Loss During Dialysis
Possible Cause Troubleshooting Steps
Incorrect MWCO of Dialysis Membrane Ensure the Molecular Weight Cut-Off (MWCO) of the dialysis membrane is large enough to allow DTAC to pass through but small enough to retain your nanoparticles.
Membrane Clogging If the nanoparticle concentration is too high, it may clog the pores of the dialysis membrane. Dilute the nanoparticle suspension before dialysis.
Nanoparticle Adsorption to the Membrane Some nanoparticles may adhere to the dialysis membrane. Consider using a membrane with a different material composition.
Extended Dialysis Time While longer dialysis times can improve removal efficiency, it can also lead to nanoparticle instability and loss. Optimize the dialysis duration for your specific system.

Data Presentation

The efficiency of DTAC removal can vary significantly depending on the chosen method and the specific nanoparticle system. The following table summarizes typical removal efficiencies reported in the literature for similar cationic surfactants like CTAB.

Removal Method Typical Efficiency Key Considerations
Centrifugation/Washing (3-5 cycles) 80-95%Prone to nanoparticle aggregation if not optimized.
Dialysis (24-48 hours) 90-98%A gentler method but can be time-consuming.[6][7]
Ligand Exchange >99%Highly effective but requires careful selection of the replacement ligand to ensure stability.

Experimental Protocols

Protocol 1: DTAC Removal by Centrifugation and Washing
  • Transfer the nanoparticle suspension to a centrifuge tube.

  • Centrifuge at a speed and time optimized for your nanoparticles to form a pellet.

  • Carefully decant the supernatant containing the free DTAC.

  • Add a fresh, DTAC-free solvent (e.g., ultrapure water or a suitable buffer) to the pellet.

  • Gently resuspend the pellet using a pipette or brief sonication.

  • Repeat steps 2-5 for a total of 3-5 washing cycles.

  • After the final wash, resuspend the nanoparticles in the desired storage buffer.

Protocol 2: DTAC Removal by Dialysis
  • Hydrate the dialysis membrane with the appropriate MWCO according to the manufacturer's instructions.

  • Load the nanoparticle suspension into the dialysis bag and securely clip both ends.

  • Place the dialysis bag in a large beaker containing the dialysis buffer (e.g., ultrapure water or a buffer of your choice). The volume of the dialysis buffer should be at least 100 times the volume of the nanoparticle suspension.

  • Stir the dialysis buffer gently at room temperature.

  • Replace the dialysis buffer with a fresh buffer every 4-6 hours for a total of 24-48 hours.

  • After dialysis, carefully remove the nanoparticle suspension from the dialysis bag.

Visualizations

experimental_workflow Experimental Workflow for DTAC Removal cluster_synthesis Nanoparticle Synthesis cluster_purification Purification cluster_characterization Characterization cluster_application Downstream Application synthesis DTAC-coated Nanoparticles centrifugation Centrifugation/ Washing synthesis->centrifugation Method 1 dialysis Dialysis synthesis->dialysis Method 2 ligand_exchange Ligand Exchange synthesis->ligand_exchange Method 3 quantification Quantification of Residual DTAC centrifugation->quantification dialysis->quantification ligand_exchange->quantification stability Aggregation/ Stability Assessment quantification->stability drug_delivery Drug Delivery Studies stability->drug_delivery

Caption: Workflow for DTAC removal and subsequent analysis.

troubleshooting_workflow Troubleshooting Nanoparticle Aggregation start Aggregation Observed After DTAC Removal q1 Was a new stabilizing agent added? start->q1 q2 Were centrifugation parameters optimized? start->q2 q3 Was the nanoparticle pellet dried completely? start->q3 a1_yes Optimize Stabilizer Concentration q1->a1_yes Yes a1_no Add a Stabilizing Agent (e.g., PEG) q1->a1_no No a2_yes Consider a Gentler Method (e.g., Dialysis) q2->a2_yes Yes a2_no Reduce Centrifugation Speed and Time q2->a2_no No a3_yes Avoid Complete Drying in Future Washes q3->a3_yes Yes a3_no Use Gentle Sonication for Resuspension q3->a3_no No

Caption: Decision tree for troubleshooting nanoparticle aggregation.

signaling_pathway Potential Interference of Residual DTAC with Receptor-Mediated Endocytosis cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space receptor Target Receptor clathrin Clathrin receptor->clathrin Recruitment endosome Endosome clathrin->endosome Vesicle Formation ligand Targeting Ligand on Nanoparticle ligand->receptor Binding dtac Residual DTAC dtac->receptor Non-specific Electrostatic Interaction (Interference) dtac->endosome Disruption of Endosomal Escape lysosome Lysosome endosome->lysosome Trafficking drug_release Drug Release lysosome->drug_release

Caption: Interference of residual DTAC with cellular uptake.

References

Technical Support Center: Optimizing Decyltrimethylammonium Chloride (DTAC) Performance Through pH Adjustment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Decyltrimethylammonium chloride (DTAC). Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you achieve optimal results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound (DTAC) performance?

A1: this compound is a quaternary ammonium (B1175870) compound, meaning its cationic head group has a permanent positive charge that is not directly dependent on pH. However, the optimal performance of DTAC is indirectly influenced by the pH of the system. The ideal pH will largely depend on the specific application, including the nature of the substrate it is interacting with and the stability of the overall formulation.

Q2: How does pH affect DTAC's interaction with surfaces and other molecules?

A2: The pH of the environment can significantly alter the surface charge of substrates. Many materials, such as proteins, silica (B1680970), and cellulosic fibers, become more negatively charged as the pH increases. This enhanced negative charge can lead to stronger electrostatic attraction with the positively charged DTAC molecules, thereby improving its adsorption and effectiveness in applications like surface modification, cleaning, and as a conditioning agent.[1][2][3]

Q3: Can pH affect the stability of my formulation containing DTAC?

A3: Yes. The stability of a formulation is often pH-dependent. For instance, in cosmetic and pharmaceutical emulsions, pH can influence the stability of the emulsion, the viscosity of the product, and the efficacy of preservatives.[4][5] Cationic formulations like those containing DTAC, especially for hair care, are often formulated at a slightly acidic pH (e.g., 4.0-5.5) to ensure the stability of the emulsion and for compatibility with the physiological pH of hair and skin.[4][6][7]

Q4: Is DTAC stable across a wide pH range?

A4: While the cationic charge of DTAC is stable, the entire molecule's stability can be compromised under extreme pH conditions, particularly at high alkalinity, which may lead to hydrolysis over time.[8][9] It is advisable to consult stability data for your specific formulation and storage conditions.

Q5: How does pH impact the antimicrobial efficacy of DTAC?

A5: The antimicrobial activity of quaternary ammonium compounds like DTAC can be influenced by several factors, including pH.[10][11] The effectiveness can be dependent on the target microorganism and the composition of the formulation. It is recommended to test the antimicrobial performance at various pH levels relevant to your application.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Reduced efficacy in cleaning or surface modification. Suboptimal pH for substrate interaction. The surface may not have a sufficient negative charge for effective DTAC adsorption.Adjust the pH of your system. For silica-based or proteinaceous surfaces, increasing the pH may enhance the negative charge and improve DTAC binding.[1][2] Conduct a pH optimization study as outlined in the experimental protocols below.
Precipitation or instability in the formulation. Incompatibility with other formulation components at the current pH. Cationic surfactants can interact with anionic ingredients, leading to precipitation.[12][13]Review the pKa of all components in your formulation. Adjust the pH to a range where all ingredients are soluble and compatible. Consider using nonionic or compatible amphoteric surfactants if anionic components are necessary.
Poor performance in hair conditioning products. The pH of the final product may be too high, causing the hair cuticle to swell and feel rough.Adjust the formulation to a more acidic pH, typically between 4.0 and 5.5, to help close the hair cuticle and enhance the conditioning effect of DTAC.[6][7]
Inconsistent antimicrobial activity. The pH of the medium is affecting either the DTAC's interaction with the microbial cell wall or the stability of other active ingredients.Evaluate the antimicrobial efficacy across a range of pH values to determine the optimal condition for your specific target microorganisms and formulation.
Phase separation in emulsions. The pH is outside the optimal range for the emulsifying system.Determine the isoelectric point of any proteins or other pH-sensitive components in your emulsion. Adjust the pH to be sufficiently far from the isoelectric point to ensure colloidal stability. For cationic emulsions, a lower pH often improves stability.[4]

Quantitative Data Summary

The following table summarizes the typical pH ranges for various applications where cationic surfactants like DTAC are used. Note that these are general guidelines, and optimization for your specific system is recommended.

ApplicationTypical pH RangeRationale
Hair Conditioners4.0 - 5.5Helps to keep the hair cuticle closed, reduces frizz, and enhances the conditioning effect.[4][6][7]
Skin Cleansers5.0 - 6.0Aligns with the natural pH of the skin to minimize irritation and maintain the skin's acid mantle.[14]
Hard Surface Cleaning (with negatively charged soils)> 7.0 (alkaline)Increases the negative charge on many surfaces and soils, promoting stronger interaction with the cationic surfactant.[1]
Antimicrobial FormulationsApplication DependentThe optimal pH can vary based on the target microorganism and other ingredients in the formulation.[10]
Emulsions (as a stabilizer)Formulation DependentThe pH should be adjusted to ensure the stability of all components and the overall emulsion. For cationic emulsions, a pH below 7 is common.[4]

Experimental Protocols

Protocol 1: Determining the Optimal pH for Surface Adsorption of DTAC

Objective: To determine the pH at which DTAC shows maximum adsorption onto a specific substrate (e.g., silica particles, protein-coated surface).

Methodology:

  • Prepare a series of buffer solutions covering a pH range of interest (e.g., pH 4, 5, 6, 7, 8, 9).

  • Disperse a known amount of the substrate into each buffer solution.

  • Prepare a stock solution of DTAC of known concentration.

  • Add a fixed amount of the DTAC stock solution to each substrate dispersion.

  • Equilibrate the mixtures for a defined period (e.g., 1 hour) with gentle agitation.

  • Separate the substrate from the supernatant by centrifugation or filtration.

  • Measure the concentration of free DTAC remaining in the supernatant using a suitable analytical method (e.g., titration, surface tension measurement, or UV-Vis spectroscopy with a suitable indicator).

  • Calculate the amount of DTAC adsorbed onto the substrate at each pH by subtracting the free DTAC concentration from the initial concentration.

  • Plot the amount of adsorbed DTAC versus pH to identify the optimal pH for adsorption.

Protocol 2: Evaluating the Effect of pH on Emulsion Stability

Objective: To assess the stability of an oil-in-water emulsion stabilized by DTAC at different pH values.

Methodology:

  • Prepare a series of aqueous phases buffered to different pH values (e.g., 4, 5, 6, 7, 8).

  • Dissolve a specific concentration of DTAC in each aqueous phase.

  • Prepare the oil phase of your emulsion.

  • Create an oil-in-water emulsion for each pH by homogenizing the oil phase with the corresponding aqueous phase containing DTAC.

  • Visually inspect the emulsions for any signs of phase separation or creaming immediately after preparation and at set time intervals (e.g., 1 hour, 24 hours, 1 week).

  • (Optional) Quantify emulsion stability by measuring changes in particle size distribution over time using techniques like dynamic light scattering (DLS).

  • Identify the pH range that provides the most stable emulsion.

Visualizations

cluster_0 pH and DTAC Interaction pH System pH substrate_charge Substrate Surface Charge pH->substrate_charge Influences dtac_adsorption DTAC Adsorption substrate_charge->dtac_adsorption Determines performance Optimal Performance dtac_adsorption->performance Leads to cluster_1 Troubleshooting Workflow for Suboptimal DTAC Performance start Start: Suboptimal Performance check_ph Measure pH of the System start->check_ph is_ph_optimal Is pH in expected range for application? check_ph->is_ph_optimal adjust_ph Adjust pH based on application needs (e.g., more alkaline for cleaning, acidic for conditioning) is_ph_optimal->adjust_ph No check_compatibility Investigate Formulation Compatibility (e.g., anionic components) is_ph_optimal->check_compatibility Yes re_evaluate Re-evaluate Performance adjust_ph->re_evaluate re_evaluate->is_ph_optimal end End: Performance Optimized re_evaluate->end Performance is now optimal reformulate Reformulate with compatible ingredients check_compatibility->reformulate reformulate->re_evaluate

References

Technical Support Center: Temperature Effects on Decyltrimethylammonium Chloride (DTAC) Micelle Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with decyltrimethylammonium (B84703) chloride (DTAC) and studying the temperature-dependent aspects of its micelle formation.

Frequently Asked Questions (FAQs)

Q1: How does temperature generally affect the critical micelle concentration (CMC) of decyltrimethylammonium chloride (DTAC)?

A1: The critical micelle concentration (CMC) of this compound (DTAC) in aqueous solutions exhibits a characteristic U-shaped dependence on temperature.[1] Initially, the CMC decreases as the temperature rises, reaching a minimum value around 306 ± 3 K (approximately 33 °C).[1] Beyond this point, a further increase in temperature leads to a gradual increase in the CMC. This behavior is a hallmark of many ionic surfactants.

Q2: What are the thermodynamic driving forces behind DTAC micelle formation at different temperatures?

A2: The micellization of DTAC is predominantly an entropy-driven process.[2][3] The positive entropy change is largely attributed to the release of ordered water molecules from around the hydrophobic decyl chains of the surfactant monomers as they aggregate to form micelles. The Gibbs free energy of micellization (ΔG°mic) is consistently negative, indicating a spontaneous process.[2] The enthalpy of micellization (ΔH°mic) is temperature-dependent, often starting as endothermic at lower temperatures and becoming exothermic at higher temperatures, passing through zero near the temperature of the CMC minimum.[2]

Q3: My measured CMC values for DTAC are inconsistent across different experiments. What could be the cause?

A3: Inconsistent CMC values can arise from several factors:

  • Purity of DTAC: Ensure the purity of the DTAC used, as impurities can significantly alter the CMC. Recrystallization of the surfactant may be necessary.

  • Water Quality: Use high-purity, deionized, or distilled water to avoid interference from ions and organic contaminants.

  • Temperature Control: Precise and stable temperature control of your experimental setup is critical, as the CMC of DTAC is temperature-sensitive.

  • Equilibration Time: Allow sufficient time for the surfactant solution to reach thermal equilibrium before measurements.

  • Measurement Technique: Different techniques (e.g., surface tensiometry, conductivity, calorimetry) can yield slightly different CMC values. Ensure consistency in the chosen method and data analysis.

Q4: I am observing a continuous decrease in CMC with increasing temperature, without a minimum. What could be wrong?

A4: If you do not observe the expected U-shaped curve for the CMC of DTAC with temperature, consider the following:

  • Temperature Range: You may be operating within a temperature range that is entirely below the CMC minimum. Try extending your experiments to higher temperatures.

  • Presence of Additives: The presence of salts or organic solvents can shift the CMC minimum to a different temperature or alter the overall temperature dependence.[2][4]

  • Data Analysis: Re-examine your data analysis method for determining the CMC from your raw data (e.g., intersection of slopes in conductivity measurements).

Troubleshooting Guides

Issue 1: Difficulty in Determining the CMC from Conductivity Data
  • Problem: The break in the conductivity versus concentration plot is not sharp, making it difficult to pinpoint the exact CMC.

    • Solution:

      • Ensure you have a sufficient number of data points both below and above the expected CMC to clearly define the two linear regions.

      • Use a sensitive conductivity meter and a properly calibrated temperature probe.

      • Perform a linear regression analysis on the data points in the pre-micellar and post-micellar regions. The intersection of these two lines will give the CMC.

      • Consider using a differential plot (d(conductivity)/d(concentration) vs. concentration) to better visualize the transition.

Issue 2: Unexpected Enthalpy of Micellization (ΔH°mic) from Isothermal Titration Calorimetry (ITC)
  • Problem: The measured enthalpy of micellization is consistently positive (endothermic) or negative (exothermic) across the entire temperature range studied.

    • Solution:

      • Verify the temperature range of your experiments. The transition from endothermic to exothermic behavior for DTAC occurs around the temperature of the CMC minimum.[2] You may be operating on only one side of this transition.

      • Ensure proper calibration of the ITC instrument.

      • Check for potential reactions or interactions between DTAC and your buffer components.

      • Analyze your ITC data using appropriate models for micelle formation.

Data Presentation

Table 1: Temperature Dependence of Critical Micelle Concentration (CMC) for this compound (DTAC) in Aqueous Solution

Temperature (K)Temperature (°C)CMC (mM)
278.155Value
288.1515Value
298.1525Value
306.1533Value (approx. minimum)
318.1545Value
328.1555Value
Note: Specific values need to be obtained from experimental data under defined conditions (e.g., in pure water or a specific buffer).

Table 2: Thermodynamic Parameters for DTAC Micellization at Different Temperatures

Temperature (K)ΔG°mic (kJ/mol)ΔH°mic (kJ/mol)TΔS°mic (kJ/mol)
278.15ValueValueValue
298.15ValueValueValue
318.15ValueValueValue
Note: These values are interdependent (ΔG°mic = ΔH°mic - TΔS°mic) and will vary with temperature. The enthalpy (ΔH°mic) is expected to decrease with increasing temperature, potentially changing sign.[2]

Experimental Protocols

Protocol 1: Determination of CMC by Surface Tensiometry
  • Preparation of Solutions: Prepare a stock solution of DTAC in high-purity water. Create a series of dilutions from the stock solution to cover a concentration range both below and above the expected CMC.

  • Temperature Control: Use a jacketed vessel connected to a circulating water bath to maintain the desired temperature of the sample solution. Allow the solution to equilibrate at the set temperature for at least 15-20 minutes.

  • Measurement: Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).

  • Data Analysis: Plot the surface tension as a function of the logarithm of the DTAC concentration. The CMC is determined from the concentration at which the surface tension becomes nearly constant.

  • Repeat: Repeat the measurements at different temperatures to study the temperature effect.

Protocol 2: Determination of CMC and Thermodynamic Parameters by Isothermal Titration Calorimetry (ITC)
  • Instrument Setup: Set the ITC instrument to the desired experimental temperature.

  • Sample Preparation:

    • Syringe: Fill the injection syringe with a concentrated solution of DTAC (well above the CMC).

    • Cell: Fill the sample cell with the same buffer or water used to prepare the DTAC solution.

  • Titration: Perform a series of small injections of the DTAC solution into the cell. The heat change associated with each injection is measured.

  • Data Analysis:

    • The initial injections into the buffer will show the heat of demicellization as the micelles break down into monomers.

    • As the concentration in the cell approaches the CMC, the magnitude of the heat change per injection will decrease.

    • The integrated heat data is plotted against the total surfactant concentration in the cell. The inflection point of this curve corresponds to the CMC, and the total heat change is related to the enthalpy of micellization (ΔH°mic).

  • Thermodynamic Calculations:

    • Calculate the Gibbs free energy of micellization using the equation: ΔG°mic = RT ln(XCMC), where R is the gas constant, T is the absolute temperature, and XCMC is the CMC in mole fraction units.

    • Calculate the entropy of micellization using the equation: ΔS°mic = (ΔH°mic - ΔG°mic) / T.

  • Temperature Study: Repeat the experiment at various temperatures to determine the temperature dependence of the thermodynamic parameters.

Mandatory Visualizations

experimental_workflow_cmc_determination cluster_prep Solution Preparation cluster_measurement Measurement at Controlled Temperature (T) cluster_analysis Data Analysis stock Prepare DTAC Stock Solution dilutions Create Serial Dilutions stock->dilutions temp_control Set and Equilibrate Temperature dilutions->temp_control measurement Measure Physical Property (e.g., Conductivity, Surface Tension) temp_control->measurement plot Plot Property vs. Concentration measurement->plot cmc_det Determine CMC from Plot Inflection plot->cmc_det repeat_T Repeat for Different Temperatures cmc_det->repeat_T

Caption: Workflow for determining the Critical Micelle Concentration (CMC) of DTAC.

Caption: Relationship between temperature and thermodynamic parameters of DTAC micellization.

References

Technical Support Center: Purification of Crude Decyltrimethylammonium Chloride (DTAC)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying crude Decyltrimethylammonium chloride (DTAC) for research applications. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DTAC) and why is purification important for research use?

Q2: What are the common impurities in crude DTAC?

Crude DTAC may contain several impurities stemming from its synthesis. The synthesis of DTAC typically involves the reaction of a decyl halide (like decyl chloride) with trimethylamine.[4] Therefore, common impurities can include:

  • Unreacted starting materials: Residual decyl chloride and trimethylamine.

  • Byproducts: Small amounts of other alkylammonium salts from impurities in the starting materials.

  • Solvent residues: Solvents used during the synthesis and initial workup.

Q3: What is the most common method for purifying crude DTAC?

Recrystallization is the most widely used and effective method for purifying solid organic compounds like DTAC.[5][6] This technique relies on the principle that the solubility of the desired compound and its impurities differ in a given solvent system. By dissolving the crude material in a hot solvent and allowing it to cool slowly, purer crystals of DTAC will form, leaving the impurities dissolved in the solvent.[6]

Purification Protocol: Recrystallization of Crude DTAC

This section provides a detailed methodology for the purification of crude this compound by recrystallization.

Experimental Protocol: Recrystallization

Objective: To obtain high-purity this compound crystals from a crude sample.

Materials:

  • Crude this compound

  • Anhydrous Ethanol (B145695) (ACS grade or higher)

  • Diethyl ether or Hexane (B92381) (ACS grade or higher)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

  • Spatula and weighing paper

  • Watch glass

Procedure:

  • Dissolution:

    • Place a known amount of crude DTAC into an Erlenmeyer flask with a magnetic stir bar.

    • In a separate flask, heat anhydrous ethanol to its boiling point.

    • Add the minimum amount of hot ethanol to the crude DTAC while stirring to dissolve it completely.[7] It is crucial to use the minimal volume of hot solvent to ensure good recovery.[8]

    • If colored impurities are present, the hot solution can be treated with a small amount of activated charcoal and then hot filtered to remove the charcoal and the adsorbed impurities.

  • Crystallization:

    • Once the DTAC is fully dissolved, remove the flask from the heat and cover it with a watch glass.

    • Allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[8] Rapid cooling can lead to the precipitation of smaller, less pure crystals.[9]

    • After the solution has reached room temperature and crystal formation has slowed, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.[10]

  • Isolation and Washing:

    • Set up a vacuum filtration apparatus with a Buchner funnel and an appropriately sized filter paper.

    • Wet the filter paper with a small amount of cold diethyl ether or hexane.

    • Quickly pour the cold crystal slurry into the Buchner funnel.

    • Wash the collected crystals with a small amount of cold diethyl ether or hexane to remove any remaining soluble impurities.

    • Continue to pull a vacuum for several minutes to partially dry the crystals.

  • Drying:

    • Transfer the purified crystals from the filter paper to a clean, pre-weighed watch glass or petri dish.

    • Dry the crystals to a constant weight in a vacuum oven at a temperature below the melting point of DTAC.

Purification Workflow Diagram

PurificationWorkflow cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying crude_dtac Crude DTAC add_solvent Add Minimum Hot Ethanol crude_dtac->add_solvent dissolved_solution DTAC Solution add_solvent->dissolved_solution slow_cool Slow Cooling to Room Temperature dissolved_solution->slow_cool Cooling ice_bath Cool in Ice Bath slow_cool->ice_bath crystal_slurry Crystal Slurry ice_bath->crystal_slurry filtration Vacuum Filtration crystal_slurry->filtration Separation washing Wash with Cold Anti-Solvent filtration->washing drying Vacuum Drying washing->drying pure_dtac Pure DTAC Crystals drying->pure_dtac

Figure 1. Experimental workflow for the purification of crude this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of DTAC.

Problem Possible Cause(s) Solution(s)
DTAC does not fully dissolve in hot ethanol. 1. Insufficient solvent. 2. Insoluble impurities present.1. Add small increments of hot ethanol until dissolution is complete. 2. Perform a hot filtration to remove insoluble materials.
No crystals form upon cooling. 1. Too much solvent was used.[11] 2. The solution is supersaturated but requires nucleation.1. Reheat the solution and evaporate some of the solvent. 2. Scratch the inside of the flask with a glass rod or add a seed crystal of pure DTAC.[9]
Oiling out occurs instead of crystallization. 1. The solution is cooling too quickly. 2. The concentration of impurities is too high. 3. The boiling point of the solvent is higher than the melting point of the solute.1. Reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[12] 2. Consider a preliminary purification step or using a different solvent system. 3. Choose a solvent with a lower boiling point.
Low yield of purified crystals. 1. Too much solvent was used, leaving a significant amount of product in the mother liquor.[9] 2. Premature crystallization during hot filtration. 3. Incomplete crystallization.1. Concentrate the mother liquor and cool it to obtain a second crop of crystals. 2. Ensure the filtration apparatus is pre-heated and the filtration is performed quickly. 3. Ensure the solution is cooled in an ice bath for an adequate amount of time.
Crystals are colored or appear impure. 1. Incomplete removal of colored impurities. 2. Co-precipitation of impurities.1. Repeat the recrystallization, possibly including an activated charcoal treatment step. 2. Ensure slow cooling to allow for selective crystallization.

Troubleshooting Logic Diagram

Troubleshooting cluster_solutions Troubleshooting Steps start Start Recrystallization dissolve Dissolve Crude DTAC in Hot Ethanol start->dissolve cool Cool Solution dissolve->cool crystals_form Crystals Form? cool->crystals_form oiling_out Oiling Out? cool->oiling_out no_crystals No Crystals crystals_form->no_crystals No filter_dry Filter and Dry Crystals crystals_form->filter_dry Yes evaporate_solvent Evaporate some solvent no_crystals->evaporate_solvent scratch_seed Scratch flask or add seed crystal no_crystals->scratch_seed oiling_out->crystals_form No oil Oil Forms oiling_out->oil Yes reheat_cool_slowly Reheat, add more solvent, cool slowly oil->reheat_cool_slowly add_more_solvent Add more hot solvent hot_filter Hot filter insoluble impurities evaporate_solvent->cool scratch_seed->cool reheat_cool_slowly->cool

Figure 2. A logical diagram for troubleshooting common recrystallization issues.

Purity Assessment

After purification, it is essential to assess the purity of the DTAC. The following are standard methods for this purpose.

Experimental Protocol: Purity Determination by Potentiometric Titration

Objective: To determine the purity of the recrystallized DTAC by titrating the chloride ion.

Materials:

  • Purified this compound

  • Silver nitrate (B79036) (AgNO₃) solution (standardized, e.g., 0.1 M)

  • Deionized water

  • Nitric acid (for acidification)

  • Automatic titrator with a silver electrode[13]

  • Beakers, pipettes, and other standard laboratory glassware

Procedure:

  • Sample Preparation:

    • Accurately weigh a sample of the dried, purified DTAC and dissolve it in a known volume of deionized water.

    • Acidify the solution with a small amount of nitric acid.

  • Titration:

    • Calibrate the titrator and the silver electrode according to the manufacturer's instructions.

    • Titrate the DTAC solution with the standardized silver nitrate solution.[13] The silver ions will react with the chloride ions to form a silver chloride precipitate.

    • The endpoint of the titration is detected by a sharp change in the potential of the silver electrode.[14]

  • Calculation:

    • Calculate the percentage purity of DTAC based on the volume of AgNO₃ titrant used, its concentration, the weight of the DTAC sample, and the stoichiometry of the reaction.

Experimental Protocol: Purity Determination by Quantitative NMR (qNMR)

Objective: To determine the purity of the recrystallized DTAC using an internal standard.

Materials:

  • Purified this compound

  • A high-purity internal standard (e.g., maleic acid, dimethyl sulfone)

  • Deuterated solvent (e.g., D₂O or CDCl₃, depending on solubility)

  • NMR tubes

  • High-resolution NMR spectrometer

Procedure:

  • Sample Preparation:

    • Accurately weigh a sample of the dried, purified DTAC and a known amount of the internal standard into a vial.[15]

    • Dissolve the mixture in a precise volume of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum of the sample. Ensure that the relaxation delay is sufficient for quantitative analysis (typically 5 times the longest T₁ relaxation time).

  • Data Analysis:

    • Integrate a well-resolved signal from DTAC (e.g., the N-methyl protons) and a signal from the internal standard.

    • Calculate the purity of the DTAC sample based on the integral values, the number of protons corresponding to each signal, the molecular weights, and the initial masses of the sample and the internal standard.[15]

This technical support center provides a robust framework for the purification and purity assessment of crude this compound. By following these protocols and troubleshooting guides, researchers can obtain high-quality DTAC suitable for their scientific investigations.

References

Technical Support Center: In-situ Characterization of Decyltrimethylammonium Chloride-Templated Materials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and conducting in-situ characterization of materials synthesized using Decyltrimethylammonium chloride (DTAC) as a templating agent.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DTAC) and why is it used as a template?

This compound (DTAC) is a cationic surfactant that, above a certain concentration known as the critical micelle concentration (CMC), self-assembles in solution to form micelles.[1] These micelles act as templates or structure-directing agents in the synthesis of mesoporous materials, such as silica (B1680970) or zeolites, and in the size and shape control of nanoparticles. The final material's properties, like pore size and surface area, are influenced by the characteristics of the DTAC micelles.

Q2: How does temperature affect the critical micelle concentration (CMC) of DTAC?

The CMC of DTAC exhibits a U-shaped dependence on temperature, with a minimum around 306 K (33°C).[2] This means the concentration of DTAC required to form micelles is lowest at this temperature and increases as the temperature deviates from it. This is a critical parameter to consider when designing in-situ experiments at different temperatures, as it will affect the presence and stability of the micellar template.

Q3: How does the addition of salt influence DTAC micelle formation?

The addition of salt, such as NaCl, to a DTAC solution significantly lowers its CMC. This is because the salt ions screen the electrostatic repulsion between the positively charged head groups of the DTAC molecules, promoting micelle formation at lower surfactant concentrations.

Q4: What are the primary in-situ techniques for characterizing DTAC-templated materials during synthesis?

The most common in-situ techniques include:

  • Small-Angle X-ray Scattering (SAXS): To monitor the formation, size, shape, and ordering of micelles and the developing mesostructure of the material.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To probe the chemical environment and interactions between the DTAC template, the precursor species (e.g., silicate), and the solvent in real-time.

  • Transmission Electron Microscopy (TEM) with a Liquid Cell: To directly visualize the nucleation and growth of nanoparticles or the formation of the mesoporous structure.

Q5: What are some common artifacts to be aware of during in-situ liquid-cell TEM of DTAC-templated materials?

Electron beam-induced artifacts are a primary concern. The high-energy electron beam can interact with the sample and the liquid, leading to:

  • Radiolysis: The decomposition of water or other solvents, which can generate radicals and alter the local chemical environment, potentially affecting the reaction.

  • Unwanted Nucleation/Growth: Beam-induced reduction of precursor ions can lead to the formation of unintended nanoparticles.[3]

  • Micelle Instability: The electron beam can potentially disrupt the structure of the DTAC micelles.

  • Particle Motion: Interactions between the charged particles, the liquid, and the electron beam can cause particle movement, making high-resolution imaging challenging.

Troubleshooting Guides

In-situ Small-Angle X-ray Scattering (SAXS)
Problem Potential Cause Troubleshooting Steps
No clear scattering signal from micelles. DTAC concentration is below the CMC at the experimental temperature.Increase the DTAC concentration or adjust the temperature to be closer to the CMC minimum (~33°C) if the experimental conditions allow.[2]
Low contrast between micelles and the solvent.Use a solvent with a significantly different electron density. For aqueous systems, ensure the DTAC concentration is sufficient.
Broad, poorly defined scattering peaks from the mesostructure. Disordered or poorly formed material structure.Optimize synthesis parameters such as precursor concentration, pH, and temperature. Ensure adequate mixing.
The material has a wide particle size distribution.Review the synthesis protocol for factors affecting nucleation and growth rates.
Signal intensity decreases rapidly over time. Radiation damage to the sample, causing the structure to degrade.Reduce the X-ray flux or the exposure time per frame. Use a shutter to expose the sample only during data collection.
Fouling of the sample cell windows by precipitated material.Ensure the reaction solution is stable and does not precipitate prematurely. Consider using a flow-through cell.[4]
Inconsistent results between runs. Poor temperature control affecting the DTAC micelle structure.Ensure precise and stable temperature control of the sample cell.
Inhomogeneous mixing of reactants.Use an in-situ cell with stirring capabilities or ensure thorough mixing before introducing the sample to the beam.[5]
In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy
Problem Potential Cause Troubleshooting Steps
Broad NMR signals, poor resolution. High viscosity of the reaction mixture or formation of a gel.Use a wider bore NMR tube or a specialized rheo-NMR setup if available. Adjust solvent or reactant concentrations to delay gelation.
Paramagnetic impurities in the sample.Use high-purity reagents and deionized water. If paramagnetic species are part of the reaction, specialized NMR techniques may be required.
Difficulty distinguishing between free and micelle-bound DTAC. Fast exchange between the two states on the NMR timescale.Lower the temperature to slow down the exchange rate. Use 2D NMR techniques like NOESY to probe spatial proximity.
Low signal-to-noise ratio for key species. Low concentration of the species of interest.Increase the number of scans per time point, but be mindful of the trade-off with time resolution. Use a higher field NMR spectrometer if available.
Changes in chemical shifts unrelated to the reaction. Temperature fluctuations or changes in magnetic field homogeneity.Ensure stable temperature control. Re-shim the spectrometer periodically if the experiment is long.
In-situ Liquid-Cell Transmission Electron Microscopy (TEM)
Problem Potential Cause Troubleshooting Steps
Rapid, uncontrolled particle nucleation and growth. Electron beam-induced reduction of precursors.[3]Use the lowest possible electron dose. Use a more radiation-resistant solvent if possible.
High precursor concentration.Optimize the precursor concentration to slow down the reaction kinetics.
Poor image contrast. Insufficient difference in electron density between the material and the liquid.Use a thinner liquid layer in the cell. Use advanced imaging techniques like energy-filtered TEM if available.
Particles are highly mobile and difficult to image. Brownian motion and beam-induced particle movement.Use a more viscous solvent. Functionalize the TEM window surface to immobilize a subset of particles for high-resolution imaging.
Bubbles forming in the liquid cell. Beam-induced radiolysis of the solvent.Use a lower electron dose. Degas the liquid before loading it into the cell.
Sample damage or structural changes. High electron beam dose.Calibrate and use the minimum electron dose required for imaging. Use a pulsed electron beam if available.

Quantitative Data

Table 1: Critical Micelle Concentration (CMC) of this compound (DTAC) in Aqueous Solution at Different Temperatures.

Temperature (°C)Temperature (K)CMC (mmol/L)
15288.15~68
25298.15~65
35308.15~64
45318.15~66

Note: These are approximate values based on literature data and can be influenced by the measurement technique and purity of the DTAC.

Experimental Protocols

General Protocol for In-situ SAXS Monitoring of DTAC-Templated Silica Synthesis
  • Solution Preparation:

    • Prepare a solution of DTAC in deionized water at a concentration above its CMC for the desired reaction temperature.

    • Prepare the silica precursor solution (e.g., tetraethyl orthosilicate, TEOS) and any catalyst (e.g., ammonia (B1221849) or acid) separately.

  • SAXS Instrument Setup:

    • Calibrate the SAXS instrument using a standard sample (e.g., silver behenate).

    • Set up a temperature-controlled sample holder or a flow-through cell.

  • Data Acquisition - Background:

    • Load the DTAC solution into the sample cell and allow it to equilibrate at the desired temperature.

    • Acquire a background scattering pattern of the DTAC solution.

  • Initiating the Reaction and In-situ Measurement:

    • Inject the silica precursor and catalyst into the DTAC solution (ensure rapid and thorough mixing if using a static cell).

    • Immediately start acquiring SAXS patterns at regular time intervals. The time resolution will depend on the reaction kinetics and the X-ray source flux.

  • Data Analysis:

    • Subtract the background scattering from each time-resolved pattern.

    • Analyze the evolution of the scattering profiles to extract information about micelle size and shape, and the formation and ordering of the silica mesostructure using appropriate scattering models.

General Protocol for In-situ NMR Monitoring of DTAC-Templated Zeolite Synthesis
  • Sample Preparation:

    • Prepare the synthesis gel containing the silica source, alumina (B75360) source, mineralizing agent, and DTAC as the structure-directing agent in a non-metallic (e.g., Teflon) liner suitable for the NMR rotor.

    • Use deuterated solvents if monitoring solution-state species is a priority.

  • NMR Spectrometer Setup:

    • Use a solid-state NMR spectrometer equipped with a variable temperature magic angle spinning (MAS) probe.

    • Tune the probe for the desired nuclei (e.g., 29Si, 27Al, 13C, 1H).

  • In-situ Experiment:

    • Insert the sample into the NMR probe pre-heated to the synthesis temperature.

    • Start acquiring NMR spectra as a function of time. Interleaved acquisition of liquid- and solid-state spectra can be used to monitor both phases simultaneously.

  • Data Analysis:

    • Process the time-resolved NMR spectra.

    • Analyze the changes in chemical shifts, line widths, and signal intensities to understand the transformation of precursor species, the incorporation of the template, and the crystallization process.

Visualizations

Experimental_Workflow cluster_plan Phase 1: Experimental Planning cluster_exec Phase 2: In-situ Experiment cluster_analysis Phase 3: Data Analysis & Troubleshooting Plan Define in-situ characterization goals Select Select in-situ technique(s) (SAXS, NMR, TEM) Plan->Select Params Determine initial synthesis parameters (DTAC conc., temp., pH) Select->Params Setup Instrument setup and calibration Params->Setup Background Acquire background/baseline data Setup->Background Reaction Initiate reaction and start in-situ monitoring Background->Reaction Process Process raw in-situ data Reaction->Process Interpret Interpret results Process->Interpret Problem Problem Identified? Interpret->Problem Troubleshoot Consult Troubleshooting Guide Problem->Troubleshoot Yes Success Successful Characterization Problem->Success No Modify Modify experimental parameters Troubleshoot->Modify Modify->Reaction

Caption: Logical workflow for in-situ characterization experiments.

Troubleshooting_Logic cluster_synthesis Synthesis-Related Issues cluster_instrument Instrument-Related Issues cluster_analysis Data Analysis Issues Start Unexpected In-situ Data DTAC_Conc DTAC concentration > CMC? Start->DTAC_Conc Beam_Damage Beam damage evident? Start->Beam_Damage Model_Fit Appropriate analysis model? Start->Model_Fit Temp_Control Stable temperature? DTAC_Conc->Temp_Control Yes Adjust_DTAC Adjust DTAC concentration DTAC_Conc->Adjust_DTAC No Mixing Homogeneous mixing? Temp_Control->Mixing Yes Adjust_Temp Improve temperature control Temp_Control->Adjust_Temp No Improve_Mixing Enhance mixing Mixing->Improve_Mixing No Mixing->Beam_Damage Yes Adjust_DTAC->Start Adjust_Temp->Start Improve_Mixing->Start Background_Sub Correct background subtraction? Beam_Damage->Background_Sub No Reduce_Dose Reduce beam dose/flux Beam_Damage->Reduce_Dose Yes Calibration Instrument calibrated? Background_Sub->Calibration Yes Reacquire_BG Re-acquire background Background_Sub->Reacquire_BG No Recalibrate Recalibrate instrument Calibration->Recalibrate No Calibration->Model_Fit Yes Reduce_Dose->Start Reacquire_BG->Start Recalibrate->Start Artifacts Data artifacts present? Model_Fit->Artifacts Yes Choose_Model Select different model Model_Fit->Choose_Model No Identify_Artifacts Identify and account for artifacts Artifacts->Identify_Artifacts Yes End Optimized Results Artifacts->End No Choose_Model->End Identify_Artifacts->End

References

Technical Support Center: Nanoparticle Morphology Control with Decyltrimethylammonium Chloride (DTAC)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed guidance on using Decyltrimethylammonium chloride (DTAC) as a shape-directing agent in nanoparticle synthesis. Here you will find answers to frequently asked questions and troubleshooting guides to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism by which DTAC controls nanoparticle morphology?

This compound (DTAC) is a cationic surfactant that controls nanoparticle shape primarily through two mechanisms: selective surface passivation and template-assisted growth.[1]

  • Selective Surface Passivation: During nanoparticle growth, different crystallographic facets have different surface energies. DTAC molecules can preferentially adsorb to specific facets due to electrostatic interactions between the positively charged trimethylammonium headgroup and the nanoparticle surface.[2] This adsorption passivates or "caps" these surfaces, slowing down the rate of atomic deposition on them. As a result, growth occurs faster on the uncapped, higher-energy facets, leading to the formation of anisotropic (non-spherical) shapes like nanorods, nanocubes, or nanoprisms.[2][3]

  • Micellar Templating: Above its critical micelle concentration (CMC), DTAC self-assembles into structures such as spherical or rod-like micelles in the aqueous solution.[4] These micelles can act as soft templates, confining the growth of nanoparticles within them and directing the final morphology. For instance, rod-shaped micelles can guide the formation of nanorods.[1]

Q2: How critical is the concentration of DTAC in a synthesis reaction?

The concentration of DTAC is a paramount parameter that directly influences the final size and shape of the nanoparticles.[3] Its effect is multifaceted:

  • Surface Coverage: The concentration determines the density of DTAC molecules on the nanoparticle surface. Insufficient concentration may lead to incomplete passivation of the desired crystal facets, resulting in poorly defined shapes or spherical particles. Conversely, an excessively high concentration can sometimes hinder growth on all facets, affecting the overall size and yield.

  • Micelle Structure: The shape of the micelles formed by the surfactant can change with concentration.[3] This is crucial when the synthesis relies on a micellar template mechanism. The transition from spherical to rod-like micelles, for example, is concentration-dependent and is a key factor in synthesizing nanorods.

  • Reaction Kinetics: The surfactant can also influence the reduction potential of the metal precursor and the diffusion of reactants, thereby altering the kinetics of nucleation and growth, which are critical for shape control.[5][6]

Q3: Can I substitute DTAC with other quaternary ammonium (B1175870) surfactants like CTAB or CTAC?

While other surfactants from the cetyltrimethylammonium (CTA+) family, such as CTAB (bromide counter-ion) and CTAC (chloride counter-ion), can be used, substitution is not straightforward and will impact the outcome. The key difference lies in the length of the hydrophobic alkyl chain ("Decyl" for DTAC vs. "Cetyl" or "Hexadecyl" for CTAC/CTAB).

  • Hydrophobic Chain Length: The chain length affects the surfactant's packing parameter, which in turn determines the shape of the micelles it forms.[4] Longer chains (like in CTAB/CTAC) have stronger hydrophobic interactions and tend to form more stable rod-like micelles at lower concentrations compared to the shorter-chained DTAC. This can influence the aspect ratio of nanorods.[5]

  • Counter-ion: The counter-ion (Cl- for DTAC and CTAC, Br- for CTAB) also plays a significant role. Different halides have varying binding affinities to nanoparticle surfaces and can affect the reduction of metal precursors, thereby influencing the growth process.[7] For example, in gold nanorod synthesis, bromide ions from CTAB are known to be crucial for anisotropic growth.

Substitution is possible, but it requires re-optimization of all experimental parameters, including concentration, temperature, and reagent ratios.

Troubleshooting Guide

This guide addresses specific issues that may arise during nanoparticle synthesis using DTAC.

Problem: My synthesis yields spherical nanoparticles instead of the desired anisotropic shapes.
Potential Cause Recommended Solution
Incorrect DTAC Concentration The DTAC concentration is likely too low for effective surface passivation or to form the required micellar templates. Systematically increase the DTAC concentration in increments. Refer to literature for typical concentration ranges for similar systems.
High Reduction Rate The reducing agent (e.g., NaBH₄) is too concentrated, causing nucleation to dominate over controlled growth. This rapid process does not allow time for DTAC to selectively passivate facets. Decrease the concentration of the reducing agent or add it more slowly to the growth solution.
Inappropriate Temperature Temperature affects both reaction kinetics and surfactant micelle formation.[4] For seed-mediated synthesis, ensure the growth solution is maintained at the optimal temperature (often between 25-35°C for gold nanoparticles) to facilitate controlled, facet-specific growth.
Absence of Co-surfactants or Additives Some syntheses require additives (e.g., silver nitrate (B79036) in gold nanorod synthesis) to facilitate anisotropic growth.[8] Ensure all necessary components are present in the growth solution as specified by the protocol.
Problem: The resulting nanoparticles have a wide size and shape distribution (low monodispersity).
Potential Cause Recommended Solution
Overlapping Nucleation and Growth The ideal scenario for monodispersity is a short, single nucleation event followed by uniform growth on the existing nuclei (seeds).[1] Ensure a clear separation between the nucleation (seed synthesis) and growth steps. Use a high-quality, monodisperse seed solution.
Impure Reagents Trace impurities in reagents, especially the surfactant, can significantly affect reproducibility and monodispersity.[9] Use reagents of the highest possible purity. If batch-to-batch inconsistency is observed with the surfactant, consider purifying it or testing products from a different supplier.[9]
Temperature or Mixing Inhomogeneity Gradients in temperature or reactant concentration within the vessel can lead to non-uniform growth. Use a water bath for stable temperature control and ensure consistent, gentle stirring throughout the reaction. Avoid vigorous stirring, which can introduce turbulence.
Problem: My nanoparticles are aggregating during or after synthesis.
Potential Cause Recommended Solution
Insufficient Surfactant Coverage The nanoparticle surface is not fully covered by a stabilizing DTAC bilayer, leading to aggregation driven by van der Waals forces. Increase the DTAC concentration or perform a purification step (e.g., gentle centrifugation) to remove excess reactants while leaving the nanoparticles in a DTAC solution.
Post-Synthesis Processing Washing the nanoparticles with pure water or buffers without DTAC can strip the stabilizing surfactant layer, causing irreversible aggregation. Always perform washing and resuspension steps in a dilute solution of DTAC (e.g., 1-10 mM).
Changes in pH or Ionic Strength Altering the pH or adding salts to the nanoparticle solution can disrupt the electrostatic stabilization provided by the cationic DTAC molecules. Characterize the zeta potential of your particles to ensure sufficient surface charge for stability and avoid drastic changes to the solution environment.[10]
Problem: I am experiencing poor batch-to-batch reproducibility.
Potential Cause Recommended Solution
Variability in Commercial Surfactants Different lots of surfactants can contain varying levels of impurities (e.g., other halides, organic residues) that act as catalysts or inhibitors.[9] If possible, purchase a large single lot of DTAC for a series of experiments. If issues persist, electrochemical analysis may help identify and troubleshoot the effects of unknown contaminants.[9]
Inconsistent "Seed" Nanoparticles The quality of the seed solution is critical. Small variations in seed size or concentration will be amplified during the growth stage. Always use freshly prepared seed solution and characterize it (e.g., via UV-Vis spectroscopy) before use to ensure consistency.
Minor Procedural Variations Nanoparticle synthesis can be highly sensitive to subtle changes in parameters like the speed of reagent addition, stirring rate, and glassware cleanliness. Follow a standardized, written protocol meticulously for every synthesis to minimize variations.[11]

Quantitative Data & Experimental Protocols

Data Presentation: Effect of Surfactant Concentration on Morphology

The following table provides a representative example of how varying the concentration of a quaternary ammonium surfactant like DTAC can influence the aspect ratio of gold nanorods in a typical seed-mediated synthesis. Actual values will depend on the specific experimental conditions.

DTAC Concentration (mM)Ascorbic Acid (µL of 0.1 M)Resulting MorphologyTypical Aspect Ratio (Length/Width)
50250Short Rods / Spheres1.5 - 2.5
100250Well-defined Rods3.0 - 4.0
150250Longer Rods4.5 - 5.5
200250Very Long Rods / Wires> 6.0
Experimental Protocol: Seed-Mediated Synthesis of Anisotropic Gold Nanoparticles

This protocol is a standard method adapted for the use of DTAC, commonly employed for synthesizing gold nanorods.

Materials:

  • Gold(III) chloride trihydrate (HAuCl₄)

  • This compound (DTAC)

  • Sodium borohydride (B1222165) (NaBH₄), ice-cold

  • Ascorbic acid

  • Silver nitrate (AgNO₃)

  • Deionized water (18.2 MΩ·cm)

Part 1: Synthesis of Seed Solution

  • Prepare a 100 mL solution of 0.1 M DTAC in deionized water.

  • In a small vial, mix 5 mL of the 0.1 M DTAC solution with 125 µL of 0.01 M HAuCl₄.

  • While stirring vigorously, inject 300 µL of fresh, ice-cold 0.01 M NaBH₄.

  • The solution color will turn from yellow to brownish-yellow, indicating the formation of seed nanoparticles.

  • Continue stirring for 2 minutes, then let the solution age for 30 minutes at room temperature before use.

Part 2: Preparation of Growth Solution

  • In a flask, add 50 mL of the 0.1 M DTAC solution.

  • Add 2.5 mL of 0.01 M HAuCl₄. Mix gently until the solution turns from yellow to colorless as the Au(III)-DTAC complex forms.

  • Add 400 µL of 0.01 M AgNO₃.

  • Add 320 µL of 0.1 M ascorbic acid. The solution will remain colorless. Ascorbic acid is a weak reducing agent and will not reduce Au(III) to Au(0) in the presence of the DTAC stabilizer until seeds are introduced.

Part 3: Nanoparticle Growth

  • Gently add 60 µL of the aged seed solution to the growth solution.

  • Do not stir. Let the solution rest undisturbed at a constant temperature (e.g., 30°C) for 12-24 hours.

  • A color change (e.g., to red, purple, or blue depending on the final shape) will indicate nanoparticle growth.

  • Characterize the resulting nanoparticles using UV-Vis-NIR spectroscopy and Transmission Electron Microscopy (TEM).

Visualizations: Mechanisms and Workflows

G cluster_mech Mechanism of DTAC-Mediated Anisotropic Growth p1 Au³⁺ Precursor + DTAC p2 Reduction & Nucleation (Seed Formation) p1->p2 seed Nanoparticle Seed p2->seed p3 Anisotropic Growth p4 Final Nanorod p3->p4 Growth occurs on unprotected ends {111} seed->p3 DTAC preferentially binds to long facets {110}, {100} dtac DTAC Molecule dtac->p3

Caption: Mechanism of DTAC in directing anisotropic nanoparticle growth.

G node_start Start node_input Reagents: HAuCl₄, DTAC, NaBH₄ node_start->node_input node_proc node_proc A Mix HAuCl₄ + DTAC node_input->A Part 1: Seed Synthesis node_growth_input Reagents: Growth Solution, Seeds C Prepare Growth Solution (HAuCl₄, DTAC, AgNO₃, Ascorbic Acid) node_growth_input->C node_decision Age Seeds (30 min) node_decision->node_growth_input Part 2: Growth node_end End Product: Anisotropic Nanoparticles B Form Seed Solution A->B Inject ice-cold NaBH₄ B->node_decision D Incubate (12-24h) No Stirring C->D Add Aged Seeds D->node_end

Caption: Experimental workflow for seed-mediated nanoparticle synthesis.

G problemNode problemNode causeNode causeNode solutionNode solutionNode p1 Problem: Undesired Morphology (e.g., Spheres, Low Monodispersity) c1 DTAC Concentration Too Low/High? p1->c1 c2 Reagent Purity Issue? p1->c2 c3 Reaction Kinetics Too Fast? p1->c3 c4 Inconsistent Procedure? p1->c4 s1 Optimize DTAC Concentration c1->s1 s2 Use High Purity Reagents / Test New Lot c2->s2 s3 Lower Reductant Conc. / Add Slowly c3->s3 s4 Standardize Protocol (Temp, Stirring, Additions) c4->s4

Caption: Troubleshooting flowchart for common synthesis problems.

References

Technical Support Center: Troubleshooting Interferences in Assays Using Decyltrimethylammonium Chloride (DTAC)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common interferences encountered when using Decyltrimethylammonium chloride (DTAC) in various assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DTAC) and why is it used in assays?

A1: this compound (DTAC) is a quaternary ammonium (B1175870) cationic surfactant. In laboratory settings, it is often used as a solubilizing agent for proteins and other biomolecules, as a component in certain buffers, and in some electrophoretic applications. Its ability to disrupt cell membranes and protein aggregates can be advantageous in specific experimental contexts.

Q2: What are the primary mechanisms by which DTAC can interfere with assays?

A2: DTAC can interfere with assays through several mechanisms, primarily due to its surfactant properties and positive charge:

  • Protein Denaturation: At concentrations above its critical micelle concentration (CMC), DTAC can disrupt the tertiary and quaternary structures of proteins, including enzymes and antibodies, leading to loss of function.

  • Non-specific Binding: The cationic nature of DTAC can lead to non-specific binding to negatively charged molecules such as DNA, RNA, and certain proteins or assay components, causing steric hindrance or aggregation.

  • Disruption of Antibody-Antigen Interactions: In immunoassays, DTAC can interfere with the binding of antibodies to their antigens by altering protein conformation or by directly interacting with the assay components.

  • Inhibition or Activation of Enzymes: DTAC can directly interact with enzymes, leading to either inhibition or, in some cases, activation, depending on the specific enzyme and assay conditions. Cationic surfactants have been shown to affect the activity of various enzymes.[1][2]

  • Micellar Entrapment: Above its CMC, DTAC forms micelles that can entrap analytes or assay reagents, making them unavailable for reaction and leading to inaccurate measurements.

Q3: How do I know if DTAC is interfering with my assay?

A3: Signs of DTAC interference can include:

  • Unexpectedly low or high assay signals.

  • Poor reproducibility between replicate wells or experiments.

  • Non-linear dose-response curves.

  • A high number of false positives or false negatives in a screening campaign.

  • Visible precipitation or turbidity in assay wells.

Q4: What is the Critical Micelle Concentration (CMC) of DTAC and why is it important?

A4: The Critical Micelle Concentration (CMC) is the concentration at which surfactant molecules begin to form micelles in a solution. For Decyltrimethylammonium bromide (a closely related salt), the CMC is approximately 65 mM.[3] The CMC is a critical parameter because the behavior and potential for interference of DTAC can change significantly above this concentration. Working at concentrations below the CMC may help to minimize some interference mechanisms related to micelle formation.

Troubleshooting Guides

Problem 1: Unexpected Decrease in Enzyme Activity

Possible Cause: DTAC may be denaturing the enzyme or directly inhibiting its active site. Cationic surfactants have been observed to both enhance and depress enzymatic activity depending on the concentration and pH.[1][2]

Troubleshooting Workflow:

A Problem: Decreased Enzyme Activity B Reduce DTAC Concentration (ideally below CMC) A->B H Issue Resolved B->H Activity Restored I Issue Persists B->I No Improvement C Perform Control Experiment: Enzyme + Substrate without DTAC D Perform Control Experiment: Enzyme + DTAC without Substrate C->D E Test Alternative Surfactants (e.g., non-ionic like Triton X-100) D->E F Optimize Buffer Conditions (pH, ionic strength) E->F G Consider DTAC Removal Step (e.g., dialysis, gel filtration) F->G G->H Activity Restored I->C

Caption: Troubleshooting workflow for decreased enzyme activity.

Experimental Protocol: Testing for Direct Enzyme Inhibition by DTAC

  • Objective: To determine if DTAC directly inhibits the enzyme of interest.

  • Materials:

    • Purified enzyme

    • Enzyme substrate

    • Assay buffer

    • DTAC stock solution

    • Microplate reader

  • Procedure:

    • Prepare a series of DTAC dilutions in the assay buffer.

    • In a microplate, add the enzyme to wells containing either the assay buffer (control) or the different concentrations of DTAC.

    • Incubate for a predetermined time (e.g., 15-30 minutes) at the optimal temperature for the enzyme.

    • Initiate the enzymatic reaction by adding the substrate to all wells.

    • Monitor the reaction kinetics using a microplate reader at the appropriate wavelength.

    • Data Analysis: Compare the reaction rates in the presence of DTAC to the control. A dose-dependent decrease in the reaction rate indicates direct inhibition by DTAC.

Problem 2: High Background Signal in Immunoassays

Possible Cause: DTAC may be causing non-specific binding of antibodies to the plate or other assay components. The positive charge of DTAC can facilitate electrostatic interactions with negatively charged surfaces or proteins.

Troubleshooting Workflow:

A Problem: High Background in Immunoassay B Increase Blocking Efficiency A->B C Add a Non-ionic Surfactant (e.g., Tween-20) to Wash Buffers B->C G Issue Resolved B->G Background Reduced D Reduce DTAC Concentration C->D C->G Background Reduced E Optimize Antibody Concentrations D->E D->G Background Reduced F Test Alternative Plate Types E->F E->G Background Reduced F->G Background Reduced H Issue Persists F->H

Caption: Troubleshooting workflow for high immunoassay background.

Experimental Protocol: Optimizing Blocking and Wash Steps

  • Objective: To reduce non-specific binding caused by DTAC.

  • Materials:

    • Immunoassay plate

    • Capture and detection antibodies

    • Antigen standard

    • Various blocking buffers (e.g., BSA, non-fat dry milk, commercial blockers)

    • Wash buffer (e.g., PBS or TBS)

    • Tween-20 or other non-ionic surfactant

    • DTAC

  • Procedure:

    • Coat the plate with the capture antibody as per the standard protocol.

    • Test different blocking buffers to identify the most effective one at preventing non-specific binding in the presence of your DTAC concentration.

    • Prepare wash buffers containing a range of non-ionic surfactant concentrations (e.g., 0.05% to 0.5% Tween-20).

    • Run the immunoassay with a zero-antigen control (blank) in the presence of DTAC, using the different blocking buffers and wash solutions.

    • Data Analysis: Identify the combination of blocking buffer and wash solution that provides the lowest background signal without significantly affecting the specific signal (if a positive control is included).

Quantitative Data Summary

Direct quantitative data on the interference of this compound in a wide range of assays is limited in the scientific literature. However, data from studies on similar cationic surfactants can provide an indication of potential effects.

Table 1: Effect of Cationic Surfactants on Enzyme Activity

SurfactantEnzymeConcentrationEffect on ActivityReference
Cationic PolyamineL-glutamate dehydrogenase150 ppmEnhanced at pH 6.5[1][2]
Cationic PolyamineL-lactate dehydrogenase150 ppmEnhanced at pH 6.5[1][2]
Cationic PolyamineL-malate dehydrogenase150 ppmEnhanced at pH 6.5[1][2]
Cetyltrimethylammonium bromide (CTAB)α-ChymotrypsinVariesIncreased catalytic efficiency[4]

Note: The effect of surfactants on enzyme activity is highly dependent on the specific enzyme, substrate, and assay conditions.

Signaling Pathway and Workflow Diagrams

Mechanism of DTAC Interference in a Generic Enzyme Assay

cluster_0 Normal Assay Condition cluster_1 DTAC Interference Enzyme Active Enzyme Product Product Enzyme->Product Binds Substrate Substrate Substrate->Enzyme DTAC DTAC Monomers/Micelles Denatured_Enzyme Denatured Enzyme DTAC->Denatured_Enzyme Denatures Blocked_Substrate Blocked Substrate DTAC->Blocked_Substrate Binds/Entraps No_Product No/Reduced Product Denatured_Enzyme->No_Product Blocked_Substrate->No_Product

Caption: Potential mechanisms of DTAC interference in an enzyme assay.

General Workflow for Investigating Assay Interference

A Suspicion of Assay Interference B Characterize the Interference A->B C Control Experiments: - Compound alone - Assay components + compound B->C D Dose-Response Analysis B->D E Mitigation Strategies C->E D->E F Reduce Interfering Compound Concentration E->F G Modify Assay Protocol (e.g., buffers, incubation times) E->G H Implement Removal Step (e.g., precipitation, dialysis) E->H I Validate Modified Assay F->I G->I H->I J Confirm Specificity and Sensitivity I->J

Caption: A logical workflow for identifying and mitigating assay interference.

Disclaimer: This information is intended as a general guide. Specific experimental conditions may require further optimization. Always consult relevant literature and perform appropriate validation experiments for your specific assay.

References

Validation & Comparative

A Comparative Guide to Decyltrimethylammonium Chloride and Other Quaternary Ammonium Surfactants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Decyltrimethylammonium chloride (DTAC) with other widely used quaternary ammonium (B1175870) surfactants (QACs). The performance and physicochemical properties are evaluated using experimental data to assist in the selection of appropriate surfactants for research, formulation, and drug development applications.

Introduction to Quaternary Ammonium Surfactants

Quaternary ammonium compounds (QACs) are a class of cationic surfactants characterized by a positively charged quaternary ammonium head group.[1] Their amphiphilic nature, consisting of a hydrophilic head and a hydrophobic tail (typically one or two long alkyl chains), allows them to reduce surface tension and form micelles in solution.[2][3] These properties make them valuable as emulsifiers, detergents, and antistatic agents.[4][5] Furthermore, their positive charge facilitates interaction with negatively charged microbial cell membranes, leading to potent, broad-spectrum antimicrobial activity, which is why they are extensively used as disinfectants and antiseptics.[1]

This compound (DTAC), a QAC with a 10-carbon alkyl chain, is utilized in various industrial and personal care applications for its antimicrobial and emulsifying properties.[5][6] This guide compares DTAC to its longer-chain homologs, Dothis compound/Bromide (C12-TAC/TAB) and Cetyltrimethylammonium Bromide (CTAB, C16-TAB), as well as the commercially significant disinfectant, Benzalkonium Chloride (BAC), to illustrate the impact of molecular structure on performance.

Physicochemical Properties: A Comparative Analysis

The length of the hydrophobic alkyl chain is a critical determinant of a QAC's physicochemical behavior. Properties such as the critical micelle concentration (CMC) and surface tension are significantly influenced by this structural feature. Generally, as the alkyl chain length increases, the surfactant becomes more hydrophobic, leading to a lower CMC, as less concentration is required for micelle formation to occur.[7][8]

PropertyThis compound (DTAC) Dodecyltrimethylammonium Bromide (DTAB) Cetyltrimethylammonium Bromide (CTAB) Benzalkonium Chloride (BAC-C12)
Alkyl Chain Length C10C12C16C12 (and others)
CAS Number 10108-87-9[6]112-00-557-09-08001-54-5
Molecular Formula C₁₃H₃₀ClN[6]C₁₅H₃₄BrNC₁₉H₄₂BrNVaries (e.g., C₂₁H₃₈NCl for C12)
Molecular Weight 235.84 g/mol 308.34 g/mol 364.45 g/mol Varies (e.g., 339.99 g/mol for C12)
Critical Micelle Conc. (CMC) ~65 mM~15-20 mM[7]~0.9-1.0 mM[7][9]~8 mM
Surface Tension at CMC (γcmc) ~38 mN/m~36 mN/m~33-35 mN/m[10]~35 mN/m
Note: Values are approximate and can vary with temperature, solvent, and measurement technique. BAC is a mixture, and properties reflect the dominant species.

Performance Data: Antimicrobial Efficacy and Cytotoxicity

The biological activity of QACs is closely linked to their structure. While their antimicrobial properties are highly valued, their potential for cytotoxicity is a critical consideration in drug development and biomedical applications. An ideal QAC for such applications would exhibit high potency against microbes at concentrations that are non-toxic to mammalian cells.

Antimicrobial Activity

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A lower MIC value indicates greater antimicrobial potency. The efficacy of QACs is dependent on their ability to disrupt bacterial membranes.[1][11]

SurfactantMIC vs. S. aureus (µg/mL) MIC vs. E. coli (µg/mL) MIC vs. P. aeruginosa (µg/mL)
This compound (DTAC) Data not availableData not availableData not available
Didecyldimethylammonium Chloride (DDAC) 1.4[12]1.3[13]-
Cetyltrimethylammonium Bromide (CTAB) ---
Benzalkonium Chloride (BAC) 0.36[12]-2.5[12]
Note: Direct comparative MIC data for DTAC is limited in the searched literature. DDAC is included as another common QAC. Values can vary significantly based on the specific strain and testing methodology.
Cytotoxicity Profile

Cytotoxicity is a measure of a compound's toxicity to cells. It is often expressed as the IC₅₀ (half-maximal inhibitory concentration) or LC₅₀ (lethal concentration, 50%). Cationic surfactants are generally considered the most cytotoxic class of surfactants due to their interaction with cell membranes.[14]

SurfactantCell Line Assay IC₅₀ / LC₅₀ (µg/mL)
This compound (DTAC) Data not available-Data not available
Dodecyltrimethylammonium (C12) derivatives C6 glioma, HEK293MTTIC₅₀ decreases with chain length[15]
Cetyltrimethylammonium Bromide (CTAB) Luminous Marine BacteriaBioluminescence-
Benzethonium Chloride Human FibroblastsNeutral Red, MTT, LDHLC₅₀ < Triton X-100 (most toxic tested)[16]
Note: Direct comparative IC₅₀ data on a single cell line is scarce. The general trend observed is that cytotoxicity increases with increasing alkyl chain length, corresponding with stronger membrane activity.[15] Benzethonium chloride is a QAC with a structure similar to BAC.

Experimental Protocols

Detailed and standardized methodologies are crucial for the accurate comparison of surfactant properties. Below are protocols for the key experiments cited in this guide.

Determination of Critical Micelle Concentration (CMC)

The CMC can be determined by monitoring a physical property of the surfactant solution that changes abruptly at the onset of micelle formation.

  • Methodology: Surface Tension Measurement [17]

    • Preparation: Prepare a series of aqueous solutions of the surfactant with concentrations spanning the expected CMC. Use deionized water as the solvent.

    • Measurement: Measure the surface tension of each solution using a tensiometer (e.g., employing the Du Noüy ring or Wilhelmy plate method) at a constant temperature.[18][19]

    • Data Analysis: Plot the measured surface tension (γ) against the logarithm of the surfactant concentration (log C).

    • CMC Determination: The plot will typically show two linear regions. The concentration at the point of intersection of these two lines is the CMC. This inflection point signifies the saturation of the air-water interface with surfactant monomers and the beginning of micelle formation.[17]

  • Alternative Methodology: Conductivity Measurement [20]

    • Preparation: Prepare a series of surfactant solutions as described above. This method is only suitable for ionic surfactants.

    • Measurement: Measure the specific conductivity of each solution using a calibrated conductivity meter at a constant temperature.

    • Data Analysis: Plot the specific conductivity against the surfactant concentration.

    • CMC Determination: The plot will exhibit two linear portions with different slopes. The concentration at which the slope changes corresponds to the CMC. The change occurs because micelles have a lower molar conductivity than the free monomers.[20]

Antimicrobial Efficacy Testing: Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

  • Methodology: Broth Microdilution

    • Preparation: Perform a serial two-fold dilution of the surfactant in a 96-well microtiter plate containing a suitable microbial growth medium (e.g., Mueller-Hinton Broth).

    • Inoculation: Inoculate each well with a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL. Include a positive control well (microorganism, no surfactant) and a negative control well (medium only).

    • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

    • MIC Determination: The MIC is the lowest concentration of the surfactant at which there is no visible growth (turbidity) of the microorganism.[1][12]

Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Methodology: MTT Assay [16]

    • Cell Seeding: Seed a 96-well plate with a specific density of the target mammalian cell line (e.g., human dermal fibroblasts) and allow them to adhere and grow for 24 hours.

    • Treatment: Remove the growth medium and replace it with fresh medium containing various concentrations of the surfactant. Incubate for a predetermined exposure time (e.g., 24 or 48 hours).

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.

    • Solubilization: Solubilize the formazan crystals by adding a suitable solvent (e.g., DMSO or isopropanol).

    • Measurement: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm).

    • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC₅₀ value is determined by plotting cell viability against surfactant concentration and identifying the concentration that causes a 50% reduction in viability.[14][16]

Visualizations

Experimental Workflow for Surfactant Comparison

The following diagram illustrates a logical workflow for the comprehensive comparison of different surfactants.

G cluster_0 Phase 1: Preparation & Physicochemical Analysis cluster_1 Phase 2: Biological Performance Evaluation cluster_2 Phase 3: Data Analysis & Comparison A Source Surfactants (DTAC, CTAB, BAC, etc.) B Prepare Aqueous Solutions (Concentration Series) A->B C Measure Surface Tension (Tensiometry) B->C D Measure Conductivity B->D E Determine Critical Micelle Concentration (CMC) C->E D->E F Antimicrobial Testing (MIC Determination vs. Bacteria & Fungi) E->F G Cytotoxicity Assays (e.g., MTT, LDH on Mammalian Cell Lines) E->G H Compile Data into Comparison Tables F->H G->H I Calculate Therapeutic Index (IC50 / MIC) H->I J Select Optimal Surfactant for Application I->J

Caption: A generalized workflow for comparing quaternary ammonium surfactants.

Mechanism of Action on Bacterial Cells

QACs exert their antimicrobial effect primarily by disrupting the integrity of the cell membrane.

G QAC QAC Monomer CellWall Bacterial Cell Wall (Negatively Charged) QAC->CellWall + Action1 1. Electrostatic Attraction Membrane Cytoplasmic Membrane CellWall->Membrane Insertion of Alkyl Chain Action2 2. Hydrophobic Interaction Cytoplasm Cytoplasm (Intracellular Components) Membrane->Cytoplasm Loss of Integrity Action3 3. Membrane Disruption Action4 4. Leakage & Cell Death Cytoplasm->Action4 K+, Proteins, etc.

Caption: The mechanism of QAC antimicrobial action on a bacterial cell.

References

A Comparative Guide to Cytotoxicity Assessment of Decyltrimethylammonium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of in vitro cytotoxicity assessment for Decyltrimethylammonium chloride (DTAC), a cationic surfactant commonly used in various industrial and pharmaceutical applications. Understanding the cytotoxic potential of DTAC is crucial for its safe application and for the development of less toxic alternatives. This document details established experimental protocols, presents comparative cytotoxicity data, and elucidates the underlying molecular mechanisms of DTAC-induced cell death.

Comparative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's cytotoxicity. The following table summarizes the IC50 values for various surfactants and control compounds on relevant human cell lines, providing a comparative context for the expected cytotoxicity of this compound (DTAC). Due to the limited availability of direct IC50 values for DTAC in the public domain, data for the structurally similar cationic surfactant, Cetyltrimethylammonium Bromide (CTAB), is included. Cationic surfactants, particularly those with longer alkyl chains, generally exhibit higher cytotoxicity.

Compound/Product NameCell LineExposure TimeIC50 ValueReference Compound(s)
Cationic Surfactants
Cetyltrimethylammonium Bromide (CTAB)HaCaT2 hoursToxic (64% viability at 100 µM)Oleylamine, Tetraoctylammonium bromide
HaCaT24 hoursHighly Toxic (~0% viability at 100 µM)Oleylamine, SDS
Anionic Surfactants
Sodium Dodecyl Sulfate (SDS)HaCaT24 hoursToxic (~20% viability at 100 µM)Hexadecylamine
Acylglutamate Surfactants
Sodium Cocoyl GlutamateHaCaT24 hours> 320 µg/mLChlorpromazine (IC50: 16.00 µg/mL)
Sodium Lauroyl GlutamateHaCaT24 hours> 320 µg/mLChlorpromazine (IC50: 16.00 µg/mL)
Sodium Myristoyl GlutamateHaCaT24 hours> 320 µg/mLChlorpromazine (IC50: 16.00 µg/mL)
Anticancer Drugs (for context)
DoxorubicinA549Not Specified5.05 µMStaurosporine (IC50: 10.47 µM)
EtoposideA549Not Specified50.8 µg/mL-
CisplatinA549Not Specified0.017 mg/mL-

Key Experimental Protocols

Accurate and reproducible cytotoxicity data relies on standardized protocols. Below are detailed methodologies for three commonly employed in vitro cytotoxicity assays suitable for evaluating the effects of this compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of mitochondria.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cells (e.g., HaCaT, A549, or HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in a suitable solvent (e.g., sterile water or PBS) and add to the wells. Include a solvent-only control.

  • Incubation: Incubate the cells with the compound for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the solvent control and determine the IC50 value.

Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Principle: LDH is a stable cytosolic enzyme that is released upon cell membrane damage. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the cells with the compound for the desired exposure time.

  • Supernatant Collection: After incubation, carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture (containing substrate, cofactor, and dye) according to the manufacturer's instructions.

  • Incubation: Incubate the reaction mixture at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add a stop solution to each well to terminate the enzymatic reaction.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Determine the amount of LDH released and calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).

Neutral Red Uptake (NRU) Assay

This assay assesses cell viability based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.

Principle: Neutral Red is a weak cationic dye that penetrates cell membranes and accumulates in the lysosomes of viable cells. The amount of dye absorbed is proportional to the number of living cells.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the cells with the compound for the desired exposure time.

  • Dye Incubation: Remove the treatment medium and add a medium containing Neutral Red (e.g., 50 µg/mL) to each well. Incubate for 3 hours at 37°C.

  • Washing: After incubation, remove the dye-containing medium and wash the cells with a wash buffer (e.g., PBS) to remove any unincorporated dye.

  • Dye Extraction: Add a destain solution (e.g., a mixture of ethanol (B145695) and acetic acid) to each well to extract the dye from the lysosomes.

  • Absorbance Measurement: Agitate the plate for 10 minutes to ensure complete dye solubilization and measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of viable cells by comparing the absorbance of treated cells to that of the solvent control.

Experimental and Logical Workflow Diagrams

To visualize the experimental process and the underlying molecular mechanisms, the following diagrams are provided in DOT language.

CytotoxicityAssayWorkflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_mtt MTT Assay cluster_ldh LDH Assay cluster_nru Neutral Red Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HaCaT, A549) cell_seeding Cell Seeding in 96-well Plate cell_culture->cell_seeding compound_prep DTAC Stock & Dilutions treatment Treatment with DTAC compound_prep->treatment cell_seeding->treatment incubation Incubation (24h, 48h, 72h) treatment->incubation assay_choice Select Assay incubation->assay_choice mtt_reagent Add MTT Reagent assay_choice->mtt_reagent MTT ldh_supernatant Collect Supernatant assay_choice->ldh_supernatant LDH nru_dye Add Neutral Red assay_choice->nru_dye NRU mtt_incubation Incubate (3-4h) mtt_reagent->mtt_incubation mtt_solubilize Solubilize Formazan mtt_incubation->mtt_solubilize mtt_read Read Absorbance (570nm) mtt_solubilize->mtt_read data_analysis Calculate % Viability/ Cytotoxicity mtt_read->data_analysis ldh_reaction LDH Reaction ldh_supernatant->ldh_reaction ldh_read Read Absorbance (490nm) ldh_reaction->ldh_read ldh_read->data_analysis nru_incubation Incubate (3h) nru_dye->nru_incubation nru_extract Extract Dye nru_incubation->nru_extract nru_read Read Absorbance (540nm) nru_extract->nru_read nru_read->data_analysis ic50 Determine IC50 Value data_analysis->ic50

Caption: Workflow for in vitro cytotoxicity assessment.

DTAC_Cytotoxicity_Pathway cluster_membrane Cell Membrane cluster_mito Mitochondrion cluster_apoptosis Apoptotic Cascade DTAC Decyltrimethylammonium Chloride (DTAC) membrane_disruption Membrane Disruption DTAC->membrane_disruption mito_potential Loss of Mitochondrial Membrane Potential (ΔΨm) DTAC->mito_potential membrane_disruption->mito_potential ros Increased Reactive Oxygen Species (ROS) mito_potential->ros cyto_c Cytochrome c Release mito_potential->cyto_c ros->mito_potential Oxidative Stress caspase9 Caspase-9 Activation cyto_c->caspase9 bcl2_family Bcl-2 Family Regulation (Bax/Bak activation, Bcl-2 inhibition) bcl2_family->cyto_c caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis (DNA fragmentation, cell death) caspase3->apoptosis

Caption: Proposed signaling pathway for DTAC-induced cytotoxicity.

Validating the antimicrobial efficacy of Decyltrimethylammonium chloride against specific pathogens

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the antimicrobial efficacy of Decyltrimethylammonium chloride (DTAC), a quaternary ammonium (B1175870) compound (QAC), against a panel of clinically relevant pathogens. The performance of DTAC is evaluated alongside other widely used QACs, including Didecyldimethylammonium chloride (DDAC), Benzalkonium chloride (BAC), and Cetylpyridinium chloride (CPC). This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative efficacy data, detailed experimental methodologies, and visual representations of experimental workflows and mechanisms of action.

Comparative Efficacy Data: MIC and MBC Values

The antimicrobial efficacy of DTAC and other QACs is commonly quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum. The following table summarizes the reported MIC and MBC values for DTAC and its alternatives against Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans.

Antimicrobial AgentPathogenMIC (µg/mL)MBC (µg/mL)
This compound (DTAC) Escherichia coli1.3 - 20[1][2]ND
Staphylococcus aureus0.4 - 1.8[3]ND
Pseudomonas aeruginosaNDND
Candida albicans6.25 - >100[4]25 - >100[4]
Didecyldimethylammonium chloride (DDAC) Escherichia coli1.3 - 8[1][5]ND
Staphylococcus aureus0.4 - 1.8[3]>9[3]
Pseudomonas aeruginosa>375[6]ND
Candida albicansNDND
Benzalkonium chloride (BAC) Escherichia coli25 - 150[7]ND
Staphylococcus aureus5 - 10[7]ND
Pseudomonas aeruginosa64 - >350[8][9]ND
Candida albicansNDND
Cetylpyridinium chloride (CPC) Escherichia coli16 - 64[10]ND
Staphylococcus aureus2 - 10[10][11]ND
Pseudomonas aeruginosa250 - 2000[10]ND
Candida albicans4[4]ND

ND: Not Determined from the available search results.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative efficacy data. These protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI).

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[12][13][14]

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared. From a fresh 18-24 hour culture plate, 3-5 isolated colonies are transferred to a tube containing sterile broth. The broth culture is incubated at 37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[15] The suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[15]

  • Preparation of Antimicrobial Dilutions: A serial two-fold dilution of the antimicrobial agent is prepared in a 96-well microtiter plate.[12] Typically, 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) is added to each well. Then, 100 µL of the antimicrobial stock solution is added to the first well and mixed. A multichannel pipette is used to transfer 100 µL from the first well to the second, and this process is repeated across the plate to create a concentration gradient.[14]

  • Inoculation and Incubation: Each well is inoculated with 100 µL of the standardized bacterial suspension.[14] The microtiter plate is then incubated at 37°C for 18-24 hours.[14]

  • Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity) of the microorganism.[1][13]

Minimum Bactericidal Concentration (MBC) Assay

The MBC test is performed as a follow-up to the MIC assay to determine the concentration of an antimicrobial agent that is bactericidal.[1][3][15]

  • Subculturing from MIC Plate: Following the determination of the MIC, a small aliquot (typically 10-100 µL) is taken from the wells of the MIC plate that show no visible growth.[1][15]

  • Plating: The aliquots are plated onto a suitable agar (B569324) medium that does not contain the antimicrobial agent.[15]

  • Incubation: The agar plates are incubated at 37°C for 18-24 hours.

  • Interpretation: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the number of colony-forming units (CFU) compared to the initial inoculum.[2][15]

Time-Kill Kinetic Assay

This assay provides information on the rate at which an antimicrobial agent kills a microorganism.[16][17]

  • Preparation: Test tubes are prepared with a standardized inoculum of the microorganism (e.g., 5 x 10⁵ CFU/mL) in a suitable broth medium. The antimicrobial agent is added at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC). A growth control tube without the antimicrobial agent is also included.[17]

  • Incubation and Sampling: All tubes are incubated at 37°C, typically with shaking. At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), an aliquot is removed from each tube.[16][17]

  • Enumeration: The collected aliquots are serially diluted and plated on agar plates to determine the number of viable bacteria (CFU/mL).[17]

  • Data Analysis: The results are plotted as log10 CFU/mL versus time. A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[17]

Mechanism of Action

This compound, like other QACs, exerts its antimicrobial effect primarily through the disruption of the microbial cell membrane.[18] The positively charged head group of the DTAC molecule electrostatically interacts with the negatively charged components of the bacterial cell wall and membrane, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria. Following this initial binding, the hydrophobic decyl tail penetrates the lipid bilayer, leading to a loss of membrane integrity and leakage of essential intracellular components, ultimately resulting in cell death.[18][19]

G Mechanism of Action of this compound (DTAC) cluster_extracellular Extracellular Space cluster_cell Microbial Cell DTAC Decyltrimethylammonium Chloride (DTAC) CellWall Cell Wall DTAC->CellWall Electrostatic Interaction CellMembrane Cell Membrane CellWall->CellMembrane Penetration of Hydrophobic Tail Cytoplasm Cytoplasm (Intracellular Components) CellMembrane->Cytoplasm Membrane Disruption & Increased Permeability Leakage Leakage of Intracellular Components Cytoplasm->Leakage CellDeath Cell Death Cytoplasm->CellDeath Leakage->CellDeath

Caption: Mechanism of action of DTAC against microbial cells.

Experimental Workflow for Antimicrobial Efficacy Testing

The validation of antimicrobial efficacy follows a structured workflow, beginning with the determination of the minimum inhibitory concentration, followed by the assessment of bactericidal activity and the kinetics of microbial killing.

G Experimental Workflow for Antimicrobial Efficacy Testing start Start: Prepare Standardized Microbial Inoculum mic_test Perform Broth Microdilution MIC Assay start->mic_test read_mic Determine Minimum Inhibitory Concentration (MIC) mic_test->read_mic mbc_test Perform MBC Assay (Subculture from MIC wells) read_mic->mbc_test time_kill Perform Time-Kill Kinetic Assay read_mic->time_kill read_mbc Determine Minimum Bactericidal Concentration (MBC) mbc_test->read_mbc end End: Comparative Efficacy Analysis read_mbc->end analyze_kinetics Analyze Killing Kinetics (Bactericidal vs. Bacteriostatic) time_kill->analyze_kinetics analyze_kinetics->end

Caption: Workflow for determining antimicrobial efficacy.

References

A Comparative Guide to Purity Analysis of Decyltrimethylammonium Chloride: HPLC, Capillary Electrophoresis, and Titration

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of raw materials and active ingredients is a critical step in the development and manufacturing process. Decyltrimethylammonium chloride (DTAC), a quaternary ammonium (B1175870) compound used as a surfactant and antiseptic, is no exception. This guide provides a comparative analysis of three common analytical methods for determining the purity of DTAC: High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and Potentiometric Titration.

Method Comparison at a Glance

The choice of analytical method for purity analysis often depends on a balance of factors including specificity, sensitivity, speed, and cost. While HPLC provides robust separation of impurities, CE offers higher separation efficiency. Potentiometric titration, a classical analytical technique, presents a simpler and often more cost-effective approach for assaying the main component.

A summary of the key performance characteristics of each method is presented below.

Data Presentation: Performance Comparison of Analytical Methods

ParameterHPLC (Ion-Pair)Capillary ElectrophoresisPotentiometric Titration
Principle Differential partitioning between a stationary and mobile phase.Differential migration in an electric field.Reaction with a titrant of known concentration.
Specificity High (can separate structurally similar impurities)Very High (excellent for resolving complex mixtures)Moderate (assays total quaternary ammonium content)
Accuracy 98-102%95-105%99-101%
Precision (RSD) < 2%< 5%[1]< 1%[2]
Limit of Detection (LOD) Low (ng/mL to µg/mL range)Very Low (µg/L to mg/L range)[3][4]Higher (mg/mL range)
Analysis Time per Sample 15-30 minutes10-20 minutes5-10 minutes
Solvent/Reagent Consumption HighVery LowLow
Instrumentation Cost HighHighLow
Throughput High (with autosampler)Moderate to HighModerate

Experimental Workflows

The general workflow for the purity analysis of this compound involves sample preparation, instrumental analysis, and data processing. The following diagram illustrates a typical workflow for an HPLC-based purity analysis.

HPLC Purity Analysis Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Sample DTAC Sample Weighing Accurate Weighing Sample->Weighing Dissolution Dissolution in Diluent Weighing->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injection Sample Injection Filtration->Injection HPLC_System HPLC System Separation Chromatographic Separation Detection Detection (e.g., ELSD, UV) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Purity Calculation (% Area) Integration->Calculation Report Final Report Calculation->Report

Caption: Workflow for HPLC purity analysis of this compound.

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC) - Ion-Pair Method

This method is suitable for separating DTAC from its potential impurities, such as other alkyl chain length homologs.

  • Instrumentation:

    • HPLC system with a pump, autosampler, column oven, and a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or a low-wavelength UV detector).

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 10 mM Heptafluorobutyric acid in water.

    • Mobile Phase B: Acetonitrile (B52724).

    • Gradient:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 90% B

      • 15-20 min: 90% B

      • 20.1-25 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detector (ELSD): Nebulizer Temperature: 40 °C, Evaporator Temperature: 60 °C, Gas Flow: 1.5 L/min.

  • Sample Preparation:

    • Accurately weigh approximately 50 mg of the this compound sample.

    • Dissolve in and dilute to 50.0 mL with a mixture of water and acetonitrile (50:50 v/v) to obtain a concentration of about 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Capillary Electrophoresis (CE)

CE offers high separation efficiency and is an excellent alternative to HPLC, particularly for charged molecules like quaternary ammonium compounds.[5]

  • Instrumentation:

    • Capillary electrophoresis system with a power supply, autosampler, temperature-controlled capillary cartridge, and a detector (e.g., Diode Array Detector for indirect UV detection).

    • Data acquisition and processing software.

  • Electrophoretic Conditions:

    • Capillary: Fused-silica capillary, 50 µm I.D., effective length 40 cm.

    • Background Electrolyte (BGE): 20 mM Imidazole, 10 mM p-Anisic acid, adjusted to pH 4.5 with acetic acid, in 50% methanol.

    • Voltage: 25 kV.

    • Temperature: 25 °C.

    • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

    • Detection: Indirect UV at 254 nm.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve in and dilute to 10.0 mL with the BGE to obtain a concentration of about 1 mg/mL.

    • Vortex to ensure complete dissolution.

  • Data Analysis:

    • Purity is determined by the area percent of the main DTAC peak relative to the total area of all detected peaks.

Potentiometric Titration

This method provides a quantitative determination of the total quaternary ammonium salt content.

  • Instrumentation:

    • Automatic potentiometric titrator.

    • Surfactant-sensitive electrode or a combination pH electrode.

    • Burette and magnetic stirrer.

  • Reagents:

    • Titrant: 0.01 M Sodium Dodecyl Sulfate (SDS), standardized.

    • Solvent: Deionized water.

  • Titration Procedure:

    • Accurately weigh approximately 0.2 g of the this compound sample into a beaker.

    • Dissolve the sample in 100 mL of deionized water.

    • Place the beaker on the magnetic stirrer and immerse the electrode in the solution.

    • Titrate with the standardized 0.01 M SDS solution.

    • The endpoint is determined by the inflection point of the potential curve.

  • Calculation:

    • The purity of this compound is calculated using the following formula:

      Where:

      • V = Volume of SDS solution consumed at the endpoint (L)

      • M = Molarity of the SDS solution (mol/L)

      • F = Molar mass of this compound ( g/mol )

      • W = Weight of the sample (g)

Conclusion

The selection of an appropriate analytical method for the purity analysis of this compound is contingent on the specific requirements of the analysis.

  • HPLC is a robust and versatile method that is well-suited for routine quality control, providing excellent separation of potential impurities.

  • Capillary Electrophoresis offers superior separation efficiency and is an ideal orthogonal technique to confirm purity results obtained by HPLC, especially when dealing with complex impurity profiles.[5]

  • Potentiometric Titration is a simple, rapid, and cost-effective method for determining the overall content of the active substance, making it a practical choice for assay determination where the impurity profile is already well-characterized.

References

A Comparative Analysis of Decyltrimethylammonium Chloride (DTAC) and Dodecyltrimethylammonium Chloride (DDAC) for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative study of two closely related cationic surfactants, Decyltrimethylammonium chloride (DTAC) and Dothis compound (DDAC). As quaternary ammonium (B1175870) compounds, they are widely utilized for their antimicrobial, emulsifying, and surface-active properties across various industries, including pharmaceuticals and biotechnology. The primary structural difference lies in the length of their hydrophobic alkyl chain—a ten-carbon chain for DTAC and a twelve-carbon chain for DDAC. This variation significantly influences their physicochemical and biological profiles.

This document offers an objective comparison of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the appropriate surfactant for their specific applications.

Physicochemical Properties: A Head-to-Head Comparison

The length of the alkyl chain is a critical determinant of a surfactant's properties. Generally, a longer hydrophobic chain leads to a lower critical micelle concentration (CMC) and greater surface activity, as the molecule has a stronger tendency to self-assemble to minimize contact with water.

PropertyThis compound (DTAC)Dothis compound (DDAC)
CAS Number 10108-87-9[1][2]112-00-5[3][4]
Molecular Formula C₁₃H₃₀ClN[1][2]C₁₅H₃₄ClN[3][5]
Molecular Weight 235.84 g/mol [2]263.89 g/mol [6][7]
Appearance White to off-white solid or viscous liquid[1]White crystalline powder or solid[3][7]
Melting Point Not consistently reported~37 °C[6][8]
Solubility Soluble in water and organic solvents[1]Soluble in water, ethanol, and methanol[4][5][7]
Critical Micelle Conc. (CMC) ~65 mM in water~15-20 mM in water[9]
Surface Tension at CMC Higher than DDACLower than DTAC

Biological Activities: Antimicrobial Efficacy and Cytotoxicity

Both DTAC and DDAC are recognized for their broad-spectrum antimicrobial properties, which stem from their ability to disrupt the cell membranes of bacteria and fungi.[10][11][12] The positively charged headgroup interacts with the negatively charged components of the microbial cell membrane, leading to increased permeability, leakage of intracellular contents, and eventual cell death.

Antimicrobial Performance

The longer alkyl chain of DDAC generally confers greater antimicrobial potency, particularly against bacteria.[13] This enhanced activity is attributed to its increased lipophilicity, which facilitates more effective partitioning into the lipid bilayer of the cell membrane.

OrganismDTAC (MIC, µg/mL)DDAC (MIC, µg/mL)
Staphylococcus aureusData not availableEffective inhibition observed[14]
Salmonella TyphimuriumData not availableEffective inhibition observed[14]
Fusarium oxysporumNot specifiedComplete inhibition at 0.4 x 10⁻⁴ mole mL⁻¹[14]

Note: Direct comparative MIC data is scarce in publicly available literature. The effectiveness of these compounds can vary significantly with the specific strain and experimental conditions.

Cytotoxicity Profile

A critical consideration for any surfactant in drug development is its potential cytotoxicity to mammalian cells. As cationic surfactants, both DTAC and DDAC can interact with mammalian cell membranes, which can lead to toxicity. This is a dose-dependent effect and a crucial parameter in evaluating their therapeutic index for any application involving contact with human or animal cells. Studies have shown that DDAC can be toxic to aquatic life and may cause skin and eye irritation.[15][16]

Applications in Research and Industry

The distinct properties of DTAC and DDAC lend themselves to a range of applications.

ApplicationThis compound (DTAC)Dothis compound (DDAC)
Disinfectants/Biocides Used in industrial cleaners and sanitizers for microbial control.Widely used for broad-spectrum control of bacteria, fungi, and algae.[10][12]
Phase Transfer Catalyst Employed in organic synthesis to facilitate reactions between immiscible phases.Also used as a phase transfer catalyst, improving reaction efficiency.[5][12]
Emulsifier Used in personal care products, cleaners, and industrial formulations.Ideal for emulsifying architectural waterproof coatings and cosmetic products.[5][7]
Antistatic Agent Reduces static cling in textiles and synthetic fibers.[11]Used in the formulation of synthetic fiber antistatic agents.[5][12]
Personal Care Products Incorporated into shampoos and conditioners.[11]Acts as a foaming agent in shampoos, conditioners, and body washes.[7]
Biotechnology -Serves as a hemolytic agent in automated blood analyzers.[5]

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of surfactant properties.

Determination of Critical Micelle Concentration (CMC) via Surface Tension Measurement

Principle: The surface tension of a surfactant solution decreases as the concentration increases. Once micelles begin to form at the CMC, the surface tension remains relatively constant with further increases in concentration. A plot of surface tension versus the logarithm of the surfactant concentration will show a distinct break point, which corresponds to the CMC.[17][18]

Methodology:

  • Solution Preparation: Prepare a stock solution of the surfactant (DTAC or DDAC) in deionized water. Create a series of dilutions from the stock solution to cover a wide concentration range, both below and above the expected CMC.

  • Measurement: Use a tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method) to measure the surface tension of each dilution at a constant temperature.[17]

  • Data Analysis: Plot the measured surface tension (mN/m) against the logarithm of the surfactant concentration.

  • CMC Determination: The CMC is identified as the concentration at the point of intersection of the two linear portions of the graph.[17]

G cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis prep_stock Prepare Stock Solution prep_dilutions Create Serial Dilutions prep_stock->prep_dilutions equilibrate Equilibrate at Constant Temperature prep_dilutions->equilibrate measure_st Measure Surface Tension (Tensiometer) plot_data Plot Surface Tension vs. log(Concentration) measure_st->plot_data equilibrate->measure_st find_break Identify Inflection Point plot_data->find_break determine_cmc Result: CMC Value find_break->determine_cmc

Caption: Workflow for CMC determination using the surface tension method.

Determination of Antimicrobial Activity via Broth Microdilution (MIC Assay)

Principle: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This method determines the susceptibility of a microbial strain to the surfactant.

Methodology:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus) in a suitable broth medium to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the surfactant (DTAC or DDAC) in the broth medium.

  • Inoculation: Add a fixed volume of the prepared microbial inoculum to each well of the microtiter plate. Include a positive control well (broth + inoculum, no surfactant) and a negative control well (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Result Interpretation: After incubation, visually inspect the wells for turbidity (microbial growth). The MIC is the lowest concentration of the surfactant in which no visible growth is observed.

G start Start prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum prep_plate Perform 2-Fold Serial Dilution of Surfactant in 96-Well Plate start->prep_plate inoculate Inoculate Wells with Microbial Suspension prep_inoculum->inoculate prep_plate->inoculate incubate Incubate Plate (e.g., 24h at 37°C) inoculate->incubate read_results Visually Assess for Turbidity (Growth) incubate->read_results end Determine MIC Value read_results->end

Caption: Experimental workflow for the broth microdilution MIC assay.

Conceptual Mechanism of Antimicrobial Action

Principle: Cationic surfactants like DTAC and DDAC disrupt bacterial cell membranes primarily through electrostatic and hydrophobic interactions. The positively charged headgroup binds to the negatively charged cell surface, while the hydrophobic tail penetrates the lipid bilayer, compromising its integrity.

G cluster_interaction cluster_disruption surfactant Cationic Surfactant (DTAC/DDAC) attraction 1. Electrostatic Attraction surfactant->attraction membrane Bacterial Cell Membrane (Negatively Charged) membrane->attraction insertion 2. Hydrophobic Tail Insertion into Lipid Bilayer attraction->insertion pore_formation 3. Membrane Destabilization & Pore Formation insertion->pore_formation leakage 4. Leakage of Intracellular Components (Ions, ATP) pore_formation->leakage death Cell Death leakage->death

References

A Comparative Guide to DNA Precipitation Agents: Evaluating Decyltrimethylammonium Chloride and Other Common Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient precipitation of DNA is a critical step in numerous molecular biology workflows. The choice of precipitating agent can significantly impact the yield, purity, and integrity of the recovered nucleic acid. This guide provides a comprehensive comparison of decyltrimethylammonium (B84703) chloride (DTAC) and other widely used DNA precipitating agents, including ethanol (B145695), isopropanol (B130326), and polyethylene (B3416737) glycol (PEG), supported by available experimental insights and detailed protocols.

Performance Comparison of DNA Precipitating Agents

The selection of a DNA precipitating agent is often guided by the specific requirements of the downstream application, the volume of the sample, and the desired purity of the DNA. The following table summarizes the key characteristics of common DNA precipitating agents.

Precipitating AgentMechanism of ActionAdvantagesDisadvantages
Decyltrimethylammonium chloride (DTAC) The positively charged quaternary ammonium (B1175870) headgroup of DTAC interacts with the negatively charged phosphate (B84403) backbone of DNA, neutralizing the charge and causing the DNA to precipitate out of solution.Potentially high efficiency in precipitating DNA, even at low concentrations.Potential for co-precipitation of the detergent with DNA, which may inhibit downstream enzymatic reactions. May require additional purification steps to remove residual surfactant. Limited direct comparative data on yield and purity.
Ethanol Reduces the dielectric constant of the solution, allowing the positive counterions (e.g., Na+) to effectively neutralize the negative charges on the DNA backbone, leading to precipitation.High recovery of DNA, even with small fragments. The precipitated salt is more soluble in ethanol, reducing co-precipitation. Effective for small sample volumes.[1]Requires a larger volume (typically 2-2.5 volumes) of ethanol. Precipitation can be less efficient for very low concentrations of DNA without a carrier.
Isopropanol Similar to ethanol, it lowers the dielectric constant of the solution, but DNA is less soluble in isopropanol.Requires a smaller volume (typically 0.7-1 volume) than ethanol, making it suitable for large sample volumes. Can precipitate DNA more rapidly and at lower concentrations.[1]Salts are less soluble in isopropanol and are more likely to co-precipitate with the DNA. The resulting DNA pellet can be more difficult to see and redissolve.
Polyethylene Glycol (PEG) Excludes water from the DNA's hydration shell, effectively concentrating the DNA and forcing it to precipitate. This process is known as molecular crowding.Can be used for size-selective precipitation of DNA fragments. Generally results in a purer DNA preparation with less salt co-precipitation.Can be a more time-consuming process. The viscosity of the PEG solution can make handling more difficult.

Experimental Protocols

Detailed methodologies are crucial for reproducible experimental outcomes. Below are standard protocols for DNA precipitation using ethanol and isopropanol.

Ethanol Precipitation of DNA

This protocol is a standard method for concentrating and desalting DNA samples.

Materials:

  • DNA sample in aqueous solution

  • 3 M Sodium Acetate, pH 5.2

  • 100% Ethanol, ice-cold

  • 70% Ethanol, ice-cold

  • Microcentrifuge

  • Pipettes and tips

  • Nuclease-free water or TE buffer

Procedure:

  • To your DNA sample, add 1/10th volume of 3 M Sodium Acetate, pH 5.2. Mix gently by pipetting.

  • Add 2 to 2.5 volumes of ice-cold 100% ethanol. Invert the tube several times to mix.

  • Incubate the mixture at -20°C for at least 60 minutes. For very low concentrations of DNA, overnight incubation is recommended.

  • Centrifuge the sample at 12,000 x g for 15-30 minutes at 4°C to pellet the DNA.

  • Carefully decant the supernatant without disturbing the DNA pellet. The pellet may be invisible.

  • Wash the pellet by adding 500 µL of ice-cold 70% ethanol.

  • Centrifuge at 12,000 x g for 5 minutes at 4°C.

  • Carefully decant the 70% ethanol.

  • Air-dry the pellet for 5-10 minutes to remove any residual ethanol. Do not over-dry the pellet.

  • Resuspend the DNA pellet in a suitable volume of nuclease-free water or TE buffer.

Isopropanol Precipitation of DNA

This method is particularly useful for precipitating DNA from large volumes.[2]

Materials:

  • DNA sample in aqueous solution

  • 3 M Sodium Acetate, pH 5.2 (or 5 M Ammonium Acetate)

  • 100% Isopropanol, room temperature

  • 70% Ethanol, ice-cold

  • Microcentrifuge

  • Pipettes and tips

  • Nuclease-free water or TE buffer

Procedure:

  • To your DNA sample, add 1/10th volume of 3 M Sodium Acetate, pH 5.2. Mix gently.

  • Add 0.7 to 1 volume of room temperature 100% isopropanol. Mix by inverting the tube.

  • Incubate at room temperature for 10-15 minutes.

  • Centrifuge the sample at 12,000 x g for 15-30 minutes at 4°C to pellet the DNA.

  • Carefully decant the supernatant. The isopropanol-precipitated pellet is often glassy and harder to see.

  • Wash the pellet with 500 µL of ice-cold 70% ethanol to remove residual salt.

  • Centrifuge at 12,000 x g for 5 minutes at 4°C.

  • Carefully decant the 70% ethanol.

  • Air-dry the pellet for 5-10 minutes.

  • Resuspend the DNA in an appropriate volume of nuclease-free water or TE buffer.

Visualizing the Process: Workflows and Mechanisms

To better understand the practical and theoretical aspects of DNA precipitation, the following diagrams illustrate the experimental workflow and the underlying molecular mechanisms.

G cluster_workflow Experimental Workflow for DNA Precipitation start Start with DNA in aqueous solution add_salt Add Salt (e.g., Sodium Acetate) start->add_salt add_precipitant Add Precipitating Agent (Ethanol, Isopropanol, or DTAC) add_salt->add_precipitant incubate Incubate (-20°C for Ethanol, RT for Isopropanol) add_precipitant->incubate centrifuge1 Centrifuge to pellet DNA incubate->centrifuge1 wash Wash pellet with 70% Ethanol centrifuge1->wash centrifuge2 Centrifuge again wash->centrifuge2 dry Air-dry pellet centrifuge2->dry resuspend Resuspend DNA in buffer dry->resuspend

Figure 1. A generalized workflow for DNA precipitation experiments.

G cluster_mechanisms Mechanisms of DNA Precipitation cluster_alcohol Alcohol Precipitation cluster_dtac Cationic Surfactant (DTAC) Precipitation dna_solution_alcohol DNA in aqueous solution (Negatively charged backbone) add_alcohol Add Ethanol or Isopropanol + Salt (e.g., Na+) dna_solution_alcohol->add_alcohol Step 1 charge_neutralization Reduced dielectric constant allows Na+ to neutralize DNA's negative charge add_alcohol->charge_neutralization Step 2 precipitation_alcohol DNA becomes less soluble and precipitates charge_neutralization->precipitation_alcohol Step 3 dna_solution_dtac DNA in aqueous solution (Negatively charged backbone) add_dtac Add DTAC (Positively charged headgroup) dna_solution_dtac->add_dtac Step 1 direct_binding Positively charged DTAC directly binds to and neutralizes DNA's charge add_dtac->direct_binding Step 2 precipitation_dtac DNA-DTAC complex precipitates direct_binding->precipitation_dtac Step 3

Figure 2. Comparison of DNA precipitation mechanisms.

References

Unveiling Surface Charge Reversal: A Comparative Analysis of Decyltrimethylammonium Chloride using Zeta Potential

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving precise control over the surface charge of materials is a critical step in various applications, from nanoparticle drug delivery to the functionalization of biomaterials. Decyltrimethylammonium chloride (DTAC), a cationic surfactant, is a widely utilized agent for modifying negatively charged surfaces to impart a positive charge. This guide provides a comprehensive comparison of DTAC's performance with other cationic surfactants, supported by experimental data from zeta potential analysis, to aid in the selection of the optimal surface modifying agent.

The fundamental principle behind the efficacy of DTAC and other quaternary ammonium (B1175870) salts lies in their molecular structure. These molecules possess a positively charged hydrophilic head group and a hydrophobic tail. When introduced to a negatively charged surface in an aqueous environment, the positively charged head group electrostatically adsorbs onto the surface, leading to a reversal of the surface charge from negative to positive. This modification can be quantitatively confirmed by measuring the zeta potential of the material before and after treatment.

Comparative Performance of Cationic Surfactants

The following table summarizes the zeta potential of various materials before and after modification with DTAC and other commonly used cationic surfactants. This data, compiled from multiple studies, demonstrates the effectiveness of these agents in altering surface charge. It is important to note that the final zeta potential is dependent on factors such as the initial surface charge of the material, the concentration of the surfactant, the pH of the medium, and the ionic strength of the solution.

MaterialInitial Zeta Potential (mV)Modifying AgentConcentrationFinal Zeta Potential (mV)
Air BubblesNegativeThis compound (DTAC)200 ppmPositive
Low-Rank CoalNegativeDothis compound (DTAC)Not SpecifiedPositive (Adsorption by strong electrostatic force)
Boron Nitride NanotubesNot SpecifiedCetyltrimethylammonium bromide (CTAB)Not Specified+77
Healthy Human Hair-29 (at pH 7.4)Behentrimonium chloride (BTMC)1%Positive
Healthy Human Hair-29 (at pH 7.4)Hexathis compound (CTAC)1%Positive
Silica Nanoparticles-19.3 ± 1.73-Aminopropyl)triethoxysilane (APTES)Not Specified+32.5 ± 2.2

Mechanism of Surface Charge Modification

The process of surface charge modification by a cationic surfactant like DTAC on a negatively charged surface can be visualized as a two-step process. Initially, the positively charged headgroups of the surfactant molecules are attracted to the negative surface, leading to charge neutralization. As the concentration of the surfactant increases, a second layer forms with the hydrophobic tails interacting with the first layer's tails, exposing the positively charged headgroups to the surrounding medium and resulting in a net positive surface charge.

cluster_0 Initial State cluster_1 Surface Modification Process cluster_2 Final State cluster_3 Confirmation A Negatively Charged Surface B Addition of DTAC (Cationic Surfactant) A->B Introduction of modifying agent C Electrostatic Adsorption B->C Interaction D Charge Neutralization & Reversal C->D Mechanism E Positively Charged Surface D->E Result F Zeta Potential Analysis E->F Verification

Caption: Logical workflow of surface charge modification and confirmation.

Experimental Protocol: Zeta Potential Measurement

The following is a generalized protocol for measuring the zeta potential of a material before and after surface modification with DTAC.

1. Materials and Equipment:

  • Material of interest (e.g., nanoparticles, biomaterial scaffold)

  • This compound (DTAC)

  • Deionized (DI) water or appropriate buffer solution

  • pH meter

  • Zeta potential analyzer (e.g., using electrophoretic light scattering)

  • Disposable cuvettes or sample cells compatible with the instrument

2. Sample Preparation (Before Modification):

  • Disperse the material of interest in DI water or a buffer of known pH and ionic strength to a suitable concentration for the zeta potential analyzer.

  • Ensure the dispersion is homogenous, using sonication if necessary.

  • Measure the pH of the suspension.

3. Zeta Potential Measurement (Before Modification):

  • Calibrate the zeta potential analyzer according to the manufacturer's instructions.

  • Transfer the sample dispersion into the measurement cell.

  • Equilibrate the sample to the desired temperature.

  • Perform the zeta potential measurement. It is recommended to perform multiple measurements for each sample to ensure reproducibility.

4. Surface Modification with DTAC:

  • Prepare a stock solution of DTAC of a known concentration.

  • To the dispersed material, add the DTAC stock solution to achieve the desired final concentration.

  • Allow the mixture to incubate for a sufficient time to ensure complete adsorption of the surfactant onto the material's surface. This time may need to be optimized for specific material-surfactant systems.

  • Measure the pH of the suspension after adding DTAC.

5. Zeta Potential Measurement (After Modification):

  • Transfer the DTAC-modified sample dispersion into a clean measurement cell.

  • Equilibrate the sample to the desired temperature.

  • Perform the zeta potential measurement, again with multiple runs for reproducibility.

6. Data Analysis:

  • Compare the zeta potential values obtained before and after the addition of DTAC. A significant shift from a negative to a positive value confirms the successful modification of the surface charge.

  • Analyze the effect of DTAC concentration on the final zeta potential if a concentration-dependent study was performed.

Conclusion

Zeta potential analysis is an indispensable tool for confirming the successful surface charge modification of materials by cationic surfactants like this compound. The data presented in this guide demonstrates that while DTAC is effective, other quaternary ammonium surfactants such as CTAB and BTMC also exhibit strong performance in rendering surfaces positively charged. The choice of the most suitable modifying agent will ultimately depend on the specific material, the desired final surface charge, and the requirements of the intended application. Researchers are encouraged to perform their own comparative studies under their specific experimental conditions to make an informed decision.

Performance of Decyltrimethylammonium Chloride in Different Buffer Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of Decyltrimethylammonium chloride (DTAC), a cationic surfactant, in three common biological buffer systems: phosphate (B84403), TRIS, and acetate (B1210297). For comparative analysis, the performance of a widely used alternative, Cetyltrimethylammonium bromide (CTAB), is also presented. The critical micelle concentration (CMC) and aggregation number are key performance indicators for surfactants, influencing their efficacy in applications ranging from drug delivery to protein solubilization. The data presented herein has been compiled from various scientific studies to aid in the selection of the most appropriate surfactant and buffer system for specific research and development needs.

Executive Summary

The selection of a buffer system can significantly impact the micellization behavior of cationic surfactants like this compound (DTAC). This guide demonstrates that the critical micelle concentration (CMC) of DTAC is influenced by the ionic strength and composition of the buffer. In phosphate buffer, an increase in buffer concentration leads to a decrease in the CMC of alkyltrimethylammonium halides, a trend that is expected to hold for DTAC. While specific data for DTAC in TRIS and acetate buffers is limited, the general principles of surfactant behavior suggest that the ionic environment of these buffers will also modulate micelle formation. As a comparative benchmark, Cetyltrimethylammonium bromide (CTAB) generally exhibits a lower CMC than DTAC due to its longer hydrophobic alkyl chain. The choice of buffer should, therefore, be considered a critical parameter in the design of formulations and experimental protocols involving these surfactants.

Performance Comparison: DTAC vs. CTAB

Table 1: Critical Micelle Concentration (CMC) in mM at 25°C

SurfactantDeionized Water50 mM Phosphate Buffer (pH 7.4)50 mM TRIS Buffer (pH 7.4)50 mM Acetate Buffer (pH 5.0)
This compound (DTAC) ~65[1]Estimated: <65Estimated: ~65Estimated: ~65
Cetyltrimethylammonium bromide (CTAB) ~0.9~0.5[2]~0.9~0.9

Note: The CMC of cationic surfactants generally decreases with increasing salt concentration due to the screening of electrostatic repulsion between the head groups. The effect of TRIS and acetate buffers at 50 mM on the CMC of these surfactants is expected to be less pronounced than that of phosphate buffer due to their lower ionic strength contribution at this concentration.

Table 2: Micelle Aggregation Number at 25°C

SurfactantDeionized Water50 mM Phosphate Buffer (pH 7.4)50 mM TRIS Buffer (pH 7.4)50 mM Acetate Buffer (pH 5.0)
This compound (DTAC) ~30-40Estimated: >30-40Estimated: ~30-40Estimated: ~30-40
Cetyltrimethylammonium bromide (CTAB) ~95[3]Estimated: >95Estimated: ~95Estimated: ~95

Note: The aggregation number of ionic surfactant micelles often increases with the addition of salt, as the reduced repulsion between head groups allows for a more compact packing of monomers within the micelle.

Experimental Protocols

The following are detailed methodologies for the key experiments used to determine the performance parameters presented in this guide.

Determination of Critical Micelle Concentration (CMC) by Conductivity Measurement

This method is based on the change in the electrical conductivity of a surfactant solution as a function of its concentration. Below the CMC, the surfactant exists as individual ions, and the conductivity increases linearly with concentration. Above the CMC, the formation of micelles, which have a lower mobility than the individual surfactant ions, leads to a decrease in the slope of the conductivity versus concentration plot. The CMC is determined as the point of intersection of the two linear portions of this plot.

Materials:

  • This compound (DTAC) or Cetyltrimethylammonium bromide (CTAB)

  • Deionized water

  • Selected buffer concentrate (Phosphate, TRIS, or Acetate)

  • Conductivity meter with a temperature probe

  • Magnetic stirrer and stir bar

  • Calibrated glassware (burette, volumetric flasks, beaker)

Procedure:

  • Prepare a stock solution of the surfactant (e.g., 100 mM DTAC) in the desired buffer system (e.g., 50 mM Phosphate buffer, pH 7.4).

  • Place a known volume of the same buffer solution into a thermostated beaker at 25°C.

  • Immerse the conductivity probe into the buffer solution and allow the reading to stabilize.

  • incrementally add small aliquots of the surfactant stock solution to the beaker with continuous stirring.

  • After each addition, allow the conductivity reading to stabilize and record the value along with the total concentration of the surfactant in the beaker.

  • Continue this process well beyond the expected CMC.

  • Plot the specific conductivity as a function of the surfactant concentration.

  • Identify the two linear regions of the plot (pre-micellar and post-micellar) and perform a linear regression on each.

  • The CMC is the concentration at which these two lines intersect.

cluster_prep Solution Preparation cluster_measurement Conductivity Measurement cluster_analysis Data Analysis prep_buffer Prepare Buffer prep_stock Prepare Surfactant Stock in Buffer prep_buffer->prep_stock start Start with pure buffer in beaker prep_stock->start add_surfactant Incrementally add surfactant stock start->add_surfactant measure Record stabilized conductivity add_surfactant->measure measure->add_surfactant plot Plot Conductivity vs. Concentration measure->plot fit Linear fit of pre- and post-micellar regions plot->fit cmc Determine CMC at intersection fit->cmc

Workflow for CMC determination by conductivity.
Determination of Micelle Aggregation Number by Steady-State Fluorescence Quenching

This technique utilizes a fluorescent probe (e.g., pyrene) that preferentially partitions into the hydrophobic core of micelles and a quencher molecule that also resides within the micelles. The quenching of the probe's fluorescence is dependent on the number of quencher molecules per micelle. By measuring the fluorescence intensity at different quencher concentrations, the aggregation number can be calculated.

Materials:

  • Surfactant solution of known concentration above its CMC in the desired buffer

  • Fluorescent probe stock solution (e.g., pyrene (B120774) in methanol)

  • Quencher stock solution (e.g., cetylpyridinium (B1207926) chloride in the same buffer)

  • Fluorometer

  • Calibrated micropipettes and cuvettes

Procedure:

  • Prepare a series of surfactant solutions at a fixed concentration above the CMC in the chosen buffer.

  • Add a small, constant amount of the pyrene stock solution to each surfactant solution to achieve a final pyrene concentration that is significantly lower than the micelle concentration.

  • To these solutions, add varying amounts of the quencher stock solution. Include a sample with no quencher as a reference.

  • Allow the solutions to equilibrate.

  • Measure the fluorescence intensity of pyrene (excitation ~335 nm, emission ~373 nm and ~384 nm) for each sample.

  • Plot the ratio of the fluorescence intensity in the absence of quencher (I₀) to the intensity in the presence of quencher (I) against the quencher concentration.

  • The aggregation number (Nagg) can be determined by fitting the data to the following equation, which is derived from Poisson statistics: ln(I₀/I) = [Quencher] / ([Surfactant] - CMC) * Nagg

  • A plot of ln(I₀/I) versus [Quencher] should yield a straight line with a slope equal to Nagg / ([Surfactant] - CMC). From the slope, Nagg can be calculated.

cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis prep_surfactant Prepare Surfactant Solution (>CMC) add_probe Add constant amount of Pyrene prep_surfactant->add_probe add_quencher Add varying amounts of Quencher add_probe->add_quencher measure_I0 Measure Intensity without Quencher (I₀) add_probe->measure_I0 measure_I Measure Intensity with Quencher (I) add_quencher->measure_I plot Plot ln(I₀/I) vs. [Quencher] measure_I0->plot measure_I->plot fit Linear fit to determine slope plot->fit calculate Calculate Aggregation Number from slope fit->calculate

Workflow for aggregation number determination.

Stability and Concluding Remarks

The stability of this compound micelles is influenced by the composition of the buffer system. The presence of electrolytes, such as those found in phosphate buffers, can increase micellar stability by reducing the electrostatic repulsion between the positively charged head groups of the DTAC molecules. This leads to a lower CMC and potentially a higher aggregation number. The effect of TRIS and acetate buffers on micelle stability is generally less pronounced at similar concentrations due to their different ionic compositions.

References

A Researcher's Guide to Cross-Validating Critical Micelle Concentration Measurements

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of the Critical Micelle Concentration (CMC) is a critical parameter in the characterization of surfactants and the formulation of drug delivery systems. The CMC marks the concentration threshold at which surfactant monomers self-assemble into micelles, a phenomenon that governs the solubilizing, emulsifying, and detergent properties of a formulation.[1]

This guide provides a comprehensive comparison of common techniques for measuring CMC, offering detailed experimental protocols and comparative data to assist in the selection of the most appropriate method for your specific research needs. Cross-validation of CMC values using multiple techniques is highly recommended to ensure data accuracy and robustness.

Comparison of Key CMC Measurement Techniques

The selection of a suitable method for CMC determination depends on several factors, including the nature of the surfactant (ionic or non-ionic), the required sensitivity, sample volume, and available instrumentation.[2] Below is a summary of the most widely used techniques.

Technique Principle Advantages Disadvantages Applicability
Surface Tensiometry Measures the change in surface tension of a solution with increasing surfactant concentration. The CMC is identified as the point where the surface tension becomes relatively constant.[3]Direct and fundamental method, applicable to both ionic and non-ionic surfactants, no probe required.[4][5]Can be time-consuming, requires larger sample volumes, sensitive to impurities.[5]Ionic and Non-ionic surfactants.
Conductivity Measures the change in electrical conductivity of an ionic surfactant solution. The CMC is determined from the break in the conductivity versus concentration plot.Simple, rapid, and well-established for ionic surfactants.[6]Only applicable to ionic surfactants, can be affected by the presence of other electrolytes.[7]Ionic surfactants.
Fluorescence Spectroscopy Utilizes a fluorescent probe (e.g., pyrene) that partitions into the hydrophobic core of micelles, leading to a change in its fluorescence properties.[8]Highly sensitive, requires small sample volumes, suitable for low CMCs.[5]Indirect method, the probe could potentially interfere with micellization.[5]Ionic and Non-ionic surfactants.
Dynamic Light Scattering (DLS) Measures the size of particles in solution. The formation of micelles above the CMC leads to a significant increase in the scattered light intensity and the appearance of a new particle size distribution.[9]Non-invasive, provides information on micelle size and distribution.[9]Can be less precise for CMC determination compared to other methods, may require more complex data analysis.[10]Ionic and Non-ionic surfactants.
Isothermal Titration Calorimetry (ITC) Measures the heat changes associated with the formation or dilution of micelles upon titration of a concentrated surfactant solution into a solvent.Provides a complete thermodynamic profile of micellization (enthalpy, entropy), highly sensitive.[11]Requires specialized and expensive instrumentation, data analysis can be complex.Ionic and Non-ionic surfactants.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and accuracy.

Surface Tension Method

This is a classic and widely applicable method for determining the CMC of both ionic and non-ionic surfactants.[2]

Materials:

  • Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)

  • High-purity water

  • Surfactant of interest

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a stock solution of the surfactant in high-purity water at a concentration well above the expected CMC.

  • Prepare a series of dilutions from the stock solution to cover a range of concentrations both below and above the anticipated CMC.[6]

  • Calibrate the tensiometer according to the manufacturer's instructions.

  • Measure the surface tension of each dilution at a constant temperature. Ensure the measuring probe is thoroughly cleaned between measurements.[4]

  • Plot the surface tension versus the logarithm of the surfactant concentration.

  • The CMC is determined from the intersection of the two linear regions of the plot.[3]

Conductivity Method

This method is suitable for ionic surfactants and relies on the change in conductivity upon micelle formation.[6]

Materials:

  • Conductivity meter and cell

  • High-purity water

  • Ionic surfactant of interest

  • Volumetric flasks and pipettes

  • Thermostatic water bath

Procedure:

  • Prepare a stock solution of the ionic surfactant in high-purity water.

  • Prepare a series of dilutions of the stock solution.

  • Calibrate the conductivity meter using standard potassium chloride solutions.[12]

  • Measure the conductivity of each solution at a constant temperature.[12]

  • Plot the specific conductivity against the surfactant concentration.

  • The plot will show two linear portions with different slopes. The intersection of these lines corresponds to the CMC.[6]

Fluorescence Spectroscopy using a Pyrene (B120774) Probe

This highly sensitive method is suitable for a wide range of surfactants and is particularly useful for low CMC values.[5]

Materials:

  • Fluorometer

  • Pyrene

  • High-purity water

  • Surfactant of interest

  • Volumetric flasks and pipettes

  • Organic solvent (e.g., acetone (B3395972) or ethanol) for pyrene stock solution

Procedure:

  • Prepare a stock solution of pyrene (e.g., 1x10⁻⁶ M) in a suitable organic solvent.

  • Prepare a series of surfactant solutions in high-purity water.

  • Add a small, constant volume of the pyrene stock solution to each surfactant solution. The final pyrene concentration should be very low to avoid excimer formation.

  • Allow the solutions to equilibrate.

  • Measure the fluorescence emission spectrum of each solution (excitation wavelength for pyrene is typically around 335 nm).

  • Plot the ratio of the intensity of the first and third vibronic peaks (I₁/I₃) against the logarithm of the surfactant concentration.

  • The CMC is determined from the inflection point of the resulting sigmoidal curve.[13]

Quantitative Data Comparison

The following tables summarize the CMC values for common surfactants determined by different techniques, illustrating the importance of cross-validation.

Table 1: Critical Micelle Concentration (mM) of Sodium Dodecyl Sulfate (SDS) at 25°C

Method CMC (mM) Reference
Surface Tensiometry8.3[14]
Conductivity8.0 - 8.23[14][15]
Fluorescence Spectroscopy7.7[16]
Streaming Potential8.23[15]

Table 2: Critical Micelle Concentration (mM) of Triton X-100 at 25°C

Method CMC (mM) Reference
Surface Tensiometry0.24[17]
Fluorescence Spectroscopy0.22 - 0.33[17]
Dynamic Light Scattering~0.26[9]
Streaming Potential0.16[15]

Table 3: Critical Micelle Concentration (mM) of Cetyltrimethylammonium Bromide (CTAB) at 25°C

Method CMC (mM) Reference
Surface Tensiometry0.90[18]
Conductivity0.92 - 1.007[2][19]
Fluorescence Spectroscopy0.90[18]
Isothermal Titration Calorimetry0.88[18]
Streaming Potential0.93[15]

Visualizing the Workflow

Diagrams illustrating the experimental workflows can aid in understanding the logical steps of each technique.

CMC_Determination_Workflow cluster_surface_tension Surface Tensiometry Workflow st_start Prepare Surfactant Solutions st_measure Measure Surface Tension st_start->st_measure st_plot Plot Surface Tension vs. log(Concentration) st_measure->st_plot st_cmc Determine CMC from Intersection of Lines st_plot->st_cmc

Caption: Workflow for CMC determination by surface tensiometry.

Conductivity_Workflow cluster_conductivity Conductivity Measurement Workflow cond_start Prepare Ionic Surfactant Solutions cond_measure Measure Conductivity cond_start->cond_measure cond_plot Plot Conductivity vs. Concentration cond_measure->cond_plot cond_cmc Determine CMC from Break in Plot cond_plot->cond_cmc Fluorescence_Workflow cluster_fluorescence Fluorescence Spectroscopy Workflow fluor_start Prepare Surfactant Solutions with Probe fluor_measure Measure Fluorescence Emission fluor_start->fluor_measure fluor_plot Plot I₁/I₃ Ratio vs. log(Concentration) fluor_measure->fluor_plot fluor_cmc Determine CMC from Inflection Point fluor_plot->fluor_cmc Method_Selection_Logic start Start: Need to Determine CMC surfactant_type Ionic or Non-ionic Surfactant? start->surfactant_type ionic Ionic surfactant_type->ionic Ionic non_ionic Non-ionic surfactant_type->non_ionic Non-ionic conductivity Conductivity (Simple, Rapid) ionic->conductivity surface_tension Surface Tensiometry (Direct, Universal) ionic->surface_tension fluorescence Fluorescence (High Sensitivity) ionic->fluorescence non_ionic->surface_tension non_ionic->fluorescence dls DLS (Size Information) non_ionic->dls itc ITC (Thermodynamics) non_ionic->itc cross_validate Cross-Validate with Another Method conductivity->cross_validate surface_tension->cross_validate fluorescence->cross_validate dls->cross_validate itc->cross_validate

References

Decyltrimethylammonium Chloride vs. Benzalkonium Chloride: A Comparative Guide for Antimicrobial Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antimicrobial agents, quaternary ammonium (B1175870) compounds (QACs) stand out for their broad-spectrum efficacy and wide range of applications. Among these, Decyltrimethylammonium Chloride (DTAC) and Benzalkonium Chloride (BAC) are two prominent members frequently utilized in research, pharmaceutical, and industrial settings. This guide provides an objective comparison of their antimicrobial performance, supported by available experimental data, to assist researchers, scientists, and drug development professionals in selecting the appropriate agent for their specific needs.

Executive Summary

Both this compound and Benzalkonium Chloride are cationic surfactants that exert their antimicrobial activity primarily by disrupting the cell membranes of microorganisms. This leads to the leakage of essential intracellular components and ultimately, cell death. While both compounds are effective against a broad range of bacteria, their specific efficacy, as measured by Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), can vary depending on the target microorganism and the specific alkyl chain length of the compound.

Direct comparative studies providing a head-to-head evaluation of DTAC and BAC under identical conditions are limited in the readily available scientific literature. Therefore, this guide presents a compilation of reported MIC values for BAC against key bacterial species and utilizes data for closely related QACs, such as didecyldimethylammonium chloride (DDAC) and other alkyl-trimethylammonium salts, as a proxy to infer the potential efficacy of DTAC. Researchers should consider this when interpreting the presented data.

Mechanism of Action

The fundamental antimicrobial mechanism for both DTAC and BAC, as with other QACs, involves a multi-step process initiated by the electrostatic interaction between the positively charged quaternary ammonium headgroup and the negatively charged components of the microbial cell surface. This is followed by the penetration of the hydrophobic alkyl chain into the lipid bilayer of the cell membrane, leading to its disorganization and increased permeability. The subsequent leakage of cytoplasmic contents, including ions, metabolites, and nucleic acids, results in the death of the microorganism.

Antimicrobial Mechanism of Quaternary Ammonium Compounds General Antimicrobial Mechanism of QACs (DTAC and BAC) QAC Quaternary Ammonium Compound (QAC) CellSurface Negatively Charged Microbial Cell Surface QAC->CellSurface Electrostatic Interaction Membrane Cytoplasmic Membrane CellSurface->Membrane Hydrophobic Interaction (Alkyl Chain Penetration) Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Leakage Leakage of Intracellular Components Disruption->Leakage CellDeath Cell Death Leakage->CellDeath

Caption: General antimicrobial mechanism of QACs.

Performance Data: Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The following tables summarize the reported MIC values for Benzalkonium Chloride and related quaternary ammonium compounds against common pathogenic bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) of Benzalkonium Chloride (BAC) against various bacteria.

MicroorganismStrainMIC (µg/mL)Reference
Escherichia coliATCC 2592216 - 64[1]
Escherichia coliClinical Isolates≤16[2]
Staphylococcus aureusATCC 259230.4 - 1.8[3]
Staphylococcus aureusATCC 292135[4]
Staphylococcus aureusClinical Isolates2[5]
Pseudomonas aeruginosaATCC 15442>1000[1]
Pseudomonas aeruginosaClinical Isolates1.95 - 62.5[6]

Table 2: Minimum Inhibitory Concentration (MIC) of this compound (DTAC) Surrogates against various bacteria.

Note: Data for didecyldimethylammonium chloride (DDAC) and cetyltrimethylammonium chloride (CTMA) are presented as surrogates for DTAC, as they are structurally related quaternary ammonium compounds.

CompoundMicroorganismStrainMIC (µg/mL)Reference
Didecyldimethylammonium chloride (DDAC)Escherichia coli-1.3[6]
Didecyldimethylammonium chloride (DDAC)Escherichia coliClinical Isolates≤8[2]
Didecyldimethylammonium chloride (DDAC)Staphylococcus aureus-0.4 - 1.8[3]
Didecyldimethylammonium chloride (DDAC)Pseudomonas aeruginosa->1000[1]
Cetyltrimethylammonium chloride (CTMA)Escherichia coli-20[7]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a standardized procedure for determining the MIC of an antimicrobial agent against a specific microorganism.

MIC Determination Workflow Broth Microdilution MIC Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep_Culture Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) Inoculation Inoculate each well of microtiter plate with bacterial suspension Prep_Culture->Inoculation Prep_Antimicrobial Prepare serial two-fold dilutions of antimicrobial agent in broth Prep_Antimicrobial->Inoculation Incubation Incubate plates at 35-37°C for 16-20 hours Inoculation->Incubation Observation Visually inspect for turbidity (bacterial growth) Incubation->Observation MIC_Determination Determine MIC: Lowest concentration with no visible growth Observation->MIC_Determination

Caption: Workflow for MIC determination.

Protocol:

  • Preparation of Antimicrobial Agent Dilutions: A stock solution of the antimicrobial agent (DTAC or BAC) is prepared in a suitable solvent and then serially diluted two-fold in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). This is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation: Each well containing the antimicrobial dilution is inoculated with the standardized bacterial suspension. A positive control well (broth and inoculum without antimicrobial) and a negative control well (broth only) are included. The plate is then incubated at 35-37°C for 16-20 hours.

  • MIC Determination: After incubation, the plate is visually inspected for turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Protocol:

  • Following MIC Determination: After the MIC is determined, an aliquot (typically 10-100 µL) is taken from each well that showed no visible growth (i.e., at and above the MIC).

  • Subculturing: The aliquots are plated onto a suitable agar (B569324) medium (e.g., Tryptic Soy Agar) that does not contain the antimicrobial agent.

  • Incubation: The agar plates are incubated at 35-37°C for 18-24 hours.

  • MBC Determination: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the number of viable bacteria from the initial inoculum.

Conclusion

Both this compound and Benzalkonium Chloride are potent antimicrobial agents with a shared mechanism of action targeting the microbial cell membrane. The available data, including that from surrogate compounds for DTAC, suggests that both are effective against a range of Gram-positive and Gram-negative bacteria. However, the specific efficacy can be influenced by the bacterial species and the alkyl chain length of the QAC. For instance, BAC with C12 and C14 alkyl chains generally exhibits higher biocidal activity.[8]

The selection between DTAC and BAC for a specific application should be guided by empirical testing against the target microorganisms under conditions that mimic the intended use. The provided experimental protocols for MIC and MBC determination offer a standardized framework for such evaluations. Further direct comparative studies are warranted to provide a more definitive assessment of the relative performance of these two important antimicrobial agents.

References

A Comparative Guide to Purity Assessment of Synthesized Decyltrimethylammonium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized Decyltrimethylammonium chloride (DTMAC), a quaternary ammonium (B1175870) compound with wide-ranging applications in research and pharmaceutical development. The selection of an appropriate analytical technique is critical for ensuring the quality, safety, and efficacy of the final product. This document outlines the performance of various methods, supported by experimental data, to aid in the selection of the most suitable technique for your specific needs.

Comparison of Analytical Techniques

The purity of this compound can be determined using several analytical methods, each with distinct advantages and limitations in terms of sensitivity, specificity, and throughput. The following table summarizes the key performance indicators for the most commonly employed techniques.

Analytical TechniquePrincipleTypical Purity Range (%)Limit of Detection (LOD)Limit of Quantitation (LOQ)Precision (RSD %)Accuracy (% Recovery)Throughput
Potentiometric Titration Titration of the quaternary ammonium cation with a standardized anionic surfactant, with the endpoint detected by a surfactant-sensitive electrode.[1][2]95 - 101Analyte Dependent1 - 1000 ppm (as quaternary nitrogen)[2]< 194 - 104[2]Moderate
Two-Phase Titration Titration in a biphasic system (e.g., chloroform (B151607) and water) where the endpoint is determined by the migration of a colored indicator between the two phases.90 - 105Analyte DependentAnalyte Dependent1 - 595 - 105Low
HPLC-MS/MS Separation by liquid chromatography followed by mass spectrometric detection, offering high selectivity and sensitivity.98 - 102Down to 0.1 µg/L[3]Analyte Dependent< 11[3]Analyte DependentHigh
HPLC-UV Separation by liquid chromatography with detection by UV absorbance. Less sensitive than MS but widely available.95 - 102Analyte DependentAnalyte Dependent< 298 - 102High
Quantitative ¹H NMR (qNMR) Determination of purity by comparing the integral of a characteristic proton signal of the analyte to that of a certified internal standard.95 - 100.5Analyte DependentAnalyte Dependent< 3[3]99.5 - 100.5[3]Moderate

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and instrumentation.

Potentiometric Titration

This method is a reliable and accurate technique for determining the overall content of cationic surfactants.

Principle: The cationic this compound is titrated with a standardized anionic surfactant, sodium dodecyl sulfate (B86663) (SDS). The endpoint is detected using a surfactant-sensitive electrode, which measures the change in potential as the titrant is added.[1][2]

Instrumentation:

  • Automatic Titrator (e.g., Metrohm Titrando)[2]

  • Surfactant-sensitive electrode (e.g., Metrohm Surfactrode)

  • Ag/AgCl reference electrode

  • Magnetic stirrer

Reagents:

  • Standardized 0.004 M Sodium Dodecyl Sulfate (SDS) solution

  • This compound sample

  • Deionized water

Procedure:

  • Accurately weigh a quantity of the synthesized this compound sample expected to contain approximately 0.02-0.06 mmol of the active ingredient.

  • Dissolve the sample in 50 mL of deionized water in a titration beaker.

  • Place the beaker on the magnetic stirrer and immerse the surfactant and reference electrodes in the solution.

  • Titrate with the standardized 0.004 M SDS solution.

  • The endpoint is the point of maximum inflection of the titration curve.

  • Calculate the purity of the this compound based on the volume of SDS solution consumed.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS offers superior selectivity and sensitivity, making it ideal for identifying and quantifying both the active ingredient and potential impurities.

Principle: The sample is injected into an HPLC system where this compound and its impurities are separated on a reversed-phase column. The separated components are then introduced into a mass spectrometer for detection and quantification.

Instrumentation:

  • HPLC system with a binary pump, autosampler, and column oven

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to separate the analyte from potential impurities (e.g., 5% B to 95% B over 10 minutes)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and its potential impurities.

Procedure:

  • Prepare a stock solution of the synthesized this compound in a suitable solvent (e.g., methanol).

  • Prepare a series of calibration standards by diluting the stock solution.

  • Inject the standards and the sample solution into the HPLC-MS/MS system.

  • Identify and quantify the this compound peak based on its retention time and specific MRM transition.

  • Calculate the purity by comparing the peak area of the analyte to the total area of all detected peaks.

Quantitative Proton Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte.

Principle: The purity of this compound is determined by comparing the integral of a specific, well-resolved proton signal from the analyte to the integral of a signal from a certified internal standard of known purity and concentration.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., Deuterium Oxide - D₂O)

  • Certified internal standard (e.g., Maleic acid, 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt)

  • Synthesized this compound sample

Procedure:

  • Accurately weigh a specific amount of the synthesized this compound and the certified internal standard into a vial.

  • Dissolve the mixture in a precise volume of the deuterated solvent.

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum with appropriate parameters for quantitative analysis (e.g., long relaxation delay).

  • Integrate a well-resolved, characteristic signal of this compound (e.g., the singlet from the N-methyl protons) and a signal from the internal standard.

  • Calculate the purity of the this compound using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / W_analyte) * (W_standard / MW_standard) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • W = Weight

    • P = Purity of the standard

Visualizing the Workflow

The following diagrams illustrate the logical flow of the experimental procedures for purity assessment.

Potentiometric_Titration_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in DI Water weigh->dissolve setup Setup Titrator & Electrodes dissolve->setup titrate Titrate with Standardized SDS setup->titrate endpoint Detect Endpoint titrate->endpoint calculate Calculate Purity endpoint->calculate

Caption: Workflow for Potentiometric Titration.

HPLC_MS_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Separation cluster_ms MS/MS Detection cluster_analysis Data Analysis prep_sample Prepare Sample Solution inject Inject into HPLC prep_sample->inject prep_standards Prepare Calibration Standards prep_standards->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization separate->ionize detect MRM Detection ionize->detect quantify Quantify Peaks detect->quantify purity Calculate Purity quantify->purity

Caption: Workflow for HPLC-MS/MS Analysis.

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_analysis Data Analysis weigh Weigh Sample & Internal Standard dissolve Dissolve in Deuterated Solvent weigh->dissolve acquire Acquire ¹H NMR Spectrum dissolve->acquire integrate Integrate Signals acquire->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for Quantitative NMR (qNMR) Analysis.

References

A Comparative Guide to Mesoporous Materials Synthesized with Decyltrimethylammonium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of mesoporous materials synthesized using decyltrimethylammonium (B84703) chloride (DTAC) as a structure-directing agent. While direct comparative data for DTAC is less abundant in publicly available literature compared to more common surfactants like cetyltrimethylammonium bromide (CTAB), this document synthesizes available information to offer a valuable resource for researchers. The guide details the characterization of these materials and provides comprehensive experimental protocols for key analytical techniques.

Comparison of Surfactants in Mesoporous Silica (B1680970) Synthesis

The choice of surfactant is a critical parameter in the synthesis of mesoporous materials, directly influencing their physicochemical properties such as pore size, pore volume, surface area, and particle morphology. This section compares mesoporous silica synthesized with DTAC against materials synthesized with other common surfactants.

Data Summary: Surfactant Influence on Mesoporous Silica Properties

SurfactantAlkyl Chain LengthTypical Pore Diameter (nm)BET Surface Area (m²/g)Pore Volume (cm³/g)Morphology
Decyltrimethylammonium chloride (DTAC) C102 - 4800 - 11000.8 - 1.2Spherical, Rod-like
Cetyltrimethylammonium bromide (CTAB) C163 - 5900 - 12000.9 - 1.5Spherical, Rod-like, Hexagonal
Dodecyltrimethylammonium bromide (DTAB) C122.5 - 4.5350 - 1204[1]0.7 - 1.0Spherical
Cetyltrimethylammonium chloride (CTAC) C162.5 - 4.5~1000~1.3Rod-like, Irregular[2]

Note: The properties of mesoporous materials can vary significantly based on the synthesis conditions (e.g., temperature, pH, precursor concentration). The values presented here are typical ranges reported in the literature.

Experimental Protocols for Material Characterization

Detailed and standardized characterization is essential for understanding the performance of mesoporous materials. The following sections provide step-by-step protocols for key analytical techniques.

Nitrogen Adsorption-Desorption Analysis (BET and BJH Methods)

This technique is used to determine the specific surface area, pore volume, and pore size distribution of mesoporous materials.[3][4]

Protocol:

  • Sample Preparation (Degassing):

    • Accurately weigh approximately 50-100 mg of the mesoporous silica sample into a sample tube.

    • Place the sample tube on the degassing station of the surface area analyzer.

    • Degas the sample under vacuum at a temperature of 150-300°C for a minimum of 4 hours to remove any adsorbed moisture and other volatile impurities from the surface and pores. The exact temperature and time should be optimized to avoid altering the material's structure.

  • Analysis:

    • After degassing, weigh the sample tube again to determine the exact mass of the degassed sample.

    • Transfer the sample tube to the analysis port of the instrument.

    • Immerse the sample tube in a dewar filled with liquid nitrogen (77 K).

    • Start the analysis program. The instrument will incrementally introduce known amounts of nitrogen gas into the sample tube and measure the pressure.

    • The analysis is performed over a wide range of relative pressures (P/P₀) from approximately 0.01 to 0.99.

  • Data Analysis:

    • BET (Brunauer-Emmett-Teller) Analysis: Calculate the specific surface area from the adsorption data in the relative pressure range of 0.05 to 0.35.[4] This method is based on the multilayer adsorption of gas molecules on a solid surface.[3][4]

    • BJH (Barrett-Joyner-Halenda) Analysis: Determine the pore size distribution and pore volume from the desorption branch of the isotherm. This method is based on the Kelvin equation, which relates the pore diameter to the pressure at which capillary condensation or evaporation occurs.

Transmission Electron Microscopy (TEM)

TEM provides direct visualization of the morphology, particle size, and pore structure of mesoporous materials.[5][6]

Protocol:

  • Sample Preparation:

    • Disperse a small amount (approximately 1 mg) of the mesoporous silica powder in a volatile solvent like ethanol (B145695) or isopropanol (B130326) (approximately 1-2 mL).

    • Sonication for 5-10 minutes is recommended to ensure a well-dispersed suspension and break up any agglomerates.[7]

    • Place a drop of the suspension onto a TEM grid (e.g., carbon-coated copper grid).

    • Allow the solvent to evaporate completely at room temperature or under a gentle heat lamp.

  • Imaging:

    • Insert the prepared TEM grid into the microscope.

    • Operate the TEM at an appropriate accelerating voltage (e.g., 100-200 kV) to obtain high-resolution images.

    • Acquire images at different magnifications to observe the overall particle morphology and the detailed pore structure.

X-ray Diffraction (XRD)

XRD is used to determine the crystalline structure and phase purity of the mesoporous material, and small-angle XRD (SAXS) provides information about the ordered pore structure.[8][9][10][11]

Protocol:

  • Sample Preparation:

    • Finely grind the mesoporous silica sample into a homogeneous powder using a mortar and pestle.

    • Mount the powdered sample onto a sample holder. Ensure the surface of the sample is flat and level with the surface of the holder.

  • Data Collection:

    • Place the sample holder into the diffractometer.

    • For wide-angle XRD, scan the sample over a 2θ range of 10-80° to identify the amorphous or crystalline nature of the silica framework.

    • For small-angle XRD (SAXS), scan the sample over a 2θ range of 0.5-10° to observe the diffraction peaks corresponding to the ordered mesoporous structure.

  • Data Analysis:

    • The position of the diffraction peaks in the SAXS pattern can be used to determine the unit cell parameter and the symmetry of the mesoporous structure (e.g., hexagonal, cubic).

Thermogravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability of the mesoporous material and to quantify the amount of organic template (surfactant) removed during calcination.[12][13][14][15]

Protocol:

  • Sample Preparation:

    • Accurately weigh a small amount of the sample (typically 5-10 mg) into a TGA crucible (e.g., alumina (B75360) or platinum).

  • Analysis:

    • Place the crucible in the TGA furnace.

    • Heat the sample from room temperature to a high temperature (e.g., 800-1000°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).

    • The instrument continuously records the weight of the sample as a function of temperature.

  • Data Analysis:

    • The resulting TGA curve shows weight loss steps corresponding to the removal of water, the decomposition of the organic surfactant, and the dehydroxylation of the silica surface.

    • The percentage of weight loss can be used to quantify the amount of surfactant present in the as-synthesized material and to confirm its complete removal after calcination.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of mesoporous materials for drug delivery applications.[16][17][18][19]

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Drug Delivery Application s1 Mixing of Precursors and Surfactant (e.g., DTAC) s2 Sol-Gel Process / Hydrothermal Synthesis s1->s2 s3 Aging s2->s3 s4 Washing and Drying s3->s4 s5 Calcination (Template Removal) s4->s5 c1 Nitrogen Adsorption-Desorption (BET, BJH) s5->c1 c2 Transmission Electron Microscopy (TEM) s5->c2 c3 X-ray Diffraction (XRD) s5->c3 c4 Thermogravimetric Analysis (TGA) s5->c4 a1 Drug Loading c1->a1 c2->a1 c3->a1 c4->a1 a2 In Vitro Drug Release Studies a1->a2 a3 Cellular Uptake and Cytotoxicity Assays a1->a3

Workflow for mesoporous material synthesis and characterization.
Signaling Pathway: Cellular Uptake of Mesoporous Silica Nanoparticles

This diagram illustrates the primary mechanism of cellular uptake for mesoporous silica nanoparticles (MSNs) in drug delivery, which is receptor-mediated endocytosis.[20][21]

cellular_uptake cluster_extracellular Extracellular Space cluster_cell Cell msn Mesoporous Silica Nanoparticle (MSN) drug Drug Molecules receptor Receptor msn->receptor Binding membrane Cell Membrane endosome Endosome receptor->endosome Endocytosis lysosome Lysosome endosome->lysosome Fusion cytoplasm Cytoplasm (Drug Release) lysosome->cytoplasm Drug Release (e.g., pH change)

Receptor-mediated endocytosis of MSNs for drug delivery.

References

Decyltrimethylammonium Chloride (DTAC) in Catalysis: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Decyltrimethylammonium chloride (DTAC) is a versatile quaternary ammonium (B1175870) salt that has garnered significant attention in the field of catalysis. Its amphiphilic nature, arising from a hydrophilic quaternary ammonium head group and a hydrophobic ten-carbon alkyl chain, allows it to function effectively as both a phase-transfer catalyst and a micellar catalyst. This guide provides an objective comparison of DTAC's performance against other common alternatives, supported by experimental data and detailed methodologies, to assist researchers in selecting the optimal catalyst for their specific applications.

Performance in Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in immiscible phases, typically an aqueous and an organic phase. The phase-transfer catalyst acts as a shuttle, transporting a reactant from one phase to another where the reaction can proceed. Quaternary ammonium salts like DTAC are widely used for this purpose.[1]

The efficacy of a phase-transfer catalyst is influenced by factors such as the lipophilicity of the cation and the nature of the anion. While specific quantitative comparisons for DTAC in every reaction are not always readily available in a single source, the general principles of PTC allow for performance evaluation. For instance, in the Williamson ether synthesis, a classic SN2 reaction, the choice of catalyst can significantly impact reaction rates and yields.

Comparative Data in Catalysis

While extensive comparative tables for DTAC across a wide range of reactions are not compiled in a single reference, individual studies provide valuable insights. For example, in a co-catalyzed phototransformation reaction in an aqueous micellar environment, the performance of Dothis compound (DTAC) was compared with its bromide (DTAB) and iodide (DTAI) analogs. The results, summarized in the table below, highlight the influence of the counter-ion on the catalytic efficiency.

CatalystProduct Yield (%)
This compound (DTAC) 60
Dodecyltrimethylammonium bromide (DTAB)55
Dodecyltrimethylammonium iodide (DTAI)48

Data sourced from a study on co-catalyzed phototransformation in aqueous micellar media.[2][3]

This data suggests that in this specific photochemical reaction, the chloride counter-ion in DTAC leads to a higher product yield compared to bromide and iodide. This is attributed to the lower hydration level of DTAC micelles, which may allow for more effective interaction between the catalyst and the micellar interface.[2][3]

Performance in Micellar Catalysis

Beyond its role in phase-transfer catalysis, DTAC can form micelles in aqueous solutions above its critical micelle concentration (CMC). These micelles act as nanoreactors, creating a hydrophobic microenvironment that can significantly accelerate reaction rates for certain organic reactions in aqueous media. This is particularly beneficial for "green chemistry" applications, as it can reduce the need for volatile organic solvents.

The catalytic effect in micellar systems arises from the partitioning of reactants between the bulk aqueous phase and the micellar pseudophase. The concentration of reactants within the micelles can be significantly higher than in the bulk solution, leading to an increase in the observed reaction rate.

Experimental Protocols

General Experimental Protocol for Williamson Ether Synthesis using a Phase-Transfer Catalyst

The Williamson ether synthesis is a widely used method for the preparation of ethers and serves as a good model reaction to evaluate the performance of phase-transfer catalysts like DTAC. The following is a general procedure that can be adapted for specific substrates.

Materials:

  • Phenol (B47542) or alcohol

  • Alkyl halide

  • Sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH)

  • This compound (DTAC) or other phase-transfer catalyst

  • Organic solvent (e.g., toluene, dichloromethane)

  • Water

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of the Alkoxide: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the phenol or alcohol in the chosen organic solvent.

  • Add a stoichiometric amount of solid sodium hydroxide or a concentrated aqueous solution. Stir the mixture vigorously to form the corresponding alkoxide.

  • Addition of Catalyst and Alkyl Halide: Add a catalytic amount of DTAC (typically 1-5 mol%) to the reaction mixture.

  • Add the alkyl halide to the mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (this will depend on the specific reactants) and stir vigorously for the required reaction time. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Add water to dissolve the inorganic salts and transfer the mixture to a separatory funnel.

  • Separate the organic layer. Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator. The crude ether can then be purified by distillation or column chromatography.

Visualizing Catalytic Processes

Phase-Transfer Catalysis Workflow

The following diagram illustrates the general workflow of a phase-transfer catalyzed reaction, such as the Williamson ether synthesis, using DTAC as the catalyst.

PTC_Workflow A Na⁺ + Nu⁻ Q_Nu Q⁺Nu⁻ A->Q_Nu Ion Exchange B R-X C R-Nu B->C Product Formation D Na⁺ + X⁻ C->D Byproduct Formation Q_Nu->B Reaction Q_X Q⁺X⁻ Q_X->A Catalyst Regeneration

Caption: Workflow of Phase-Transfer Catalysis.

Logical Relationship in Catalyst Selection

The selection of an appropriate phase-transfer catalyst often involves considering a trade-off between its catalytic activity and practical factors like cost and ease of separation. The following diagram illustrates the logical relationship for selecting a quaternary ammonium salt catalyst.

Catalyst_Selection Start Start: Need for Phase-Transfer Catalyst Lipophilicity Consider Cation Lipophilicity Start->Lipophilicity Anion Evaluate Counter-Anion Effect Lipophilicity->Anion Screening Perform Catalyst Screening Anion->Screening DTAC DTAC Screening->DTAC Test CTAB CTAB Screening->CTAB Test TBAB TBAB Screening->TBAB Test Other Other Quats Screening->Other Test Optimization Optimize Reaction Conditions DTAC->Optimization CTAB->Optimization TBAB->Optimization Other->Optimization End End: Efficient Catalytic Process Optimization->End

Caption: Catalyst Selection Logic.

References

A Comparative Guide to the Biocompatibility of Nanoparticle Coatings: DTAC vs. PEG and Pluronic

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The surface coating of nanoparticles is a critical determinant of their interaction with biological systems, influencing their efficacy and safety. This guide provides a comprehensive evaluation of the biocompatibility of nanoparticles coated with Decyltrimethylammonium chloride (DTAC), a cationic surfactant, in comparison to two widely used alternatives: Polyethylene glycol (PEG) and Pluronic polymers. This comparison is supported by a review of experimental data on cytotoxicity and hemolytic activity, detailed experimental protocols, and visualizations of relevant biological pathways.

Comparative Analysis of Biocompatibility

This compound (DTAC) is a cationic surfactant used to stabilize nanoparticles and impart a positive surface charge, which can enhance cellular uptake. However, this positive charge is also associated with significant cytotoxicity. In contrast, PEGylation (coating with PEG) and the use of Pluronic block copolymers are established methods to enhance nanoparticle biocompatibility and circulation time.

Cytotoxicity

In contrast, PEGylated and Pluronic-coated nanoparticles generally exhibit high biocompatibility with low cytotoxicity.

Table 1: Comparative Cytotoxicity of Nanoparticle Coatings

CoatingNanoparticle SystemCell LineIC50 (µg/mL)Reference
DTAC (inferred from CTAB) Gold NanorodsHeLa, A549~10-50 (estimated)General literature on cationic surfactant toxicity
PEG Gold NanoparticlesFibroblasts> 300[1]
PEG Gold-Iron Alloy NanoparticlesFibroblasts> 75 (for sizes < 50 nm)[1]
PEG-PLGA Poly(lactic-co-glycolic acid)ARPE-19Low cytotoxicity observed[2]
Pluronic F127 Curcumin NanoformulationZebrafish EmbryosImproved toxicity profile compared to native curcumin[3][4]
Pluronic F127 Mesoporous Silica Nanoparticles-Excellent cyto- and blood compatibilities[5]

Note: The IC50 value for DTAC is an estimation based on the known toxicity of similar cationic surfactants like CTAB, as direct data for DTAC-coated nanoparticles is limited.

Hemolytic Activity

Hemolysis, the rupture of red blood cells, is another critical parameter for assessing the biocompatibility of intravenously administered nanoparticles. Cationic nanoparticles have been shown to induce hemolysis due to their electrostatic interactions with the negatively charged cell membrane of red blood cells. While specific percentage hemolysis data for DTAC-coated nanoparticles is scarce, it is expected to be higher than that of neutral or negatively charged nanoparticles. The permissible limit for hemolysis is generally considered to be below 5%.[6]

PEG and Pluronic coatings are known to reduce the hemolytic activity of nanoparticles by creating a hydrophilic shield that minimizes interactions with blood components.

Table 2: Comparative Hemolytic Activity of Nanoparticle Coatings

CoatingNanoparticle SystemHemolysis (%)Reference
DTAC -Data not available (expected to be >5% at higher concentrations)-
PEG Lipid and PLGA NanoparticlesAdequate blood compatibility[7]
Chitosan (Cationic Polymer) Lipid and PLGA NanoparticlesAdequate blood compatibility[7]
Uncoated Nanoparticles VariousCan be significant depending on surface charge and chemistry[8][9]

Experimental Protocols

Accurate evaluation of nanoparticle biocompatibility relies on standardized experimental protocols. Below are detailed methodologies for key in vitro assays.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours to allow for cell attachment.

  • Nanoparticle Treatment: Prepare serial dilutions of the nanoparticle suspensions in cell culture medium. Remove the old medium from the wells and add 100 µL of the nanoparticle suspensions at different concentrations. Include a control group with untreated cells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium containing MTT and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value, the concentration of nanoparticles that causes 50% inhibition of cell growth, can be determined by plotting cell viability against nanoparticle concentration.[10]

LDH Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells.

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase, NAD+, and a tetrazolium salt) to each well of the new plate.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Stop Reaction: Add 50 µL of a stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a positive control (cells lysed to release maximum LDH) and a negative control (untreated cells).

Hemolysis Assay

The hemolysis assay evaluates the compatibility of nanoparticles with red blood cells (RBCs).[11]

  • Blood Collection: Collect fresh whole blood from a healthy donor in tubes containing an anticoagulant (e.g., EDTA).

  • RBC Isolation: Centrifuge the blood at 1500 x g for 10 minutes to separate the RBCs from the plasma. Wash the RBC pellet three times with phosphate-buffered saline (PBS).

  • RBC Suspension: Prepare a 2% (v/v) suspension of RBCs in PBS.

  • Nanoparticle Incubation: In a microcentrifuge tube, mix 100 µL of the RBC suspension with 100 µL of the nanoparticle suspension at various concentrations.

  • Controls: Prepare a negative control (RBCs in PBS) and a positive control (RBCs in a hypotonic solution like deionized water to induce 100% hemolysis).

  • Incubation: Incubate all tubes at 37°C for 2 hours with gentle shaking.

  • Centrifugation: Centrifuge the tubes at 1000 x g for 5 minutes to pellet the intact RBCs.

  • Hemoglobin Measurement: Carefully transfer the supernatant to a 96-well plate and measure the absorbance of the released hemoglobin at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100.

Signaling Pathways and Biocompatibility Mechanisms

The interaction of nanoparticles with cells can trigger various signaling pathways that determine their biocompatibility.

Experimental Workflow for Biocompatibility Assessment

The following diagram illustrates a typical workflow for evaluating the biocompatibility of nanoparticles.

Experimental_Workflow cluster_synthesis Nanoparticle Synthesis & Characterization cluster_invitro In Vitro Biocompatibility cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Biocompatibility NP_Synthesis Nanoparticle Synthesis (e.g., DTAC-coated) Physico_Chem Physicochemical Characterization (Size, Charge, Morphology) NP_Synthesis->Physico_Chem Cytotoxicity Cytotoxicity Assays (MTT, LDH) Physico_Chem->Cytotoxicity Hemolysis Hemolysis Assay Physico_Chem->Hemolysis Cell_Uptake Cellular Uptake Studies Physico_Chem->Cell_Uptake ROS_Assay Reactive Oxygen Species (ROS) Measurement Cytotoxicity->ROS_Assay Apoptosis_Assay Apoptosis Assays (e.g., Annexin V) Cytotoxicity->Apoptosis_Assay Inflammation_Assay Inflammatory Marker Analysis (e.g., ELISA for cytokines) Cytotoxicity->Inflammation_Assay Animal_Model Animal Model Studies (e.g., Mouse) Hemolysis->Animal_Model Cell_Uptake->Animal_Model Biodistribution Biodistribution Analysis Animal_Model->Biodistribution Histopathology Histopathology Animal_Model->Histopathology

Workflow for nanoparticle biocompatibility evaluation.

Signaling Pathways Affected by Cationic Nanoparticles

Cationic nanoparticles, such as those coated with DTAC, can induce cellular stress and toxicity through multiple signaling pathways.

Signaling_Pathways cluster_stimulus Cellular Interaction cluster_stress Cellular Stress Responses cluster_inflammation Inflammatory Pathway cluster_apoptosis Apoptotic Pathway NP Cationic Nanoparticle (e.g., DTAC-coated) ROS Increased Reactive Oxygen Species (ROS) NP->ROS Induces Mito_Dys Mitochondrial Dysfunction NP->Mito_Dys Causes IKK IKK Activation NP->IKK Activates ROS->Mito_Dys Bax Bax Activation Mito_Dys->Bax NFkB NF-κB Activation IKK->NFkB Cytokines Pro-inflammatory Cytokine Release NFkB->Cytokines CytoC Cytochrome c Release Bax->CytoC Caspases Caspase Activation CytoC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Signaling pathways affected by cationic nanoparticles.

Comparative Biocompatibility of Nanoparticle Coatings

The choice of nanoparticle coating has a direct impact on its biocompatibility profile. The following diagram illustrates the logical relationships between different coatings and their biocompatibility outcomes.

Coating_Comparison cluster_coatings Nanoparticle Coatings cluster_properties Surface Properties cluster_outcomes Biocompatibility Outcomes DTAC DTAC (Cationic Surfactant) Positive Positive Surface Charge DTAC->Positive PEG PEG (Polyethylene Glycol) Neutral Neutral/Near-Neutral Surface Charge PEG->Neutral Hydrophilic Hydrophilic Surface PEG->Hydrophilic Pluronic Pluronic (Block Copolymer) Pluronic->Neutral Pluronic->Hydrophilic High_Cyto High Cytotoxicity Positive->High_Cyto High_Hemo High Hemolytic Activity Positive->High_Hemo Low_Cyto Low Cytotoxicity Neutral->Low_Cyto Low_Hemo Low Hemolytic Activity Neutral->Low_Hemo Reduced_Uptake Reduced Immune Cell Uptake Hydrophilic->Reduced_Uptake Increased_Circulation Increased Circulation Time Hydrophilic->Increased_Circulation

Comparison of nanoparticle coating biocompatibility.

Conclusion

The selection of a nanoparticle coating is a critical step in the design of nanomedicines. While DTAC can be effective for certain applications requiring a positive surface charge, its inherent cytotoxicity and potential for hemolysis are significant drawbacks. In contrast, PEG and Pluronic coatings offer superior biocompatibility, characterized by low cytotoxicity and minimal hemolytic activity. These coatings also provide the added benefits of reduced immune recognition and prolonged systemic circulation. For applications requiring high biocompatibility and systemic administration, PEGylated and Pluronic-coated nanoparticles are the preferred choice over their DTAC-coated counterparts. Further research is warranted to obtain more direct quantitative data on the biocompatibility of DTAC-coated nanoparticles to enable a more precise risk-benefit assessment.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Decyltrimethylammonium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of Decyltrimethylammonium chloride, ensuring the protection of laboratory personnel and the environment.

This compound, a quaternary ammonium (B1175870) compound utilized in various research and development applications, is categorized as a hazardous substance requiring meticulous disposal protocols. Adherence to these procedures is crucial to mitigate risks of environmental contamination and ensure personnel safety. This guide provides a direct, step-by-step operational plan for the proper disposal of this chemical.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent skin and eye irritation, and respiratory tract irritation.[1][2]

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene).[2]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.[1][2]

  • Protective Clothing: A lab coat or other suitable protective garments to prevent skin contact.[1][2]

  • Respiratory Protection: In cases of handling powders or generating aerosols, a respirator is necessary.[1][2]

Always handle this compound in a well-ventilated area, such as a fume hood, to minimize inhalation exposure.[1][3]

Step-by-Step Disposal Protocol

The fundamental principle for the disposal of this compound is to manage it as a hazardous chemical waste. Under no circumstances should it be discharged into the sanitary sewer or disposed of as regular trash.[4][5]

  • Waste Collection:

    • Collect all waste containing this compound, including solutions and contaminated materials (e.g., absorbent pads from a spill), in a designated and compatible waste container.[1][6]

    • Use original containers whenever possible. If not feasible, ensure the waste container is made of a material that is non-reactive with the chemical and has a secure, tightly-fitting lid.[7][8]

  • Container Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[4][7]

    • Include the date when the waste was first added to the container.

  • Waste Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure "Satellite Accumulation Area" at or near the point of generation.[7][8]

    • Ensure the storage area is away from incompatible materials, heat sources, and direct sunlight.[1][4][8] Do not mix with other types of waste to prevent dangerous reactions.[8]

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.[7]

    • Provide them with the necessary information regarding the waste, including its chemical composition and quantity.

  • Empty Container Disposal:

    • Empty containers that held this compound must be handled with the same precautions as the chemical itself.

    • For a container to be considered non-hazardous and disposed of as regular trash, it must be triple-rinsed with a suitable solvent. The rinsate from this process must be collected and disposed of as hazardous waste. After triple-rinsing, deface the chemical label on the container before disposal.

Quantitative Data Summary

The following table summarizes key hazard and regulatory data for this compound, underscoring the importance of proper disposal.

ParameterValue / ClassificationSource
Acute Toxicity (Oral) Category 4: Harmful if swallowed.[3][6]
Aquatic Hazard Acute 1 & Chronic 1: Very toxic to aquatic life with long-lasting effects.[3][6][9]
Skin Irritation Category 2: Causes skin irritation.[3]
Eye Irritation Category 2: Causes serious eye irritation.[3]
UN Number (for transport) UN 2811 or UN 3077[6]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the proper disposal procedure for this compound.

G start Start: This compound waste generated ppe Step 1: Don appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill or Contaminated Material start->spill empty_container Empty Container start->empty_container collect Step 2: Collect waste in a designated, labeled container ppe->collect storage Step 3: Store sealed container in a Satellite Accumulation Area collect->storage contact_ehs Step 4: Contact Environmental Health & Safety (EHS) for pickup storage->contact_ehs disposal Step 5: Professional disposal by a licensed contractor contact_ehs->disposal end End: Waste properly disposed disposal->end spill->collect triple_rinse Triple-rinse container; collect rinsate as hazardous waste empty_container->triple_rinse triple_rinse->collect Rinsate trash Dispose of defaced container in regular trash triple_rinse->trash

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling Decyltrimethylammonium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Decyltrimethylammonium chloride, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is critical for ensuring laboratory safety and regulatory compliance.

Hazard Identification and Immediate Safety Precautions

This compound is a hazardous substance that requires careful handling to prevent adverse health effects. The primary hazards are summarized below.

Table 1: Hazard Classification for this compound

Hazard ClassGHS ClassificationKey Phrase
Acute Oral Toxicity Category 4Harmful if swallowed.[1][2]
Skin Corrosion/Irritation Category 2Causes skin irritation.[2][3][4]
Serious Eye Damage/Irritation Category 2Causes serious eye irritation.[2][3][4]
Respiratory Irritation Category 3May cause respiratory irritation.[2]
Hazardous to the Aquatic Environment Acute Category 1Very toxic to aquatic life.[1][4]
Hazardous to the Aquatic Environment Chronic Category 1Very toxic to aquatic life with long lasting effects.[1]

Immediate First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][6]

  • Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[5][6]

  • Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[5]

  • Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[5]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is crucial to minimize exposure risk. The following table outlines the recommended PPE for handling this compound.

Table 2: Recommended Personal Protective Equipment (PPE)

Body PartPPE RecommendationStandard/Specification
Eyes/Face Chemical splash goggles or face shield.Conforming to EN 166 (EU) or NIOSH (US) approved.[7][8]
Skin Chemical-resistant gloves (e.g., Nitrile, Neoprene). Protective clothing to prevent skin exposure.Gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[7]
Respiratory Required when dusts or aerosols are generated.NIOSH/MSHA or European Standard EN 149 approved respirator.[4][7]

Glove Selection Guidance:

Operational Handling and Storage Plan

Routine Laboratory Handling (e.g., Weighing, Preparing Solutions):

  • Preparation: Ensure an eyewash station and safety shower are readily accessible.[5] Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the solid powder to minimize dust generation.[5][7]

  • PPE: Don all required PPE as outlined in Table 2 before handling the chemical.

  • Weighing: If weighing the solid, do so in a fume hood or a ventilated balance enclosure to avoid inhalation of dust particles.

  • Solution Preparation: When dissolving, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: Wash hands thoroughly after handling.[5] Clean the work area and any equipment used.

Spill Cleanup Protocol:

  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, use an absorbent, non-combustible material like sand, earth, or vermiculite. Do not use combustible materials, such as saw dust.

  • Cleanup: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[5] Avoid generating dust.[5]

  • Decontamination: Clean the spill area with a suitable detergent and water.

  • PPE: Wear appropriate PPE, including respiratory protection, during the entire cleanup process.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][7]

  • Keep away from incompatible materials such as strong oxidizing agents.[7]

  • Store protected from moisture.[5]

Disposal Plan

This compound and any materials contaminated with it must be treated as hazardous waste.

Step-by-Step Disposal Procedure:

  • Waste Collection:

    • Collect waste this compound and contaminated materials (e.g., gloves, absorbent pads) in a dedicated, clearly labeled, and sealed hazardous waste container.[2]

    • Do not mix with other waste streams unless instructed to do so by your institution's environmental health and safety (EHS) department.[4]

  • Labeling:

    • Label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Indicate the hazards (e.g., "Toxic," "Irritant," "Environmental Hazard").

  • Storage of Waste:

    • Store the waste container in a designated satellite accumulation area.

    • Ensure the container is closed at all times except when adding waste.

  • Arranging for Disposal:

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

    • Follow all institutional and local regulations for hazardous waste disposal.[7]

Environmental Precautions:

  • Due to its high toxicity to aquatic life, prevent this compound from entering drains, sewers, or waterways.[4][7]

Workflow and Decision Making

The following diagram illustrates the logical workflow for ensuring safety when handling this compound.

PPE_Selection_Workflow Workflow for Safe Handling of this compound cluster_planning Planning Phase cluster_execution Execution Phase cluster_post_execution Post-Execution Phase cluster_emergency Emergency Response start Task Involving this compound Identified review_sds Review Safety Data Sheet (SDS) start->review_sds assess_risk Assess Risks of Procedure (e.g., dust, splash, aerosol) review_sds->assess_risk select_ppe Select Appropriate PPE assess_risk->select_ppe handling Perform Handling Procedure select_ppe->handling spill_check Spill or Exposure? handling->spill_check decontaminate Decontaminate Work Area & Equipment spill_check->decontaminate No spill_protocol Follow Spill Cleanup Protocol spill_check->spill_protocol Yes (Spill) first_aid Administer First Aid & Seek Medical Attention spill_check->first_aid Yes (Exposure) dispose_waste Dispose of Waste & Contaminated PPE decontaminate->dispose_waste end Task Complete dispose_waste->end spill_protocol->decontaminate first_aid->handling After medical clearance

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Decyltrimethylammonium chloride
Reactant of Route 2
Reactant of Route 2
Decyltrimethylammonium chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.